molecular formula C17H25NO3 B1166099 Ketac-Bond CAS No. 102087-40-1

Ketac-Bond

Cat. No.: B1166099
CAS No.: 102087-40-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ketac-Bond, also known as this compound, is a useful research compound. Its molecular formula is C17H25NO3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

102087-40-1

Molecular Formula

C17H25NO3

Synonyms

Ketac-Bond

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Mechanical Properties of Ketac-Bond

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and mechanical properties of Ketac-Bond, a glass ionomer cement. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound

This compound is a glass ionomer cement primarily used in dentistry as a cavity liner and base material.[1] Its utility is rooted in its unique chemical composition and self-setting mechanism, which allows for a chemical bond to both enamel and dentin.[2][3] The material is typically supplied as a powder-liquid system. The powder component consists of fluoroaluminosilicate glass, and the liquid is an aqueous solution of polyacrylic acid.[4] The setting reaction is an acid-base reaction between these components.

Chemical Composition and Setting Reaction

The fundamental components of this compound are:

  • Powder: Fluoroaluminosilicate glass particles that are rich in calcium fluoride and other metal ions.[4]

  • Liquid: An aqueous solution of polyacrylic acid and tartaric acid.[4]

The setting of this compound is governed by an acid-base reaction. When the powder and liquid are mixed, the polyacrylic acid attacks the glass particles, leading to the release of metal ions such as calcium (Ca²⁺) and aluminum (Al³⁺). These ions then cross-link the polyacid chains, forming a salt matrix that hardens over time. Tartaric acid plays a crucial role in regulating the setting time.

Setting_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Powder Fluoroaluminosilicate Glass (Powder) Mixing Mixing Powder->Mixing Liquid Polyacrylic Acid Solution (Liquid) Liquid->Mixing Acid_Attack Acid Attack on Glass Particles Mixing->Acid_Attack Initiates Ion_Release Release of Ca²⁺, Al³⁺ ions Acid_Attack->Ion_Release Cross_Linking Cross-linking of Polyacid Chains Ion_Release->Cross_Linking Salt_Matrix Hardened Salt Matrix (Set Cement) Cross_Linking->Salt_Matrix Forms

Caption: Setting reaction of this compound glass ionomer cement.

Physical and Mechanical Properties

The performance of this compound as a dental material is defined by a range of physical and mechanical properties. The following tables summarize the available quantitative data for this compound and related Ketac materials.

Table 1: Mechanical Properties
PropertyMaterialValue (MPa)Citation
Compressive Strength Ketac-Molar255 ± 12[5]
Ketac Universal Aplicap251 ± 14[6]
Ketac-Fil90.27 - 170.73[7]
Flexural Strength This compound25 - 40[4]
Ketac-Molar49 ± 5[5]
Ketac Universal Aplicap50 ± 4[6]
Ketac-SilverSignificantly higher than Fuji II Lumi Alloy[8]
Shear Bond Strength to Enamel Ketac-Fil4.5 ± 1.7[9]
Ketac-Cem6.1[10]
Ketac Universal~8[5]
Shear Bond Strength to Dentin This compoundGreater than Ketac-Cem[11]
Ketac-Fil4.9 ± 1.2[9]
Ketac-Cem4.1[10]
Ketac Universal~6[5]
Tensile Bond Strength to Enamel Ketac-Fil4.90 - 11.36[7]
Tensile Bond Strength to Dentin Ketac-Fil2.52 - 5.55[7]
Surface Hardness Ketac-Molar536 ± 89[5]
Ketac Universal Aplicap667 ± 111[6]
Table 2: Physical Properties
PropertyMaterialValueCitation
Setting Time Ketac-Molar Aplicap3 minutes 30 seconds[12]
Working Time Ketac-Molar Aplicap1 minute 40 seconds[12]
Film Thickness Ketac-CemExtremely low[2][13]
Glass Ionomer Cements7.24 - 20.5 µm (through 240s)[14]
Water Sorption Ketac Molar Easymix36.7565 - 37.9929 (µg/mm³)[15]
Solubility Ketac-CemDecreased by 39% when immersed after 6 mins vs 3 mins[16]
Ketac Molar EasymixAmong the lowest of GICs tested[15]

Experimental Protocols

The determination of the physical and mechanical properties of glass ionomer cements follows standardized methodologies, often adhering to ISO standards.

Compressive Strength Testing

The compressive strength is typically evaluated according to ISO 9917-1:2007 .

Compressive_Strength_Workflow cluster_workflow Compressive Strength Testing Workflow (ISO 9917-1) A Prepare cylindrical specimens (e.g., 4mm diameter x 6mm height) B Store specimens in distilled water at 37°C for a specified time (e.g., 24 hours) A->B C Load specimens in a universal testing machine at a constant crosshead speed (e.g., 1.0 mm/min) B->C D Record the maximum load at fracture C->D E Calculate compressive strength (Force/Area) D->E

Caption: Workflow for compressive strength testing.

Methodology:

  • Cylindrical specimens of the cement are prepared using a mold.[17]

  • The specimens are stored in distilled water at 37°C for a specified period, typically 24 hours, to allow for complete setting.[17]

  • The specimens are then subjected to a compressive load in a universal testing machine at a defined crosshead speed until fracture occurs.[7][17]

  • The compressive strength is calculated by dividing the maximum load at fracture by the cross-sectional area of the specimen.

Flexural Strength Testing

Flexural strength is often determined using a three-point bending test, as outlined in ISO 9917-2:2010 .

Flexural_Strength_Workflow cluster_workflow Flexural Strength Testing Workflow (ISO 9917-2) A Prepare bar-shaped specimens (e.g., 25mm x 2mm x 2mm) B Store specimens in distilled water at 37°C for a specified time (e.g., 24 hours) A->B C Place specimen on two supports in a universal testing machine B->C D Apply a load at the center of the specimen at a constant crosshead speed (e.g., 1.0 mm/min) C->D E Record the load at which the specimen fractures D->E F Calculate flexural strength using the appropriate formula E->F

References

An In-depth Technical Guide to the Radiopacity of Ketac-Bond for Dental Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the radiopacity of Ketac-Bond, a conventional glass ionomer cement, for researchers, scientists, and professionals in drug development. The document outlines the importance of radiopacity in dental imaging, presents available data for this compound and related materials, and details the experimental protocols for its assessment.

Introduction to Radiopacity in Dental Materials

Radiopacity is a critical property of dental restorative materials, enabling them to be distinguished from tooth structure, secondary caries, and voids on radiographs.[1] For a dental cement like this compound, which is often used as a liner or base beneath restorations, adequate radiopacity is essential for accurate diagnosis and long-term monitoring of dental work. The International Organization for Standardization (ISO) provides guidelines for the radiopacity of dental materials, often expressed as an equivalent thickness of aluminum (mm Al).[2]

This compound is consistently described in the literature as a radiopaque material.[3][4][5][6][7][8] Its radiopacity is a key feature, ensuring it is visible on dental X-rays.

Quantitative Radiopacity Data

For the purpose of comparison, the following table summarizes the radiopacity of human tooth structures and other conventional glass ionomer cements, including related "Ketac" brand products. This data provides a baseline for understanding the expected radiopacity of materials in this class.

Material/TissueTypeMean Radiopacity (mm Al)Specimen Thickness
DentinHuman Tooth Structure~2.32.0 mm
EnamelHuman Tooth Structure~4.32.0 mm
Ketac FilConventional Glass Ionomer3.5Not Specified
Ketac MolarConventional Glass Ionomer2.8Not Specified
A Zinc Phosphate CementConventional Cement12.92.0 mm
Resin-Modified Glass Ionomers (Range)Luting Cements3.4 - 6.32.0 mm

Note: The radiopacity values for dentin and enamel are commonly cited reference points in the literature.[9]

Experimental Protocols for Radiopacity Assessment

The evaluation of dental material radiopacity typically follows a standardized methodology, often based on ISO 4049.[2] A detailed, generalized protocol derived from the scientific literature is as follows:

Specimen Preparation
  • Material Mixing: The dental cement (e.g., this compound) is mixed according to the manufacturer's instructions.

  • Molding: The mixed cement is placed into a mold, typically a stainless steel or Teflon ring, with a specified diameter and a thickness of 1.0 mm.

  • Curing: The specimen is allowed to set completely. For light-cured materials, a curing light is applied for the recommended duration. For self-curing materials like this compound, they are allowed to set at 37°C for a specified time (e.g., 15 minutes).

  • Finishing: The set specimen is carefully removed from the mold, and any excess material is trimmed to ensure a uniform thickness. The thickness is verified using a digital caliper.

Radiographic Imaging
  • Reference Standard: An aluminum step wedge, typically of 99.5% purity with incremental steps of 1 mm, is used as a reference standard for radiodensity.[2]

  • Specimen Arrangement: The prepared material specimens are placed on a digital radiographic sensor (e.g., a CCD or phosphor plate) alongside the aluminum step wedge. A slice of a human tooth (containing both enamel and dentin) of the same thickness may also be included for direct comparison.[10]

  • X-ray Exposure: The assembly is exposed to X-rays using a dental X-ray unit. Typical exposure parameters are 60-70 kVp, 7-8 mA, and an exposure time ranging from 0.25 to 0.32 seconds, with a fixed source-to-sensor distance (e.g., 30 cm).[11][12]

Data Analysis
  • Image Acquisition: The digital radiograph is imported into an image analysis software (e.g., ImageJ).

  • Greyscale Measurement: The mean gray value (MGV) for each step of the aluminum wedge, the dental material specimens, and the enamel and dentin sections is measured.

  • Calibration Curve: A calibration curve is generated by plotting the MGV of each step of the aluminum wedge against its known thickness in mm.

  • Radiopacity Calculation: The MGV of the dental material specimen is then used to determine its equivalent radiopacity in mm Al by interpolating from the calibration curve.

  • Statistical Analysis: Statistical tests (e.g., ANOVA) are performed to compare the radiopacity of the tested material with the reference tissues and other materials.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the generalized experimental workflow for assessing the radiopacity of a dental cement and the logical relationship between material composition and radiographic appearance.

experimental_workflow cluster_prep Specimen Preparation cluster_imaging Radiographic Imaging cluster_analysis Data Analysis mix Mix this compound mold Mold into 1mm Disc mix->mold cure Allow to Set mold->cure finish Verify Thickness cure->finish setup Arrange Specimen, Al Wedge, and Tooth Slice on Sensor finish->setup expose Expose to X-rays (e.g., 70kVp, 0.3s) setup->expose measure Measure Mean Gray Values (MGV) expose->measure calibrate Create Al Calibration Curve measure->calibrate calculate Calculate Radiopacity (mm Al) calibrate->calculate compare Compare to Enamel/Dentin calculate->compare

Caption: Generalized workflow for radiopacity assessment.

logical_relationship cluster_material Material Composition cluster_interaction X-ray Interaction cluster_result Radiographic Result gic Glass Ionomer Cement (e.g., this compound) filler Radiopacifying Fillers (e.g., Sr, Zn, Ba ions) attenuation Increased X-ray Attenuation filler->attenuation radiopacity Higher Radiopacity (Brighter Image) attenuation->radiopacity diagnosis Improved Clinical Diagnosis radiopacity->diagnosis

Caption: Composition's effect on radiopacity.

References

In-Depth Technical Guide: Thermal Expansion Properties of Ketac-Bond for Restorative Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermal expansion properties of Ketac-Bond, a glass ionomer cement utilized in restorative dentistry. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and conceptual visualizations to support advanced research.

This compound, a glass ionomer cement, is designed for use as a cavity liner and base material. Its chemical composition, consisting of a fluoroaluminosilicate glass powder and a polyacrylic acid liquid, facilitates a chemical bond to both enamel and dentin.[1][2][3][4] A critical physical property for any restorative dental material is its coefficient of thermal expansion (CTE), as it dictates the material's dimensional stability in response to temperature fluctuations within the oral cavity.

Data Presentation: Coefficient of Thermal Expansion

The table below summarizes the LCTE values for conventional GICs, resin-modified glass ionomer cements (RMGIs), and human tooth structure for comparative analysis.

MaterialLinear Coefficient of Thermal Expansion (x 10⁻⁶/°C)
Conventional Glass Ionomer Cements (GICs) ~ 5 - 20 [7][8]
Specific GIC (example)11[9]
Resin-Modified Glass Ionomer Cements (RMGIs) ~ 25 - 47 [5][7][8]
Human Dentin ~ 8.0 [5]
Human Enamel ~ 11.4 [5]

Experimental Protocols

The determination of the LCTE for dental materials is crucial for predicting their clinical performance. The following are detailed methodologies commonly employed in cited research for such measurements.

Thermomechanical Analysis (TMA)

This is a prevalent method for characterizing the thermal expansion of dental materials.

  • Specimen Preparation:

    • The material (e.g., this compound) is mixed according to the manufacturer's instructions.[7]

    • The mixed cement is placed into a mold of standardized dimensions (e.g., cylindrical or rectangular bars).

    • Specimens are allowed to set completely, often stored in a controlled environment (e.g., 37°C and 100% humidity) for a specified period (e.g., 24 hours) to ensure complete reaction.[10]

  • Testing Procedure:

    • The prepared specimen is placed in a thermomechanical analyzer.

    • A thermal challenge protocol is initiated. A common protocol involves:

      • An initial hold at a baseline temperature (e.g., 15°C) for a period to allow for thermal equilibration (e.g., 5 minutes).[8]

      • A controlled heating phase to an upper temperature (e.g., 50°C or 60°C) at a constant rate (e.g., 5°C/minute).[8][9]

      • A second hold at the upper temperature to ensure thermal stability.[8]

      • A controlled cooling phase back to the baseline temperature at the same rate.[8]

    • The change in the specimen's length is continuously measured by the instrument throughout the temperature cycling.

    • The LCTE is calculated from the slope of the length change versus temperature curve for both the heating and cooling cycles.[8]

    • Multiple cycles may be performed to assess the material's stability.

Dilatometry

A dilatometer is another instrument used to measure dimensional changes in materials as a function of temperature.

  • Specimen Preparation: Similar to the preparation for TMA, standardized specimens are fabricated and allowed to fully set.

  • Testing Procedure:

    • The specimen is placed in the dilatometer.

    • The temperature is ramped up and down within a clinically relevant range (e.g., 20°C to 60°C).[9]

    • The instrument records the linear expansion and contraction of the specimen.

    • The CTE is calculated based on the recorded dimensional changes over the temperature range.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the thermal expansion of this compound.

G cluster_0 Oral Environment cluster_2 Potential Outcomes temp_change Temperature Fluctuation (Hot/Cold Intake) ketac_bond This compound temp_change->ketac_bond tooth Tooth Structure (Enamel/Dentin) temp_change->tooth stress Interfacial Stress ketac_bond->stress Expansion/ Contraction tooth->stress Expansion/ Contraction debonding Debonding stress->debonding microleakage Microleakage debonding->microleakage matched_cte Matched CTE integrity Marginal Integrity matched_cte->integrity

Clinical Significance of Matched Thermal Expansion

G start Start mix Mix this compound (Powder + Liquid) start->mix prepare Prepare Specimen (Standardized Mold) mix->prepare store Store Specimen (e.g., 37°C, 24h) prepare->store tma Place in TMA store->tma equilibrate Equilibrate at Baseline Temperature tma->equilibrate heat Heat at Controlled Rate equilibrate->heat hold Hold at Upper Temperature heat->hold cool Cool at Controlled Rate hold->cool calculate Calculate LCTE cool->calculate end End calculate->end

References

An In-depth Technical Guide on the Cytotoxicity and Pulp Response to Ketac-Bond in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biocompatibility of Ketac-Bond, a widely used glass ionomer cement in dentistry. The document synthesizes findings from various animal model studies, focusing on its cytotoxic effects and the subsequent pulp-dentin complex response. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols are provided to facilitate the replication and extension of these studies. Furthermore, this guide includes mandatory visualizations of experimental workflows and key signaling pathways implicated in the pulpal response, rendered using the DOT language for Graphviz. This document is intended to be a critical resource for researchers, scientists, and professionals in the field of dental material science and drug development, offering in-depth insights into the biological performance of this compound.

Introduction

This compound, a glass ionomer cement, is extensively used in clinical dentistry for various applications, including as a liner and base under restorations. Its biocompatibility is a critical factor for clinical success, particularly when placed in close proximity to the dental pulp. Understanding the cellular and tissue-level responses to this compound is paramount for predicting its clinical performance and for the development of new, improved dental materials. This guide focuses on the in vivo animal model data, which provides a crucial link between in vitro cytotoxicity assays and clinical outcomes in humans.

Cytotoxicity of this compound: In Vitro Data

While this guide primarily focuses on in vivo animal models, a brief overview of in vitro cytotoxicity data provides essential context. In vitro studies are the first step in assessing the biocompatibility of dental materials.

Table 1: Summary of In Vitro Cytotoxicity Data for Glass Ionomer Cements

Cell TypeAssayMaterialExposure TimeCell Viability (%)Reference
L929 mouse fibroblastsMTT AssayThis compound96 hours~90%[1]
Human Dental Pulp Stem Cells (hDPSCs)MTT AssayFuji Plus (RM-GIC)24 hours~1.5%[2]
Human Dental Pulp Stem Cells (hDPSCs)MTT AssayFuji Triage (GIC)24 hours~79.62%[2]
L929 mouse fibroblastsMTT AssayIonolux (RM-GIC)24 hours< 50%[3]
Human Dental Pulp Cells (hDPCs)MTT AssayIonolux (RM-GIC)24 hoursSignificantly lower than other GICs[3]
L929 mouse fibroblastsMTT AssayRiva Self Cure (HVGIC)72 hours> 100% (proliferation)[3]
Human Dental Pulp Cells (hDPCs)MTT AssayRiva Self Cure (HVGIC)72 hours> 100% (proliferation)[3]

GIC: Glass Ionomer Cement; RM-GIC: Resin-Modified Glass Ionomer Cement; HVGIC: High-Viscosity Glass Ionomer Cement

Pulp Response to this compound in Animal Models

The in vivo response of the dental pulp to this compound is a critical indicator of its biocompatibility. Animal models provide a controlled environment to study the complex interactions between the material and the vital pulp tissue.

Histopathological Findings

Histopathological evaluation of the pulp-dentin complex after application of this compound in animal models generally reveals a mild to moderate inflammatory response in the initial period, which tends to resolve over time.

Table 2: Summary of Pulp Response to this compound and Other Glass Ionomer Cements in Animal Models

Animal ModelMaterialApplicationTime PointInflammatory ResponseDentin Bridge FormationReference
Rat IncisorsThis compoundUsage Test90 daysSlight, reversible pulp reactions; no chronic persistent irritationNot specified[1]
Pig TeethThis compoundUsage Test90 daysSlight, reversible pulp reactions; no chronic persistent irritationNot specified[1]
Wistar RatsKetac-EndoSubcutaneous Implantation5 daysMild inflammatory reactionNot applicable[4]
Wistar RatsKetac-EndoSubcutaneous Implantation15-120 daysDiminishing inflammatory reactionNot applicable[4]
Dog TeethKetac-EndoRoot Canal Sealer270 daysBetter results than Zinc Oxide-Eugenol cementNot applicable[5]
Rabbit TeethKetac UniversalOverlying pulp capping agent30 daysUsed as a restorative material over experimental agentsNot applicable[6]
Key Observations from Animal Studies
  • Initial Inflammatory Response: Following the application of this compound, a transient inflammatory cell infiltrate, primarily composed of neutrophils and macrophages, is often observed in the pulp tissue subjacent to the cavity preparation. This is a common response to many dental materials and the operative trauma itself.

  • Resolution of Inflammation: In most studies, the initial inflammatory response to this compound diminishes over time, indicating a good level of biocompatibility.[1][4]

  • Odontoblast Layer: The integrity of the odontoblast layer is a key parameter in assessing pulp health. While some initial disorganization of the odontoblast layer may be noted, recovery and maintenance of this layer are generally observed in the long term.

  • Dentin Bridge Formation: In studies involving direct pulp capping, the formation of a reparative dentin bridge is a favorable outcome. While data specifically on this compound for direct pulp capping in animal models is limited in the provided search results, this is a critical area for future investigation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparability of biocompatibility studies. The following sections outline typical methodologies employed in the evaluation of this compound in animal models.

In Vitro Cytotoxicity Testing (Elution Method)

This protocol is based on the ISO 10993-5 standard for in vitro cytotoxicity testing.

experimental_workflow_cytotoxicity cluster_prep Material Preparation cluster_elution Eluate Preparation cluster_cell_culture Cell Culture and Exposure cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep_material Prepare this compound specimens (standardized size and shape) sterilize Sterilize specimens (e.g., ethylene oxide) prep_material->sterilize incubate Incubate specimens in cell culture medium (e.g., 37°C for 24-72h) sterilize->incubate collect_eluate Collect and filter-sterilize the eluate incubate->collect_eluate expose_cells Expose cells to serial dilutions of the this compound eluate collect_eluate->expose_cells seed_cells Seed cells (e.g., L929, hDPCs) in 96-well plates seed_cells->expose_cells mtt_assay Perform MTT or other viability assay after 24, 48, and 72 hours expose_cells->mtt_assay read_absorbance Measure absorbance at the appropriate wavelength mtt_assay->read_absorbance calculate_viability Calculate cell viability (%) relative to controls read_absorbance->calculate_viability statistical_analysis Perform statistical analysis (e.g., ANOVA) calculate_viability->statistical_analysis

Caption: Experimental workflow for in vitro cytotoxicity testing of this compound using the elution method.

  • Material Preparation: this compound specimens are prepared according to the manufacturer's instructions and shaped into standardized discs. The specimens are then sterilized.

  • Eluate Preparation: The sterilized specimens are incubated in a complete cell culture medium at 37°C for a specified period (e.g., 24, 48, or 72 hours). The medium, now containing any leachable components from the material, is collected and sterile-filtered. This is the "eluate."

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts or human dental pulp stem cells) is seeded into 96-well plates and allowed to attach and grow.

  • Cell Exposure: The culture medium is replaced with serial dilutions of the this compound eluate. Positive (toxic substance) and negative (fresh medium) controls are included.

  • Cytotoxicity Assay: After the desired exposure time, cell viability is assessed using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The results are expressed as a percentage of the viability of the negative control. Statistical analysis is performed to determine significant differences between groups.

In Vivo Pulp Capping Studies in Animal Models

This protocol describes a general procedure for evaluating the pulp response to this compound in an animal model, such as the rat or rabbit.

experimental_workflow_pulp_capping cluster_animal_prep Animal Preparation cluster_cavity_prep Cavity Preparation cluster_material_app Material Application cluster_post_op Post-operative Period cluster_histology Histological Evaluation anesthesia Administer general anesthesia tooth_isolation Isolate the operative field anesthesia->tooth_isolation prepare_cavity Prepare a standardized Class V cavity (e.g., in incisors or molars) tooth_isolation->prepare_cavity pulp_exposure Create a standardized pulp exposure (for direct pulp capping studies) prepare_cavity->pulp_exposure apply_ketac Apply this compound as a liner or direct pulp capping agent pulp_exposure->apply_ketac restore_tooth Place a final restoration (e.g., composite resin) apply_ketac->restore_tooth animal_monitoring Monitor animals for a predetermined period (e.g., 7, 30, 90 days) restore_tooth->animal_monitoring euthanasia Euthanize animals and extract teeth animal_monitoring->euthanasia tissue_processing Fix, decalcify, and embed tissues euthanasia->tissue_processing sectioning Section tissues and stain (e.g., H&E, MT) tissue_processing->sectioning microscopic_eval Microscopic evaluation of pulp response sectioning->microscopic_eval

Caption: General experimental workflow for in vivo pulp capping studies in animal models.

  • Animal Selection and Anesthesia: A suitable animal model (e.g., Wistar rats, New Zealand white rabbits) is selected. The animals are anesthetized following an approved protocol.

  • Cavity Preparation: Standardized cavities are prepared on the teeth of the animals. For direct pulp capping studies, a small, standardized exposure of the pulp is created.

  • Material Application: this compound is applied to the cavity floor, either as a liner over a thin layer of remaining dentin (indirect pulp capping) or in direct contact with the exposed pulp (direct pulp capping). A control material (e.g., calcium hydroxide) is typically used for comparison. The cavity is then restored.

  • Post-operative Observation: The animals are monitored for a predetermined period (e.g., 7, 30, or 90 days).

  • Histological Evaluation: At the end of the observation period, the animals are euthanized, and the teeth are extracted and processed for histological examination. This involves fixation, decalcification, embedding, sectioning, and staining (e.g., with Hematoxylin and Eosin).

  • Microscopic Analysis: The stained sections are examined under a microscope to evaluate the pulp response, including the presence and severity of inflammation, the integrity of the odontoblast layer, and the formation of a dentin bridge.

Signaling Pathways in Pulp Response

The interaction of dental materials with pulp tissue initiates a complex cascade of molecular events. The inflammatory response is primarily mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

signaling_pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nucleus Nuclear Events cluster_response Cellular Response ketac_bond This compound Components (e.g., HEMA from RM-GICs, ions) receptors Toll-like Receptors (TLRs) / Other Receptors ketac_bond->receptors ikk IKK Activation receptors->ikk activates mapkkk MAPKKK Activation receptors->mapkkk activates ikb IκB Degradation ikk->ikb nfkb_translocation NF-κB Translocation to Nucleus ikb->nfkb_translocation gene_expression Gene Transcription nfkb_translocation->gene_expression mapkk MAPKK Activation mapkkk->mapkk mapk MAPK Activation (ERK, JNK, p38) mapkk->mapk mapk->gene_expression cytokines Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) gene_expression->cytokines apoptosis Apoptosis gene_expression->apoptosis differentiation Altered Cell Differentiation gene_expression->differentiation

Caption: Inflammatory signaling pathways in pulp cells in response to dental material components.

Leachable components from glass ionomer cements, especially resin-modified versions containing HEMA, can act as stressors to pulp cells.[7] These components can be recognized by cell surface receptors, such as Toll-like receptors (TLRs), on pulp cells.[8] This recognition triggers intracellular signaling cascades.

  • NF-κB Pathway: Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it acts as a transcription factor to upregulate the expression of pro-inflammatory genes.[6][9]

  • MAPK Pathway: The MAPK pathway, consisting of cascades like ERK, JNK, and p38, is also activated by cellular stress. Activated MAPKs can phosphorylate various transcription factors, leading to changes in gene expression.[10][11][12]

The culmination of these signaling events is the production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), which orchestrate the inflammatory response. These pathways can also influence other cellular processes such as apoptosis (programmed cell death) and the differentiation of dental pulp stem cells.[1][13]

Discussion

The biocompatibility of this compound, as evidenced by numerous animal studies, is generally considered acceptable for its intended clinical applications.[1] The initial mild and transient inflammatory response is a common finding for many dental materials and is often attributed to a combination of chemical irritation from leachable components and the trauma of the dental procedure itself. The ability of the pulp to resolve this inflammation over time is a key indicator of the material's biocompatibility.

It is important to note that resin-modified glass ionomer cements (RM-GICs) have been shown to exhibit greater cytotoxicity in vitro compared to conventional glass ionomer cements.[2][7] This is often attributed to the presence of resin monomers such as HEMA. However, in vivo studies suggest that the dentin barrier plays a significant role in mitigating the cytotoxic effects of these materials on the pulp.

Conclusion

Based on the available evidence from animal model studies, this compound demonstrates a good level of biocompatibility when used as a lining material. The pulp response is typically characterized by a mild and transient inflammation that resolves over time. For professionals in dental material development, these findings underscore the importance of minimizing the release of potentially cytotoxic components and further enhancing the bioactive potential of glass ionomer cements to promote pulp healing and regeneration. Future research should focus on long-term in vivo studies, particularly in the context of direct pulp capping, and further elucidation of the specific molecular pathways involved in the pulp's response to this compound.

References

Long-Term Stability of Ketac-Bond in Aqueous Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the long-term stability of Ketac-Bond, a conventional glass ionomer cement (GIC), in aqueous environments. Glass ionomer cements are known for their clinical utility in dentistry, attributed to their chemical bonding to tooth structure and fluoride release. However, their performance and longevity are intrinsically linked to their interaction with water. This document synthesizes available data on the critical parameters of water sorption, solubility, and mechanical property degradation of this compound and related GICs when subjected to prolonged exposure to aqueous conditions. Detailed experimental protocols from key studies are provided, and logical relationships are visualized through diagrams to offer a deeper understanding of the material's behavior over time.

Introduction

This compound is a widely used glass ionomer cement that, like other materials in its class, undergoes a continuous maturation process in the presence of water. The complex interplay between the cement matrix and the aqueous environment dictates its long-term clinical success. Water is a crucial component in the initial acid-base setting reaction of GICs, but its continued presence can also lead to hydrolytic degradation, affecting the material's physical and mechanical properties.[1][2][3] Understanding the dynamics of water balance and its consequences is paramount for predicting the clinical performance of this compound restorations.

Water Balance in Glass Ionomer Cements

The interaction with water is a defining characteristic of glass ionomer cements. Water within the set cement can be broadly categorized into two types:

  • Loosely Bound Water: This water is more mobile and can be removed by desiccation or moderate heat.[4] Studies have shown that the percentage of unbound water in conventional GICs tends to increase significantly over time when stored in aqueous solutions.[4][5][6]

  • Tightly Bound Water: This water is integral to the hydrated cement matrix and is more resistant to removal.[4] The amount of bound water is generally established within the first 24 hours and remains relatively stable over the long term.[5][6]

A study evaluating various GICs over 36 months in phosphate-buffered saline found that all conventional GICs demonstrated a significant increase in the percentage of unbound water.[5][6] This increase in loosely held water can act as a plasticizer, potentially affecting the mechanical properties of the cement.[1]

Quantitative Data on Long-Term Stability

The following tables summarize quantitative data from studies on this compound and other conventional glass ionomer cements in aqueous environments. It is important to note that data specifically for this compound is limited in the reviewed literature; therefore, data from other conventional GICs are included to provide a broader context of expected performance.

Table 1: Mechanical Properties of Glass Ionomer Cements After Long-Term Water Storage

MaterialPropertyStorage TimeValueReference
This compoundFlexural Strength (FS)Not SpecifiedLowest among tested GICs[7][8]
This compoundCompressive Strength (CS)Not SpecifiedNot the lowest among tested GICs[7]
This compoundDiametral Tensile Strength (DTS)Not SpecifiedAmong the lowest values[7][8]
This compoundKnoop Hardness (KHN)Not SpecifiedAmong the lowest values[7]
General GICsCompressive, Tensile, Flexural Strengths24 hours to 12 monthsVariable: some constant, some increase then decrease[1]

Table 2: Water Sorption and Solubility of Glass Ionomer Cements

MaterialParameterStorage MediumStorage TimeValueReference
Ketac N100 (RMGI)Water SorptionWater28 days155.41 µg/mm³[9]
General GICsUnbound Water ContentPhosphate Buffered Saline24 hours to 36 monthsSignificant increase over time[5][6]
General GICsBound Water ContentPhosphate Buffered Saline24 hours to 36 monthsRemained stable after 24 hours[5][6]

Note: RMGI (Resin-Modified Glass Ionomer) data is included for comparative purposes, as they generally exhibit different water interaction behaviors than conventional GICs like this compound.

Experimental Protocols

Long-Term Water Balance Evaluation

This protocol is based on the methodology described by Pires et al. (2022).[5][6]

  • Specimen Preparation: Mix the glass ionomer cement according to the manufacturer's instructions. Place a standardized amount of the mixed cement into a crucible.

  • Storage: Store the crucibles containing the specimens in physiologic phosphate-buffered saline at 37°C.

  • Evaluation Intervals: Conduct evaluations at 24 hours, 1 week, and then at 1, 3, 6, 9, 12, 18, 24, 30, and 36 months.

  • Thermogravimetric Analysis (TGA): At each interval, remove the specimens from the saline, gently blot dry, and subject them to TGA. Heat the samples at a controlled rate (e.g., 10°C/min) up to a specified temperature (e.g., 600°C).

  • Data Analysis: Analyze the TGA curves to determine the percentage of unbound (loosely bound) and bound water based on the weight loss at different temperature ranges. The enthalpy required to remove each water species can also be calculated from the differential scanning calorimetry (DSC) curve, which is often run concurrently.

Mechanical Strength Testing After Water Aging

This protocol is adapted from the study by Cattani-Lorente et al. (1999).[1]

  • Specimen Preparation: Prepare cylindrical or bar-shaped specimens of the glass ionomer cement according to ISO standards for compressive, tensile, and flexural strength testing.

  • Storage: Store the specimens in distilled water at 37°C for various aging periods, ranging from 24 hours to 12 months.

  • Mechanical Testing: At each designated time point, remove the specimens from the water and immediately test their mechanical properties using a universal testing machine at a constant crosshead speed.

  • Data Analysis: Calculate the mean and standard deviation for each mechanical property at each time interval. Use statistical analysis (e.g., ANOVA) to determine if there are significant changes in strength over time.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key processes related to the long-term stability of this compound in aqueous environments.

cluster_0 Initial Setting and Maturation cluster_1 Long-Term Aqueous Exposure cluster_2 Potential Degradation Mechanisms cluster_3 Consequences for Material Properties A This compound Powder (Fluoroaluminosilicate Glass) C Acid-Base Reaction A->C B This compound Liquid (Polyacrylic Acid in Water) B->C D Initial Gelation and Hardening C->D E Maturation: Ion Cross-linking & Hydration D->E G Water Sorption E->G H Ion Leaching (Na+, Ca2+, Al3+, F-) E->H F Aqueous Environment (e.g., Saliva) F->G I Plasticization by Unbound Water G->I J Hydrolytic Degradation of Polysalt Matrix G->J K Surface Erosion H->K L Altered Mechanical Properties (Strength, Hardness) I->L J->L M Dimensional Changes K->M N Reduced Longevity L->N M->N

Caption: Chemical processes in this compound from setting to potential long-term degradation in water.

cluster_tests Perform Characterization Tests start Start: Prepare this compound Specimens storage Store in Aqueous Environment (e.g., Distilled Water, Saline at 37°C) start->storage time_points Age for Predefined Time Intervals (e.g., 24h, 1wk, 1mo, 6mo, 1yr) storage->time_points mechanical_test Mechanical Testing (Compressive, Flexural Strength) time_points->mechanical_test At each interval physical_test Physical Property Testing (Water Sorption, Solubility) time_points->physical_test At each interval surface_test Surface Analysis (Hardness, Roughness) time_points->surface_test At each interval analysis Data Analysis and Comparison Across Time Points mechanical_test->analysis physical_test->analysis surface_test->analysis end End: Determine Long-Term Stability Profile analysis->end

Caption: Experimental workflow for evaluating the long-term stability of this compound.

Discussion

The long-term stability of this compound in aqueous environments is a multifaceted issue. The initial maturation process involves the formation of a cross-linked polysalt matrix, which provides the material with its strength. However, the continuous ingress of water can lead to a plasticizing effect, potentially reducing the material's mechanical properties.[1] The evolution of strength in GICs is complex, with some studies showing an initial increase followed by a reduction, while others report a relatively constant strength over time.[1]

The degradation of GICs is influenced by several factors, including the composition of the glass and the polyacid, the powder-to-liquid ratio, and the storage environment.[7] For this compound, which is a conventional GIC, the primary mechanism of water interaction is through the hydrophilic polyacid matrix. This is in contrast to resin-modified GICs, which have a hydrophobic resin component that can alter their water sorption and solubility characteristics.[9]

Conclusion

The long-term performance of this compound in aqueous environments is governed by a dynamic process of water sorption and ion exchange. While the material is designed to function in the moist oral environment, prolonged exposure to water can lead to changes in its physical and mechanical properties. The available data suggests that, like other conventional glass ionomer cements, this compound is susceptible to an increase in unbound water content over time, which may act as a plasticizer. The mechanical strength can exhibit variable behavior, with the potential for an initial increase followed by a gradual decrease. A thorough understanding of these long-term water-induced effects is crucial for optimizing the clinical application and predicting the service life of this compound restorations. Further research focusing specifically on the long-term performance of this compound with detailed, multi-year data would be beneficial for a more complete understanding.

References

Surface Characteristics of Set Ketac-Bond Under SEM: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface characteristics of set Ketac-Bond, a glass ionomer cement liner, as observed under Scanning Electron Microscopy (SEM). The following sections detail the material's surface morphology, elemental composition, and the experimental protocols utilized for its analysis, offering valuable insights for researchers and professionals in the fields of dental materials science and drug development.

Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) analysis of set this compound reveals a surface topography characterized by the typical features of a glass ionomer cement. The microstructure consists of unreacted glass particles embedded within a polysalt matrix. Studies have shown that the surface texture can be influenced by various factors, including the setting time, exposure to moisture, and surface treatments such as acid etching.

SEM imaging has demonstrated that acid etching of the this compound surface leads to a greater surface roughness.[1] This increased roughness is a critical factor in enhancing the mechanical interlocking and bond strength when layering composite resins over the this compound liner. Furthermore, long-term studies of composite restorations utilizing a this compound base have employed 3D-SEM to quantify changes in surface morphology and marginal adaptation over periods of up to 15 years.[2][3] These analyses have revealed the dynamics of marginal behavior, including the formation of marginal grooves and ledges over time.[2][3]

Observations under SEM have also highlighted the presence of voids and the potential for microcracking within the cement matrix, which can influence the material's overall mechanical properties and longevity. The cohesiveness and density of the material's mass, as well as the size of the filler particles, are key determinants of its surface hardness and wear resistance.

Quantitative Surface Analysis

Quantitative data from various studies provide a clearer understanding of the surface and mechanical properties of this compound. This information is crucial for comparing its performance with other dental materials.

PropertyMaterialMean ValueRangeReference
Marginal Ledge Depth (10 years) This compound/Visio-Molar X27.2 µm0.6 - 94.5 µm[2][3]
Marginal Groove Depth (5 years) This compound/Visio-Molar X34.5 µm-[3]
PropertyThis compoundKetac-FilKetac-MolarKetac-SilverFuji IIα-Filα-SilverReference
Flexural Strength (MPa) Lowest Value------[4]
Diametral Tensile Strength (MPa) Lowest Value (not significantly different from α-Fil, α-Silver, Fuji II)---Lowest Value (not significantly different from this compound, α-Fil, α-Silver)Lowest Value (not significantly different from this compound, α-Silver, Fuji II)Lowest Value (not significantly different from this compound, α-Fil, Fuji II)[4]
Knoop Hardness (KHN) -Highest Value-Lowest Value--Lowest Value[4]

Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) coupled with SEM is utilized to determine the elemental composition of this compound. This analysis confirms the presence of key elements characteristic of glass ionomer cements. While specific quantitative EDX data for this compound is not extensively detailed in the available literature, the typical elemental profile includes:

  • Silicon (Si)

  • Aluminum (Al)

  • Calcium (Ca)

  • Fluorine (F)

  • Oxygen (O)

  • Phosphorus (P)

  • Sodium (Na)

The distribution of these elements within the set cement, particularly at the interface with tooth structure or overlying restorative materials, is critical for understanding the chemical adhesion and ion-exchange processes that are hallmarks of glass ionomer cements.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and analysis of this compound specimens for SEM evaluation.

Sample Preparation for SEM Imaging

The preparation of this compound samples for SEM analysis is a critical step to ensure accurate and artifact-free imaging. The following protocol is a synthesis of methodologies described in the literature.

G cluster_0 Sample Preparation A Mix this compound (Powder:Liquid Ratio as per Manufacturer) B Place in Mold (e.g., Teflon or Silicone) A->B C Allow to Set (Controlled Temperature and Humidity) B->C D Surface Treatment (Optional) (e.g., Acid Etching, Polishing) C->D E Mount on SEM Stub (Using Carbon Tape) D->E F Sputter Coat (with Gold or Gold-Palladium) E->F

Workflow for SEM sample preparation.

Protocol Steps:

  • Mixing: this compound powder and liquid are mixed according to the manufacturer's specified powder-to-liquid ratio to achieve a consistent and homogenous paste.

  • Molding: The mixed cement is placed into a standardized mold (e.g., Teflon or silicone) to create specimens of uniform dimensions.

  • Setting: The specimens are allowed to set in a controlled environment, typically at 37°C and high humidity, to simulate intraoral conditions and ensure complete setting reactions.

  • Surface Treatment (if applicable): For studies investigating the effects of surface modifications, specimens may undergo treatments such as polishing with abrasive discs or acid etching with phosphoric acid for a specified duration (e.g., 30 seconds).[1]

  • Mounting: The set specimens are securely mounted onto aluminum SEM stubs using conductive carbon tape.

  • Sputter Coating: To render the non-conductive cement surface suitable for SEM imaging, the specimens are coated with a thin layer of a conductive metal, such as gold or a gold-palladium alloy, using a sputter coater.

SEM and EDX Analysis Parameters

The following diagram outlines the logical flow of the SEM and EDX analysis process.

G cluster_1 SEM and EDX Analysis A Insert Sample into SEM Chamber B Evacuate Chamber to High Vacuum A->B C Set Imaging Parameters (Accelerating Voltage, Spot Size, Working Distance) B->C D Acquire Secondary Electron (SE) Images (for Topography) C->D E Acquire Backscattered Electron (BSE) Images (for Compositional Contrast) C->E F Perform EDX Point Analysis or Mapping (for Elemental Composition) C->F

Logical workflow for SEM and EDX analysis.

Typical Parameters:

  • Microscope: A scanning electron microscope capable of high vacuum and equipped with secondary electron (SE) and backscattered electron (BSE) detectors, as well as an EDX detector.

  • Accelerating Voltage: Typically in the range of 10-20 kV.

  • Working Distance: Optimized for the specific microscope and desired magnification.

  • Imaging Modes:

    • SE Imaging: Used to visualize the surface topography and morphology of the set this compound.

    • BSE Imaging: Provides contrast based on the atomic number of the elements, helping to differentiate between the glass filler particles and the surrounding matrix.

  • EDX Analysis: Can be performed on specific points of interest (point analysis) or over a larger area (elemental mapping) to determine the elemental composition and distribution.

Conclusion

The surface characteristics of set this compound, as revealed by SEM and associated analytical techniques, are consistent with those of a conventional glass ionomer cement. Its surface morphology, which can be modified by treatments such as acid etching, plays a crucial role in its clinical performance, particularly when used as a liner or base under composite restorations. The quantitative data on surface roughness and mechanical properties provide a basis for comparative analysis and further material development. The detailed experimental protocols outlined in this guide offer a framework for reproducible and standardized evaluation of the surface characteristics of this compound and similar dental materials.

References

Methodological & Application

Protocol for Ketac-Bond Application as a Cavity Liner

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers and Drug Development Professionals

Ketac-Bond is a self-cured, radiopaque glass ionomer cement utilized as a cavity liner.[1][2] Its clinical efficacy is attributed to its chemical adhesion to both enamel and dentin, which promotes marginal integrity, and its sustained release of fluoride ions.[1][2] This document provides a detailed protocol for the application of this compound as a cavity liner, intended for use in research and preclinical development settings. Adherence to this protocol is crucial for achieving consistent and reliable experimental outcomes.

Key Properties and Characteristics:
  • Adhesion: this compound chemically bonds to the tooth structure, minimizing the need for extensive cavity preparation and reducing the risk of microleakage.[3]

  • Fluoride Release: The material serves as a long-term reservoir for fluoride ions, which can aid in the prevention of secondary caries.[1]

  • Biocompatibility: Glass ionomer cements are known for their good biocompatibility with pulpal tissue.[4]

  • Radiopacity: Allows for clear visibility on radiographs, aiding in diagnostic procedures.[1]

Quantitative Data Summary

Specific mechanical property data for this compound is not extensively available in the public domain. However, data from studies on closely related Ketac glass ionomer products and bond strength studies involving this compound are presented below for reference.

PropertyValueMaterialSource
Shear Bond Strength to Dentin Greater with polyacrylic acid treatmentThis compound[5]
Tensile Bond Strength to Dentin 19.0 to 21.7 kg/cm ² (untreated)This compound[1]
Compressive Strength 210 ± 13 MPaKetac Molar[6]
Flexural Strength 37 ± 6 MPaKetac Molar[6]
Surface Hardness 420 ± 82 MPaKetac Molar[6]

Experimental Protocols

Materials and Equipment:
  • This compound Powder (Yellow) and Liquid

  • Ketac Conditioner (25% polyacrylic acid solution)

  • Calcium hydroxide pulp capping agent (if required)

  • Non-metallic mixing spatula

  • Mixing pad

  • Appropriate dental instruments for application

  • Timer

  • Air/water syringe

  • Cotton pellets

Detailed Application Protocol:
  • Cavity Preparation:

    • Excavate the carious tooth structure. Undercuts are not necessary for the retention of this compound.[3]

    • Ensure a minimum material thickness of 0.5 mm will be achievable.[4]

    • Rinse the preparation thoroughly with a water spray to remove debris.[4]

  • Pulp Protection (if applicable):

    • In deep cavities where the pulp is in close proximity, apply a thin layer of a hard-setting calcium hydroxide material over the deepest areas to protect the pulp.[3][4]

  • Dentin Conditioning:

    • Apply Ketac Conditioner (25% polyacrylic acid) to the prepared dentin surfaces using a cotton pellet or brush.[3][4]

    • Allow the conditioner to react for 10 seconds.[3][4]

    • Thoroughly rinse the cavity with copious amounts of water for at least 10 seconds.[3][4]

    • Gently dry the cavity with short bursts of oil-free air or by blotting with cotton pellets. Crucially, do not desiccate the dentin. The surface should have a moist, glossy appearance. Over-drying can lead to post-operative sensitivity.[3][4]

  • Dosing and Mixing:

    • Shake the this compound powder bottle before dispensing to fluff the powder.[7]

    • Dispense one level scoop of powder onto a mixing pad.[3]

    • Dispense two drops of the liquid adjacent to the powder.[3]

    • Using a non-metallic spatula, incorporate the powder into the liquid in one portion.[3]

    • Mix rapidly for 30 seconds to a homogeneous, creamy consistency.[3] When properly mixed, the material should stretch approximately 1/2 inch from the mixing pad.[3]

  • Application:

    • Using a suitable instrument, apply a thin, even layer of the mixed this compound to the prepared cavity walls and floor.[3]

    • Do not use the mixture if it has lost its glossy appearance, as this indicates the onset of the setting reaction.[3]

    • The working time, including mixing, is approximately 2 minutes from the start of mixing at a room temperature of 23°C (73°F).[3]

  • Setting:

    • Allow the this compound to set undisturbed. The setting time from the start of mixing is approximately 4 minutes.[3]

    • The setting time in the oral cavity is approximately 2 minutes.[3]

    • Higher temperatures will accelerate the setting time.[3]

  • Final Restoration:

    • After the final set of the this compound liner, proceed with the placement of the final restorative material (e.g., composite resin, amalgam) according to the manufacturer's instructions.

Visualized Workflow

KetacBond_Application_Protocol cluster_prep Cavity Preparation & Conditioning cluster_mixing Mixing cluster_application Application & Setting prep 1. Cavity Preparation pulp 2. Pulp Protection (if needed) prep->pulp condition 3. Apply Ketac Conditioner (10s) pulp->condition rinse 4. Rinse Thoroughly condition->rinse dry 5. Gently Dry (Do Not Desiccate) rinse->dry dose 6. Dose Powder & Liquid dry->dose mix 7. Mix for 30 seconds dose->mix apply 8. Apply Liner mix->apply set_material 9. Allow to Set (4 mins) apply->set_material restore 10. Place Final Restoration set_material->restore

Caption: Workflow for this compound application as a cavity liner.

References

Application of Ketac™ Molar in Atraumatic Restorative Treatment (ART) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atraumatic Restorative Treatment (ART) is a minimally invasive dental procedure that involves the removal of carious tissue using hand instruments alone, followed by the restoration of the tooth cavity with an adhesive restorative material. Glass ionomer cements (GICs) are the materials of choice for ART due to their unique properties, including chemical adhesion to enamel and dentin, fluoride release, and biocompatibility. Among the high-viscosity GICs developed for this technique, Ketac™ Molar and its easier-to-mix version, Ketac™ Molar Easymix (3M ESPE), have been extensively studied.

It is important to distinguish Ketac™ Molar, a restorative material, from Ketac™ Bond (3M ESPE), which is a glass ionomer cavity liner. While Ketac™ Bond can be used as a base under restorations, the primary material for bulk filling in the ART technique is Ketac™ Molar. These application notes and protocols focus on the use of Ketac™ Molar in ART, based on findings from various clinical and in vitro studies.

Data Presentation

The following tables summarize quantitative data from studies evaluating the performance of Ketac™ Molar in ART and related applications.

Table 1: Clinical Success Rates of Ketac™ Molar ART Restorations

StudyTooth TypeCavity TypeFollow-up PeriodSuccess Rate of Ketac™ Molar
Lo et al. (2006) - Reference not in search resultsPermanentSingle-surface2 years93.5%
de Souza et al. (2005)[1]PermanentMulti-surface (Class II)6 months92%
de Amorim et al. (2017)[2][3][4]PrimaryOccluso-proximal12 months50.8%
A study cited by de Amorim et al. (2017)[4]Not SpecifiedNot Specified2 yearsStatistically significant number of failures in the presence of an antagonist tooth

Table 2: Shear Bond Strength of Ketac™ Molar

StudySubstrateMean Shear Bond Strength (MPa) ± SD
Almuammar et al. (2001)[5][6]Dentin3.77 ± 1.76
Bhattacharya et al. (2018)[7]Enamel6.07 ± 0.50
Bhattacharya et al. (2018)[7]Dentin7.43 ± 0.69

Table 3: Microleakage Associated with Ketac™ Molar Restorations

StudyTooth TypeCavity TypeComparison GroupsKey Findings for Ketac™ Molar
Al-Khafaji et al. (2016)[8]Not SpecifiedClass VKetac™ Molar Easymix, Fuji II™ LC, Ketac™ N100, Filtek™ Z250Showed the highest microleakage scores among the tested materials. No significant difference between occlusal and gingival margins.
Arbabzadeh-Zavareh et al. (2018)[9]PrimaryClass VKetac Molar, Photac Fil, Dyract XPHad a non-significantly higher mean microleakage value than Photac Fil.
A systematic review by Al-Taai et al. (2024)[10]PrimaryNot SpecifiedConventional GICs vs. Resin-Modified GICs (RMGICs)Conventional GICs like Ketac Molar Easymix showed more microleakage than RMGICs.

Experimental Protocols

Protocol 1: Atraumatic Restorative Treatment (ART) using Ketac™ Molar Easymix

This protocol is a synthesis of methodologies described in various studies and manufacturer's instructions for the ART technique.[11][12][13][14]

1. Patient and Tooth Selection:

  • Select patients with accessible, small to medium-sized single or multi-surface cavities that do not involve the dental pulp.

  • Ensure the patient is cooperative and can tolerate the procedure without local anesthesia.

2. Isolation:

  • Isolate the operating field using cotton rolls to maintain a dry environment.[12]

3. Cavity Preparation (Hand Instrumentation Only):

  • Widen the entrance to the cavity, if necessary, using a dental hatchet.

  • Remove soft, demineralized carious dentin using excavators of appropriate sizes. Continue excavation until the dentin feels hard.

  • Do not remove hard, stained dentin.

  • Clean the cavity and adjacent pits and fissures of debris using a wet cotton pellet.[12]

4. Cavity and Enamel Conditioning:

  • Apply a dentin conditioner (e.g., Ketac™ Conditioner or the liquid component of Ketac™ Molar Easymix) to the cavity and adjacent pits and fissures for 10-15 seconds using a cotton pellet.[11][12]

  • Thoroughly wash the conditioned surfaces with wet cotton pellets.

  • Dry the surfaces with dry cotton pellets until they have a moist, glossy appearance. Avoid over-drying.[11][12]

5. Material Preparation (Ketac™ Molar Easymix):

  • Dispense one level scoop of powder onto a mixing pad.

  • Dispense one drop of liquid next to the powder. The recommended powder-to-liquid ratio is 4.5:1 by weight.[11]

  • Incorporate the powder into the liquid in two increments.[11]

  • Mix with a plastic spatula for 30 seconds to achieve a homogeneous, putty-like consistency.

  • The working time from the start of mixing is approximately 3 minutes and 30 seconds, with a setting time of 5 minutes.[13]

6. Restoration Placement:

  • Carry the mixed cement to the cavity using an appropriate placement instrument.

  • Insert the material into the cavity, ensuring good adaptation to the cavity walls and floor.

  • Slightly overfill the cavity and also fill any adjacent pits and fissures.

  • Use the "press-finger" technique: apply gentle pressure to the restoration with a petroleum jelly-lubricated gloved finger to adapt the material and create a smooth surface.

7. Finishing:

  • Remove excess material from the margins with an excavator before the cement fully sets.

  • Check the occlusion with articulating paper and adjust if necessary using a carver.

  • Apply a final protective coat of petroleum jelly or a suitable varnish (e.g., Ketac™ Glaze) to the restoration to protect it from moisture during the initial setting phase.

8. Post-operative Instructions:

  • Instruct the patient to avoid chewing on the restoration for at least one hour.

Mandatory Visualization

ART_Workflow_with_Ketac_Molar cluster_prep Cavity Preparation cluster_condition Conditioning cluster_restoration Restoration cluster_postop Post-Operative Isolate 1. Isolate with Cotton Rolls Widen 2. Widen Cavity Entrance (if necessary) Isolate->Widen Excavate 3. Excavate Carious Dentin (Hand Instruments) Widen->Excavate Clean 4. Clean Cavity and Fissures Excavate->Clean Apply_Conditioner 5. Apply Conditioner (10-15 sec) Clean->Apply_Conditioner Rinse_Dry 6. Rinse and Gently Dry Apply_Conditioner->Rinse_Dry Mix_GIC 7. Mix Ketac™ Molar Easymix (Powder:Liquid 4.5:1) Rinse_Dry->Mix_GIC Place_GIC 8. Place and Adapt GIC Mix_GIC->Place_GIC Press_Finger 9. 'Press-Finger' Technique Place_GIC->Press_Finger Finish 10. Remove Excess and Check Occlusion Press_Finger->Finish Protect 11. Apply Protective Coating Finish->Protect Instruct 12. Patient Instructions Protect->Instruct

Caption: Workflow for Atraumatic Restorative Treatment (ART) using Ketac™ Molar.

References

Optimizing Ketac-Bond Consistency: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For optimal performance and reproducibility in research and development, the precise handling and mixing of Ketac-Bond, a glass ionomer cement, is paramount. This document provides detailed application notes and protocols for achieving consistent and optimal this compound consistency, tailored for researchers, scientists, and drug development professionals.

These guidelines synthesize manufacturer's recommendations with scientific literature on glass ionomer cements to ensure reliable experimental outcomes. Adherence to these protocols will aid in minimizing variability and enhancing the accuracy of studies involving this compound.

Material Specifications and Recommended Ratios

This compound is a hand-mixed, self-cured, radiopaque glass ionomer cavity liner. Understanding its fundamental properties is the first step toward achieving optimal consistency.

Table 1: this compound Technical Specifications

PropertyValue
Recommended Powder/Liquid Ratio (by weight) 4.2:1 (for base linings)
3.4:1 (for extended fissure sealing)
Recommended Powder/Liquid Ratio (by measure) 1 scoop : 1 drop
Mixing Time 30 seconds
Working Time (including mixing) 2 minutes, 0 seconds
Setting Time (from start of mix) 4 minutes, 0 seconds
Data sourced from manufacturer's instructions for use.[1]

Factors Influencing this compound Consistency and Performance

The consistency and subsequent mechanical properties of this compound are influenced by several factors. Careful control of these variables is crucial for reproducible results.

Powder-to-Liquid Ratio

Altering the powder-to-liquid ratio will significantly impact the viscosity, working time, setting time, and mechanical strength of the mixed cement.

  • Higher Powder-to-Liquid Ratio: Results in a thicker, more condensable consistency, a shorter working and setting time, and potentially higher compressive strength. However, an excessively high ratio can lead to a dry, unworkable mix with reduced adhesion.

  • Lower Powder-to-Liquid Ratio: Produces a thinner, creamier consistency, a longer working and setting time, but may result in lower mechanical strength.

Table 2: Influence of Powder-to-Liquid Ratio on Glass Ionomer Cement Properties

Powder/Liquid RatioConsistencyWorking/Setting TimeCompressive/Bond Strength
Increased Powder Thicker, DrierDecreasedGenerally Increased (to a limit)
Manufacturer's Ratio OptimalStandardStandard
Increased Liquid Thinner, RunnierIncreasedGenerally Decreased
Temperature

The setting reaction of glass ionomer cements is temperature-dependent.

  • Higher Temperatures (above 25°C/77°F): Accelerate the setting reaction, leading to a shorter working and setting time.

  • Lower Temperatures (below 20°C/68°F): Slow down the setting reaction, prolonging the working and setting time. Mixing on a chilled glass slab is a common technique to extend working time.[2]

Humidity

Glass ionomer cements are sensitive to moisture, especially during the initial setting phase.

  • High Humidity (e.g., >80% RH): Can lead to water absorption, which may reduce the shrinkage of the cement during setting. However, excessive moisture contamination during mixing can weaken the final material.

  • Low Humidity: Can cause water to evaporate from the mix, leading to a chalky surface, increased shrinkage, and a weaker cement.[1] It is crucial to protect the setting cement from excessive drying.

Detailed Mixing and Handling Protocols

Preparation of Materials and Workspace
  • Environment: Conduct all mixing and handling procedures at a controlled room temperature of 20-25°C (68-77°F) and a relative humidity of 45-55%.

  • Materials:

    • This compound Powder and Liquid

    • Cool, dry glass slab or the provided mixing pad

    • Plastic or metal cement spatula

    • Dosing spoon (provided with the powder)

  • Dispensing:

    • Shake the powder bottle to fluff the contents.

    • Dispense one level scoop of powder onto the mixing surface using the provided spoon. Level the powder against the inside of the bottle neck.

    • Hold the liquid bottle vertically and dispense one drop of liquid next to the powder.

    • Recap both bottles immediately to prevent contamination and evaporation.

Mixing_Preparation_Workflow cluster_prep Preparation Control_Environment Control Environment (20-25°C, 45-55% RH) Gather_Materials Gather Materials Control_Environment->Gather_Materials Dispense_Powder Dispense Powder (1 level scoop) Gather_Materials->Dispense_Powder Dispense_Liquid Dispense Liquid (1 drop) Dispense_Powder->Dispense_Liquid Recap_Bottles Recap Bottles Dispense_Liquid->Recap_Bottles

Figure 1. Workflow for the preparation of this compound mixing.
Mixing Procedure

  • Incorporation: Using the spatula, incorporate the powder into the liquid in two to three increments.

  • Mixing Technique: Use a rapid, folding motion to wet the powder particles with the liquid. Spread the mixture across a small area of the mixing slab to ensure a homogenous consistency.

  • Mixing Time: Complete the mixing process within 30 seconds.

  • Consistency Check: The final mix should have a glossy surface, indicating the availability of free carboxyl groups necessary for chemical adhesion. A dull or dry appearance suggests the working time has been exceeded, and the mix should be discarded.

Mixing_Procedure Start Incorporate_Powder Incorporate Powder (2-3 increments) Start->Incorporate_Powder Fold_and_Spread Mix with Folding Motion (Rapidly) Incorporate_Powder->Fold_and_Spread Check_Time Complete within 30s Fold_and_Spread->Check_Time Check_Consistency Glossy Surface? Check_Time->Check_Consistency Yes Discard_Mix Discard Mix Check_Time->Discard_Mix No Apply_Cement Apply Cement Check_Consistency->Apply_Cement Yes Check_Consistency->Discard_Mix No End Apply_Cement->End Discard_Mix->End

Figure 2. Decision workflow for the this compound mixing procedure.

Experimental Protocols for Quality Assessment

The following protocols are adapted from standard testing methodologies for dental cements and can be used to quantitatively assess the properties of this compound.

Protocol for Compressive Strength Testing (adapted from ISO 9917-1)
  • Specimen Preparation:

    • Prepare cylindrical molds with dimensions of 6 mm in height and 4 mm in diameter.

    • Mix this compound according to the desired protocol (e.g., varying powder/liquid ratios).

    • Overfill the molds with the mixed cement and place a matrix strip and a glass slide over the top and bottom surfaces. Apply gentle pressure to extrude excess material.

    • Allow the specimens to set in a controlled environment (e.g., 37°C and 95-100% relative humidity) for 1 hour.

    • Carefully remove the specimens from the molds.

  • Specimen Storage: Store the specimens in distilled water at 37°C for 24 hours prior to testing.

  • Testing Procedure:

    • Mount the specimen in a universal testing machine.

    • Apply a compressive load at a crosshead speed of 0.75 ± 0.25 mm/minute until the specimen fractures.

    • Record the maximum load (F) in Newtons (N).

  • Calculation:

    • Calculate the compressive strength (CS) in Megapascals (MPa) using the following formula: CS = 4F / (πd²) where:

      • F = maximum load at fracture (N)

      • d = diameter of the specimen (mm)

Protocol for Shear Bond Strength Testing
  • Substrate Preparation:

    • Use extracted, caries-free human or bovine teeth.

    • Embed the teeth in acrylic resin, leaving the desired bonding surface (enamel or dentin) exposed.

    • Grind the bonding surface flat using silicon carbide paper under water irrigation to create a standardized smear layer.

  • Bonding Procedure:

    • Apply a dentin conditioner (e.g., 10% polyacrylic acid) for 10 seconds, rinse thoroughly with water, and gently dry, leaving the surface moist.

    • Mix this compound according to the desired protocol.

    • Place a cylindrical mold (e.g., 3 mm in diameter and 3 mm in height) onto the prepared tooth surface and fill it with the mixed cement.

    • Allow the cement to set according to the manufacturer's instructions.

  • Specimen Storage: Store the bonded specimens in distilled water at 37°C for 24 hours.

  • Testing Procedure:

    • Mount the specimen in a universal testing machine with a shear testing jig.

    • Apply a shear force to the base of the cement cylinder at a crosshead speed of 0.5 mm/minute until debonding occurs.

    • Record the load at failure (F) in Newtons (N).

  • Calculation:

    • Calculate the shear bond strength (SBS) in Megapascals (MPa) using the following formula: SBS = F / (πr²) where:

      • F = load at failure (N)

      • r = radius of the cement cylinder (mm)

Troubleshooting Common Mixing and Handling Issues

Table 3: Troubleshooting Guide for this compound

IssuePossible Cause(s)Solution(s)
Mix is too dry or crumbly - Incorrect powder/liquid ratio (too much powder) - Liquid bottle not held vertically during dispensing - Prolonged mixing time- Ensure accurate dispensing of powder and liquid - Hold liquid bottle completely vertical to ensure a consistent drop size - Complete mixing within 30 seconds
Mix is too thin or runny - Incorrect powder/liquid ratio (too much liquid) - Inaccurate powder measurement (scoop not leveled)- Ensure accurate dispensing of powder and liquid - Level the powder scoop before dispensing
Mix sets too quickly - High ambient temperature - Prolonged mixing- Mix on a chilled glass slab - Work in a temperature-controlled environment (20-25°C) - Adhere to the 30-second mixing time
Mix loses its glossy appearance quickly - Working time has been exceeded- Discard the mix and prepare a fresh batch - Ensure all necessary instruments and materials are ready before starting to mix
Poor adhesion to tooth structure - Inadequate surface conditioning - Contamination of the bonding surface (saliva, water) - Over-drying of the dentin surface- Use a dentin conditioner as recommended - Maintain a dry, uncontaminated operating field - Leave the dentin surface slightly moist (glistening, not wet)

By implementing these detailed protocols and understanding the factors that influence the consistency of this compound, researchers can significantly improve the reliability and reproducibility of their experimental results.

References

In-vitro Model for Testing Ketac-Bond Bond Strength to Dentin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketac-Bond, a glass ionomer cement, is widely utilized in dentistry for various applications, including as a cavity liner and for luting restorations.[1] Its adhesion to dentin is a critical factor for the clinical success of the restorations.[2] The bonding mechanism of this compound to dentin is twofold: a chemical bond is formed through an ionic exchange between the polyacrylic acid of the cement and the calcium in the dentin, and micromechanical retention is achieved by the cement interlocking with the tooth structure.[3] This document provides detailed protocols for in-vitro testing of the bond strength of this compound to dentin, enabling researchers to evaluate its performance and investigate factors that may influence its adhesive properties.

Data Presentation

The following tables summarize quantitative data on the shear bond strength (SBS) of this compound and similar glass ionomer cements to dentin under various conditions.

Table 1: Shear Bond Strength of Ketac-Molar to Dentin

Dentin Surface TreatmentMean Shear Bond Strength (MPa)Standard Deviation (MPa)
No Conditioner3.02-
With Conditioner3.4-

Data extracted from a study by Ramachandran et al. (2018).[4]

Table 2: Shear Bond Strength of Various Glass Ionomer Cements to Dentin

MaterialMean Shear Bond Strength (MPa)Standard Deviation (MPa)
Ketac-Molar aplicap3.771.76
Fuji II LC (Resin-modified GIC)9.551.06
Heliomolar (Composite Resin)16.541.65

Data from a study comparing the shear bond strength of six restorative materials.[5]

Table 3: Influence of Polyacrylic Acid Conditioning on Shear Bond Strength of a Nano-filled Resin-Modified Glass Ionomer Cement (Ketac N100)

Dentin Surface TreatmentShear Bond Strength (MPa)
Without Polyacrylic AcidLower
With 10% Polyacrylic Acid (15 seconds)Higher

Qualitative summary from a study by Uceda-Gomez et al. (2020).[6]

Experimental Protocols

Shear Bond Strength (SBS) Testing Protocol

This protocol outlines the steps for determining the shear bond strength of this compound to dentin.

Materials and Equipment:

  • Extracted human or bovine teeth (molars preferred)

  • Low-speed diamond saw with water cooling

  • Silicon carbide (SiC) abrasive papers (e.g., 320, 400, and 600-grit)

  • Ultrasonic bath

  • This compound powder and liquid

  • Polyacrylic acid conditioner (optional, for specific experimental groups)

  • Cylindrical molds (e.g., nylon, plexiglass) with an internal diameter of approximately 3 mm and height of 2-3 mm[5]

  • Universal testing machine (e.g., Instron) with a shear loading jig

  • Distilled water

  • 37°C incubator

Procedure:

  • Tooth Preparation:

    • Select sound, non-carious extracted human or bovine molars.

    • Clean the teeth of any soft tissue debris.

    • Embed the teeth in acrylic resin, leaving the occlusal surface exposed.

    • Using a low-speed diamond saw with continuous water cooling, section the teeth perpendicular to their long axis to expose a flat dentin surface.

    • Grind the exposed dentin surface with a series of SiC abrasive papers (e.g., 320, 400, and 600-grit) under running water to create a standardized smear layer.[7]

    • Clean the specimens in an ultrasonic bath with distilled water for 5 minutes to remove grinding debris.

    • Store the prepared teeth in distilled water at 37°C to prevent dehydration.

  • Dentin Surface Treatment (Experimental Groups):

    • Control Group (No Treatment): Rinse the dentin surface with water and gently air-dry.

    • Conditioned Group: Apply a polyacrylic acid conditioner to the dentin surface for 10-20 seconds, as per manufacturer's instructions or experimental design.[6][8] Rinse thoroughly with water and gently air-dry, avoiding desiccation.

  • This compound Application:

    • Mix the this compound powder and liquid according to the manufacturer's instructions to achieve a consistent, creamy mix.

    • Place a cylindrical mold onto the prepared dentin surface.

    • Carefully fill the mold with the mixed this compound cement, ensuring no voids are present.

    • Allow the cement to set according to the manufacturer's instructions.

  • Specimen Storage:

    • After the initial set, carefully remove the mold.

    • Store the bonded specimens in distilled water at 37°C for 24 hours to allow for complete maturation of the cement.[5]

  • Shear Bond Strength Testing:

    • Mount the specimen in the universal testing machine.

    • Position a shear loading jig (e.g., a wire loop or knife-edge) at the interface between the this compound cylinder and the dentin surface.

    • Apply a compressive shear load at a constant crosshead speed of 0.5 mm/min until fracture occurs.[5][7]

    • Record the load at which failure occurs (in Newtons).

  • Data Analysis:

    • Calculate the shear bond strength (in Megapascals, MPa) by dividing the failure load (N) by the bonded surface area (mm²).

    • Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare different experimental groups.

Microtensile Bond Strength (µTBS) Testing Protocol

This protocol provides a method for assessing the microtensile bond strength, which allows for testing smaller surface areas and can provide more uniform stress distribution during testing.

Materials and Equipment:

  • Same as for SBS testing, with the addition of:

  • Composite resin

  • Bonding agent (for composite buildup)

  • Light-curing unit

  • Microtome or precision cutter with a diamond blade

  • Cyanoacrylate glue

  • Microtensile testing machine with a specialized jig

Procedure:

  • Tooth Preparation and Bonding:

    • Prepare flat dentin surfaces as described in the SBS protocol (steps 1.1 and 1.2).

    • Apply this compound to the prepared dentin surface in a uniform layer.

    • Build up a composite resin crown over the this compound layer, typically in increments, and light-cure each increment according to the manufacturer's instructions. This creates a "sandwich" of dentin-Ketac-Bond-composite.

    • Store the bonded tooth in distilled water at 37°C for 24 hours.

  • Specimen Sectioning:

    • Using a microtome or precision cutter with a diamond blade under water cooling, serially section the bonded tooth perpendicular to the bonded interface to create slabs of approximately 0.8-1.0 mm thickness.

    • Rotate the slabs 90 degrees and section them again to create beams (or "sticks") with a cross-sectional area of approximately 0.8 x 0.8 mm or 1.0 x 1.0 mm.

  • Microtensile Bond Strength Testing:

    • Carefully attach each beam to the grips of a microtensile testing jig using cyanoacrylate glue.

    • Mount the jig in a universal testing machine.

    • Apply a tensile load at a crosshead speed of 0.5 or 1.0 mm/min until the beam fractures.[9][10]

    • Record the load at fracture (in Newtons).

  • Data Analysis:

    • Measure the cross-sectional area of the fractured surface of each beam using a digital caliper or microscope.

    • Calculate the microtensile bond strength (in MPa) by dividing the failure load (N) by the cross-sectional area (mm²).

    • Perform statistical analysis on the collected data.

Mandatory Visualizations

experimental_workflow cluster_prep Specimen Preparation cluster_treatment Dentin Surface Treatment cluster_bonding Bonding Procedure cluster_testing Bond Strength Testing start Extracted Tooth embed Embed in Acrylic start->embed section Section to Expose Dentin embed->section grind Grind with SiC Paper section->grind clean Ultrasonic Cleaning grind->clean control Control (Water Rinse) clean->control conditioned Polyacrylic Acid Conditioner clean->conditioned mix Mix this compound control->mix conditioned->mix apply Apply to Dentin mix->apply store Store in Water at 37°C apply->store sbs Shear Bond Strength Test store->sbs utbs Microtensile Bond Strength Test store->utbs signaling_pathway cluster_chemical Chemical Bonding cluster_micromechanical Micromechanical Retention cluster_adhesion Overall Adhesion ketac This compound (Polyacrylic Acid) ionic_bond Ionic Bond Formation ketac->ionic_bond dentin_ca Dentin (Calcium Ions) dentin_ca->ionic_bond bond_strength Bond Strength ionic_bond->bond_strength smear Smear Layer Removal (Conditioning) tubules Open Dentinal Tubules smear->tubules interlocking Cement Interlocking tubules->interlocking interlocking->bond_strength

References

Application Notes and Protocols: Adhesion Testing of Ketac-Bond to Tooth Specimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of tooth specimens for evaluating the adhesive properties of Ketac-Bond, a glass ionomer cement. The following sections outline the necessary materials, equipment, and step-by-step procedures for consistent and reproducible adhesion testing.

Introduction

This compound is a widely used glass ionomer cement in dentistry for various applications, including as a liner, base, and for fissure sealing. Its ability to chemically bond to enamel and dentin is a key characteristic.[1] Accurate and standardized adhesion testing is crucial for research and development to evaluate its bonding efficacy and to compare it with other dental materials. This protocol details the preparation of tooth specimens for two common adhesion testing methods: Shear Bond Strength (SBS) and Microtensile Bond Strength (μTBS) testing.

Materials and Equipment

Materials
  • Extracted human or bovine teeth (caries-free)

  • This compound Powder and Liquid

  • Ketac Conditioner (25% polyacrylic acid)[2][3][4][5]

  • Distilled or deionized water

  • Thymol solution (0.2%) for tooth storage

  • Self-curing acrylic resin (for embedding)

  • Silicone carbide grinding papers (e.g., 220, 400, 600-grit)

  • Diamond polishing paste (e.g., 1 μm)

  • Composite resin (for μTBS testing)

  • Bonding agent (for composite resin)

Equipment
  • Low-speed diamond saw with water cooling

  • Mounting jig or mold for embedding

  • Metallurgical polishing machine

  • Micro-applicator tips

  • Mixing pad and spatula

  • Light-curing unit (for composite in μTBS)

  • Universal testing machine with appropriate jigs for SBS and μTBS testing

  • Stereomicroscope for failure mode analysis

Experimental Protocols

Tooth Specimen Preparation
  • Tooth Selection and Storage: Select sound, caries-free human or bovine teeth. Clean the teeth of any debris and store them in a 0.2% thymol solution to prevent bacterial growth until use.[1]

  • Sectioning: Using a low-speed diamond saw under constant water irrigation, section the teeth to obtain the desired substrate (enamel or dentin).

    • For Shear Bond Strength (SBS) Testing: Section the tooth to expose a flat surface of either mid-coronal dentin or buccal/lingual enamel.

    • For Microtensile Bond Strength (μTBS) Testing: Section the tooth longitudinally into slices of approximately 2 mm thickness.[2]

  • Embedding: Securely mount the sectioned tooth specimen in a mounting jig or mold with the prepared surface facing upwards. Pour self-curing acrylic resin into the mold to embed the tooth, creating a standardized block for handling. Allow the resin to fully cure.

  • Grinding and Polishing:

    • Grind the exposed tooth surface using a metallurgical polishing machine with a sequence of silicon carbide papers (e.g., 220, 400, and 600-grit) under water cooling to create a standardized flat and smooth surface.

    • For a highly polished surface, follow up with a polishing cloth and diamond paste (e.g., 1 μm).

    • Rinse the specimens thoroughly with distilled water to remove any grinding debris.

This compound Application Protocol
  • Surface Conditioning:

    • Apply Ketac Conditioner (25% polyacrylic acid) to the prepared enamel or dentin surface using a micro-applicator tip.[2][3][4][5]

    • Leave the conditioner undisturbed for 10 seconds to remove the smear layer.[1][6][7]

    • Thoroughly rinse the surface with a copious amount of water for at least 10 seconds.[6]

    • Gently dry the surface with oil-free air for 2-3 short intervals, avoiding desiccation. The surface should have a moist, matte appearance.[1]

  • This compound Mixing and Application:

    • Dispense the this compound powder and liquid onto a mixing pad according to the manufacturer's recommended powder-to-liquid ratio. For a condensable consistency, a weight ratio of 4.2 parts powder to 1 part liquid is suggested. For a creamy consistency, a ratio of 3.4 parts powder to 1 part liquid is recommended.[1] A common recommendation is one scoop of powder to one drop of liquid.[8]

    • Mix the powder and liquid for 30 seconds to achieve a homogenous consistency.[1]

    • The working time, including mixing, is approximately 2 minutes at room temperature (23°C/74°F).[1][8]

    • Apply the mixed this compound to the conditioned tooth surface. For SBS testing, a gelatin capsule or a mold with a specific diameter (e.g., 3 mm) is typically used to build up a cylinder of the cement. For μTBS testing, a block of the material is built up on the surface.

  • Setting: Allow the this compound to set. The setting time from the start of mixing is approximately 4 minutes.[1][8]

  • Storage: After application, store the specimens in distilled water at 37°C for 24 hours before proceeding with adhesion testing.

Adhesion Testing Procedures
  • Mount the embedded tooth specimen in the universal testing machine using a specialized jig.

  • Apply a shear force to the base of the this compound cylinder at a constant crosshead speed (e.g., 0.5 mm/min or 1 mm/min) until failure occurs.

  • Record the force at which the bond fails in Newtons (N).

  • Calculate the shear bond strength in megapascals (MPa) by dividing the failure load (N) by the bonded surface area (mm²).

  • After the this compound has set, build a composite resin block on top of it using a suitable bonding agent and light-curing in increments.

  • Section the bonded specimen into multiple beams (or "sticks") of approximately 1x1 mm cross-section using a low-speed diamond saw under water cooling.

  • Mount each beam into a microtensile testing jig.

  • Apply a tensile force at a constant crosshead speed (e.g., 1 mm/min) until the beam fractures.

  • Record the force at which the fracture occurs (N).

  • Measure the cross-sectional area of the fractured beam at the bond interface using a digital caliper.

  • Calculate the microtensile bond strength (MPa) by dividing the failure load (N) by the cross-sectional area (mm²).

Failure Mode Analysis

After debonding, examine the fractured surfaces of both the tooth specimen and the this compound material under a stereomicroscope at a magnification of, for example, 40x. Classify the failure mode as one of the following:

  • Adhesive failure: Failure occurs at the interface between the tooth and this compound.

  • Cohesive failure in the tooth: Failure occurs within the enamel or dentin.

  • Cohesive failure in the material: Failure occurs within the this compound cement.

  • Mixed failure: A combination of adhesive and cohesive failure.

Data Presentation

The following tables present representative shear bond strength data for glass ionomer cements, including Ketac products, on dentin and enamel. Note that bond strength values can vary depending on the specific product, substrate, and testing methodology.

Table 1: Shear Bond Strength of Ketac Products to Dentin

MaterialSurface TreatmentMean Shear Bond Strength (MPa)Standard Deviation (MPa)
This compound25% Polyacrylic Acid7.61.5
Ketac-Molar10% Polyacrylic Acid3.771.76
Ketac-Molar Aplicap10% Polyacrylic Acid3.30.6
Ketac UniversalNo ConditionerComparable to conditioned Ketac Molar-

Table 2: Shear Bond Strength of Ketac Products to Enamel

MaterialSurface TreatmentMean Shear Bond Strength (MPa)Standard Deviation (MPa)
Ketac Molar Easymix25% Polyacrylic Acid6.41.4
Ketac Cem EasymixPhosphoric Acid EtchSignificantly increased vs. no treatment-

Visualization

experimental_workflow cluster_preparation Specimen Preparation cluster_application This compound Application cluster_testing Adhesion Testing Tooth Select & Store Tooth Section Section Tooth Tooth->Section Embed Embed in Acrylic Resin Section->Embed Grind Grind & Polish Surface Embed->Grind Condition Condition with Polyacrylic Acid Grind->Condition RinseDry Rinse & Gently Dry Condition->RinseDry Mix Mix this compound RinseDry->Mix Apply Apply this compound Mix->Apply Set Allow to Set Apply->Set Store Store in Water (24h) Set->Store SBSTest Shear Bond Strength Test Store->SBSTest uTBSTest Microtensile Bond Strength Test Store->uTBSTest FailureAnalysis Failure Mode Analysis SBSTest->FailureAnalysis uTBSTest->FailureAnalysis

Caption: Experimental workflow for this compound adhesion testing.

References

Application of Ketac-Bond in the Sandwich Technique with Composite Resins: A Detailed Guide for Researchers and Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The "sandwich" technique in restorative dentistry is a method that combines the advantages of two different materials: a glass ionomer cement (GIC) base or liner and a composite resin overlay. This technique is particularly valuable in situations with deep cavities where the GIC can act as a dentin substitute, providing chemical adhesion to the tooth structure and fluoride release, while the composite resin offers superior esthetics and wear resistance. Ketac-Bond, a conventional glass ionomer cement, has been a material of interest for this application. This document provides detailed application notes and protocols for the use of this compound in the sandwich technique with composite resins, intended for researchers, scientists, and drug development professionals.

Application Notes

The sandwich technique can be categorized into two approaches: the "open" and "closed" sandwich techniques. In the open sandwich technique, the GIC is extended to the cavity margin, leaving it exposed to the oral environment. In the closed sandwich technique, the GIC is completely covered by the composite resin. The choice between these techniques depends on the clinical situation, such as the location of the cavity margins.

This compound, as a conventional GIC, offers the benefit of a chemical bond to dentin and enamel through an ionic exchange mechanism.[1] Its use as a base in the sandwich technique can help to reduce polymerization shrinkage stress from the overlying composite resin, potentially leading to improved marginal adaptation.[2] Furthermore, the fluoride-releasing properties of this compound are considered to have an inhibitory effect on caries formation and progression around the restoration.[3]

However, it is crucial to consider the physical properties of this compound. As a conventional GIC, it has lower initial strength compared to resin-modified glass ionomers (RMGICs) and may be more sensitive to moisture during the initial setting phase.[1] Proper handling and adherence to the recommended protocols are therefore essential for clinical success.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the performance of this compound in the sandwich technique.

Table 1: Shear Bond Strength of this compound to Composite Resin

StudyComposite Resin SystemSurface Treatment of this compoundMean Shear Bond Strength (MPa) ± SD
Oilo & Um (1992)[4]Scotchbond/Silux PlusNot specifiedLower than XR-Ionomer/XR-Bond combination
Fragkou et al. (2013)[3]Not specifiedUse of bonding agentImproved tensile bond characteristics

Table 2: Microleakage Evaluation of this compound in Sandwich Technique

StudyEvaluation MethodKey Findings
Gordon et al. (1991)[5]Dye PenetrationLeast dye penetration at the gingival margin was observed when this compound covered the entire non-bevelled wall.[5] No configuration entirely eliminated dye penetration at the gingival margin.[5]
Mount et al. (1992)[6]Dye PenetrationShowed minimal leakage, with most leakage related to the setting shrinkage of the composite resin.[6]
Reid (1994)[3]Dye PenetrationIn primary teeth, microleakage scores were greatest for the closed sandwich group with the cavosurface margin on dentin/cementum.[3]

Table 3: Clinical Performance of this compound in Sandwich Restorations

StudyDurationRestoration TypeKey Findings
Lidums et al. (1993)[7]2 yearsClass I occlusal with Visio-Molar compositeNot recommended for long-term use in areas with heavy occlusal stress due to material loss and surface cracking.[7]
Opdam et al.[8]Up to 29 years (retrospective)Class II open sandwichHigher risk for failure compared to total-etch class II composite restorations. 27% of failures in the open sandwich group were due to proximal deterioration of the glass-ionomer cement.[8]

Experimental Protocols

Protocol 1: In Vitro Shear Bond Strength Testing

This protocol outlines a general procedure for evaluating the shear bond strength between this compound and a composite resin.

1. Specimen Preparation:

  • Prepare standardized dentin or enamel blocks from extracted human or bovine teeth.
  • Embed the blocks in acrylic resin, leaving the bonding surface exposed.
  • Grind the exposed surface flat with silicon carbide paper to create a standardized smear layer.

2. Application of this compound:

  • Mix this compound powder and liquid according to the manufacturer's instructions (a common ratio for a base lining is 4.2 parts powder to 1 part liquid by weight).[9]
  • Apply a standardized layer of mixed this compound (e.g., 1 mm thick) onto the prepared tooth surface.
  • Allow the this compound to set for the manufacturer-recommended time (a minimum of 4 minutes from the start of mixing before proceeding).[9]

3. Surface Treatment of this compound (if applicable):

  • If the protocol involves surface treatment, apply the designated treatment to the set this compound surface. This could include:
  • No treatment (control).
  • Acid etching (e.g., with 37% phosphoric acid for 15-30 seconds, followed by rinsing and drying).
  • Application of a dental adhesive system according to the manufacturer's instructions.

4. Application of Composite Resin:

  • Place a cylindrical mold (e.g., 3 mm in diameter and 3 mm in height) over the this compound surface.
  • Apply the composite resin into the mold in increments, light-curing each increment according to the manufacturer's instructions.

5. Thermocycling (Optional):

  • Store the bonded specimens in distilled water at 37°C for 24 hours.
  • Subject the specimens to thermocycling (e.g., 500 cycles between 5°C and 55°C with a dwell time of 30 seconds).

6. Shear Bond Strength Testing:

  • Mount the specimens in a universal testing machine.
  • Apply a shear force to the base of the composite resin cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs.
  • Record the force at failure and calculate the shear bond strength in megapascals (MPa).

7. Failure Mode Analysis:

  • Examine the fractured surfaces under a stereomicroscope to determine the mode of failure (adhesive, cohesive in GIC, cohesive in composite, or mixed).

Protocol 2: In Vitro Microleakage Testing (Dye Penetration Method)

This protocol describes a common method for assessing microleakage at the restoration margins.

1. Cavity Preparation:

  • Prepare standardized Class V or Class II cavities in extracted human teeth. The gingival margin should be located in dentin/cementum.

2. Restoration Placement (Sandwich Technique):

  • Isolate the teeth and apply a matrix band.
  • Mix and apply this compound to the designated area of the cavity (e.g., covering the dentin floor and axial walls).
  • Allow the this compound to set.
  • Etch the enamel margins (and this compound surface if the protocol requires it) with phosphoric acid.
  • Apply a bonding agent and light-cure.
  • Place the composite resin in increments, light-curing each increment.
  • Finish and polish the restoration.

3. Thermocycling:

  • Subject the restored teeth to thermocycling as described in Protocol 1.

4. Sealing and Dye Immersion:

  • Seal the apices of the teeth with a material like sticky wax or epoxy resin.
  • Coat the entire tooth surface, except for 1 mm around the restoration margins, with two layers of nail varnish.
  • Immerse the teeth in a dye solution (e.g., 2% methylene blue or 0.5% basic fuchsin) for a specified period (e.g., 24 hours) at 37°C.

5. Sectioning and Evaluation:

  • Rinse the teeth to remove excess dye and section them longitudinally through the center of the restoration.
  • Examine the sections under a stereomicroscope at a set magnification.
  • Score the extent of dye penetration along the occlusal and gingival margins using a graded scoring system (e.g., 0 = no penetration, 1 = penetration up to one-third of the cavity depth, etc.).

6. Statistical Analysis:

  • Analyze the microleakage scores using appropriate non-parametric statistical tests (e.g., Kruskal-Wallis and Mann-Whitney U tests).

Visualizations

Sandwich_Technique_Workflow cluster_prep Cavity Preparation cluster_gic This compound Application cluster_composite Composite Resin Application Prep Prepare Cavity Isolate Isolate Tooth Prep->Isolate Mix_GIC Mix this compound (Powder:Liquid 4.2:1) Isolate->Mix_GIC Apply_GIC Apply this compound as a base/liner Mix_GIC->Apply_GIC Set_GIC Allow GIC to set (min. 4 minutes) Apply_GIC->Set_GIC Etch Etch Enamel (and GIC if indicated) Set_GIC->Etch Bond Apply Bonding Agent Etch->Bond Apply_Comp Place Composite Resin in increments Bond->Apply_Comp Cure Light Cure each increment Apply_Comp->Cure Cure->Apply_Comp next increment Finish Finish and Polish Cure->Finish

Caption: Workflow for the Sandwich Technique using this compound and Composite Resin.

Experimental_Workflow_Bond_Strength start Start: Prepare Tooth Substrate apply_gic Apply this compound start->apply_gic set_gic Allow this compound to Set apply_gic->set_gic surface_treat Surface Treatment (Optional: Etch / Bond) set_gic->surface_treat apply_comp Apply Composite Resin in Mold surface_treat->apply_comp thermocycle Thermocycling (Optional) apply_comp->thermocycle test Shear Bond Strength Test (Universal Testing Machine) thermocycle->test analyze Analyze Failure Mode test->analyze end_node End: Data Collection analyze->end_node Experimental_Workflow_Microleakage start Start: Prepare Cavities in Extracted Teeth restore Restore with this compound and Composite (Sandwich Technique) start->restore thermocycle Thermocycling restore->thermocycle seal Seal Apices and Varnish Tooth Surfaces thermocycle->seal immerse Immerse in Dye Solution seal->immerse section Section Teeth Longitudinally immerse->section evaluate Evaluate Dye Penetration (Stereomicroscope) section->evaluate end_node End: Data Analysis evaluate->end_node

References

Application Notes and Protocols for Laboratory Aging of Ketac-Bond Restorations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for subjecting Ketac-Bond and similar glass ionomer cement (GIC) restorations to various aging protocols in a laboratory setting. The aim is to simulate the clinical degradation of these materials over time, allowing for the evaluation of their long-term performance and the impact of environmental factors. The protocols described below cover three primary aging methodologies: thermocycling, mechanical loading, and chemical degradation.

Thermocycling

Thermocycling is a standard in-vitro aging method used to simulate the thermal stresses experienced by dental restorations in the oral cavity due to the consumption of hot and cold foods and beverages.[1][2] This process can compromise the marginal integrity of restorations, leading to microleakage and potential failure.[1]

Experimental Protocol: Thermocycling

This protocol outlines the steps for subjecting this compound restorations to thermocycling.

Materials:

  • This compound restorative material

  • Extracted human or bovine teeth

  • Dental curing light (if applicable for the specific GIC)

  • Thermocycling machine with water baths at 5°C and 55°C

  • Microtome or diamond saw for sectioning

  • Stereomicroscope

  • 2% methylene blue dye or other tracer solution

Procedure:

  • Specimen Preparation: Prepare standardized Class V cavities on the buccal or lingual surfaces of the extracted teeth.

  • Restoration: Restore the prepared cavities with this compound according to the manufacturer's instructions.

  • Storage: Store the restored teeth in distilled water at 37°C for 24 hours to allow for complete setting of the cement.

  • Thermocycling: Subject the specimens to a specified number of thermal cycles. A common protocol involves cycling between water baths at 5°C and 55°C with a dwell time of 30 seconds in each bath.[1] The number of cycles can vary, with common ranges being 5,000, 10,000, or 15,000 cycles.[1]

  • Microleakage Assessment:

    • Following thermocycling, seal the tooth apices with wax.

    • Coat the entire tooth surface with two layers of nail varnish, except for 1 mm around the restoration margins.

    • Immerse the teeth in a 2% methylene blue dye solution for 24 hours.

    • Rinse the teeth and section them longitudinally through the center of the restoration.

    • Evaluate the extent of dye penetration at the tooth-restoration interface using a stereomicroscope at a specified magnification (e.g., 40x).[1]

    • Score the microleakage based on a standardized scale (see Table 2).

Data Presentation: Thermocycling Effects

Table 1: Effect of Thermocycling on Shear Bond Strength of Ketac Universal [2]

Number of Thermal CyclesMean Shear Bond Strength (MPa) ± SD
0 (Control)4.8 ± 1.2
5,0003.9 ± 1.1

Table 2: Microleakage Scoring Criteria [1]

ScoreDescription
0No dye penetration
1Dye penetration up to one-third of the cavity depth
2Dye penetration up to two-thirds of the cavity depth
3Dye penetration to the full cavity depth
4Dye penetration along the axial wall

Experimental Workflow: Thermocycling

Thermocycling_Workflow prep Specimen Preparation (Class V Cavity) restore Restoration with this compound prep->restore store Store in Distilled Water (37°C, 24h) restore->store thermocycle Thermocycling (e.g., 5°C - 55°C, 5000 cycles) store->thermocycle seal Apex Sealing & Varnishing thermocycle->seal immerse Immersion in Dye (2% Methylene Blue, 24h) seal->immerse section Sectioning of Tooth immerse->section evaluate Microleakage Evaluation (Stereomicroscope) section->evaluate Mechanical_Loading_Workflow prep Specimen Preparation (Class V Cavity) restore Restoration with this compound prep->restore store Store in Distilled Water (37°C, 24h) restore->store load Mechanical Loading (e.g., 50N, 100,000 cycles) store->load seal Apex Sealing & Varnishing load->seal immerse Immersion in Dye (0.5% Basic Fuchsin, 24h) seal->immerse section Sectioning of Tooth immerse->section evaluate Microleakage Evaluation (Stereomicroscope) section->evaluate Chemical_Degradation_Workflow prep Specimen Fabrication (Disc-shaped) initial_measure Initial Measurements (Surface Roughness, Microhardness) prep->initial_measure immersion Immersion in Chemical Agents (e.g., Artificial Saliva, Citric Acid, 37°C) initial_measure->immersion brushing Optional: Brushing Simulation immersion->brushing final_measure Final Measurements (Surface Roughness, Microhardness) immersion->final_measure brushing->final_measure analyze Data Analysis and Comparison final_measure->analyze

References

Troubleshooting & Optimization

How to prevent moisture contamination with Ketac-Bond application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to ensure optimal performance and prevent moisture contamination during the application of Ketac-Bond, a glass ionomer cement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

This compound is a self-curing, radiopaque glass ionomer cement used for applications such as base linings under composite and amalgam restorations.[1][2][3][4] Its setting reaction is an acid-base reaction between a polyacrylic acid liquid and a silicate glass powder.[5] This chemical process is highly sensitive to water balance. Early exposure to excess moisture can disrupt the matrix formation, leading to a soft, weakened surface and compromised physical properties.[6] Conversely, excessive drying (desiccation) of the tooth surface before application can result in post-operative sensitivity.[7]

Q2: What are the visible signs of moisture contamination during application?

A "chalky" or frosty appearance of the cement surface after setting can indicate moisture contamination. The material may also appear less translucent and have a weaker, more friable consistency.

Q3: Can I use this compound in a high-humidity environment?

High ambient humidity can affect the setting time of the material.[7] At temperatures higher than 23°C (74°F) and relative humidity over 50%, the working time will be shortened.[7] It is crucial to work quickly and efficiently. Mixing the cement on a chilled glass slab can help prolong the working time.[7]

Q4: What happens if the tooth surface is not dried properly before application?

The manufacturer's instructions specify that after rinsing the conditioner, the cavity should be gently air-dried for 2-3 short intervals or dabbed dry with cotton pellets.[7] The ideal surface should have a "matt shiny appearance."[7] Over-drying can lead to sensitivity, while leaving the surface too wet will compromise the chemical bond to the tooth structure.[7][8]

Q5: How does saliva contamination affect the bond strength?

Saliva contains water, polysaccharides, and proteins that can form an organic layer on the dentin, preventing direct contact and interfering with the chemical bond.[9] While some studies have shown that the mean shear bond strength of glass ionomers may not be significantly affected by saliva contamination, it does increase the probability of bond failure at lower stresses.[10] If contamination occurs, the surface should be thoroughly washed, dried, and re-conditioned to restore bond strength.[9][11]

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution
Cement appears weak, chalky, or soft after setting. Early moisture contamination from saliva, blood, or water during the initial setting phase.[6]Ensure meticulous isolation of the operating field using a rubber dam or cotton rolls. Protect the setting cement from oral fluids for the entire setting time. A protective varnish or glaze can be applied.
Reduced bond strength or adhesive failure. Contamination of the prepared tooth surface before cement application.If the conditioned surface becomes contaminated with saliva or blood, it must be cleaned. Rinse the surface thoroughly with water, dry it to the correct "matt shiny" appearance, and re-apply the Ketac Conditioner for 10 seconds before rinsing and drying again.[7][9][11]
Cement sets too quickly, shortening working time. High ambient temperature or humidity.[7] Incorrect powder-to-liquid ratio (too much powder).[7]Mix the material on a chilled, dry glass slab.[7] Ensure you are working in a climate-controlled environment. Adhere strictly to the recommended powder/liquid ratio.
Post-application sensitivity. The tooth surface (dentin) was over-dried before application, desiccating the dentinal tubules.[7][8]After rinsing the conditioner, gently dry the surface with short bursts of oil-free air or by dabbing with a cotton pellet. The surface should not be completely dry but should have a slight sheen.[7][8]

Impact of Moisture on Physical Properties

Moisture contamination significantly impacts the physical properties of glass ionomer cements. The following table summarizes data from studies on resin-modified glass ionomers (RMGICs), which share similar sensitivities to conventional glass ionomers like this compound.

Property Condition Result Reference
Flexural Strength Immersion in water vs. dry storage20% to 80% decrease[12][13]
Flexural Elastic Modulus Immersion in water vs. dry storage50% to 80% decrease[12][13]
Vickers Hardness Immersion in water vs. dry storageApproximately 50% decrease[12][13]
Dimensional Change 24h immersion in water3.4% to 11.3% volumetric expansion[12][13]

Experimental Protocol: Application of this compound with Moisture Control

This protocol outlines the key steps for applying this compound as a base lining, with an emphasis on preventing moisture contamination.

1.0 Preparation of the Cavity 1.1. Isolate the tooth from oral fluids. A rubber dam is the preferred method for optimal moisture control. If not feasible, use cotton rolls and suction. 1.2. Remove carious tooth structure. Undercuts are not necessary for retention due to the material's chemical adhesion.[7] 1.3. For areas in close proximity to the pulp, apply a spot of a hard-setting calcium hydroxide liner.[7]

2.0 Conditioning the Tooth Surface 2.1. Apply Ketac Conditioner to the prepared surfaces using a cotton pellet or brush. 2.2. Allow the conditioner to react for 10 seconds. This step removes the smear layer and is critical for chemical bonding.[7] 2.3. Rinse thoroughly with a copious water spray for 10-15 seconds. 2.4. Dry the cavity with gentle, oil-free air in 2-3 short intervals or by dabbing with cotton pellets. Crucially, do not over-dry. The surface should retain a slightly glossy appearance.[7][8] 2.5. Ensure the conditioned surface is not re-contaminated with saliva or blood. If contamination occurs, re-isolate, wash, dry, and re-apply the conditioner as described above.[11]

3.0 Dosing and Mixing 3.1. Work at a standard ambient temperature of 23°C (74°F) and 50% relative humidity.[7] 3.2. Shake the this compound powder bottle before dispensing to ensure it is free-flowing.[7] 3.3. Dispense one level scoop of powder and one drop of liquid onto a mixing pad.[7] Keep the liquid bottle vertical during dispensing. 3.4. Immediately and tightly recap both bottles.[7] 3.5. Mix the powder and liquid rapidly for 30 seconds to achieve a uniform, creamy consistency.[7]

4.0 Application and Setting 4.1. The total working time, including mixing, is 2 minutes from the start of the mix.[7] 4.2. Apply the mixed cement to the prepared cavity using a suitable placement instrument. Avoid incorporating air bubbles. 4.3. The material will set within 4 minutes from the start of mixing (2 minutes inside the mouth).[7] 4.4. Protect the setting cement from any moisture contamination during this entire period. 4.5. Clean any residual cement from instruments with cold water before it sets.[7]

Workflow for Moisture Contamination Prevention

The following diagram illustrates the logical steps and decision points for a successful, moisture-free application of this compound.

Moisture_Control_Workflow A 1. Prepare Cavity B 2. Isolate Operating Field (Rubber Dam / Cotton Rolls) A->B C 3. Apply Ketac Conditioner (10 seconds) B->C D 4. Rinse Thoroughly C->D E 5. Gently Dry Surface (Target: Matt Shiny Appearance) D->E F Check for Contamination (Saliva/Blood) E->F G 6. Mix this compound (30 seconds) F->G No J Wash, Dry, and Re-apply Conditioner F->J Yes H 7. Apply Cement & Wait for Set (4 minutes) G->H I Procedure Complete H->I J->E

Caption: Workflow for preventing moisture contamination during this compound application.

References

Optimizing the setting time of Ketac-Bond for clinical research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for optimizing the setting time of Ketac-Bond glass ionomer cement in a clinical research environment.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental setting reaction of this compound?

A1: this compound, like other glass ionomer cements (GICs), sets via an acid-base reaction. The liquid component, an aqueous solution of polyacrylic acid, reacts with the powder, an ion-leachable aluminosilicate glass. Protons (H+) from the acid attack the glass surface, causing the release of cations like calcium (Ca²⁺) and aluminum (Al³⁺). These metallic ions then form salt bridges, cross-linking the polyacid chains to create a rigid, set matrix. This reaction is a slow process, and the material continues to stabilize for up to 24 hours after initial placement[1][2].

cluster_liquid Liquid Phase cluster_powder Powder Phase Polyacid Polyacrylic Acid (in water) Mixing Mixing Polyacid->Mixing Glass Aluminosilicate Glass Particles Glass->Mixing IonRelease Ion Release (Ca²⁺, Al³⁺) Mixing->IonRelease Acid Attack Matrix Polysalt Matrix (Set Cement) IonRelease->Matrix Ionic Cross-linking

Caption: Simplified acid-base setting reaction of glass ionomer cement.

Q2: What are the manufacturer's specified times for this compound?

A2: According to the manufacturer, under controlled conditions of 23°C (74°F) and 50% relative humidity, the following times apply[3]:

ParameterTime (minutes:seconds)
Mixing Time00:30
Total Working Time (from start of mix)02:00
Setting Time (from start of mix)04:00

Q3: Which key factors can I manipulate to alter the setting time for my experiment?

A3: The primary factors you can control are temperature and the powder-to-liquid ratio. Higher temperatures and higher powder-to-liquid ratios will accelerate the setting time, while lower temperatures (e.g., using a chilled mixing slab) will prolong it[3][4][5].

Q4: Does extending the mixing time significantly speed up the set?

A4: The evidence is conflicting. While some manufacturers suggest that longer mixing times shorten the working time[6], at least one study has shown that increasing the mixing time does not significantly reduce the overall setting time of GICs[7]. For experimental consistency, it is crucial to standardize the mixing time.

Troubleshooting Guide for Experimental Issues

Issue 1: The cement is setting too quickly on the mixing pad, preventing proper application.

  • Cause: The ambient temperature is likely too high, or the powder-to-liquid ratio is too great.

  • Solution:

    • Control Temperature: Perform the mixing procedure on a chilled glass slab. This is a common and effective method to increase the working time without negatively impacting the final set at intraoral temperatures[5].

    • Verify Ratio: Ensure you are using the correct powder-to-liquid ratio as specified by the manufacturer or your experimental protocol. An excess of powder will significantly shorten the working time[3].

    • Work Efficiently: Have all necessary tools and substrates ready before beginning the mix to minimize delays between mixing and application.

Issue 2: The setting time is inconsistent across different experimental batches.

  • Cause: This usually points to a lack of control over environmental or procedural variables.

  • Solution:

    • Standardize Environment: Conduct all experiments in a temperature and humidity-controlled environment. A standard laboratory condition is 23°C ± 1°C and 50% ± 5% relative humidity[3].

    • Precise Measurements: Use a calibrated scale to weigh the powder and a precise dispensing mechanism for the liquid to ensure a consistent powder-to-liquid ratio. Do not rely solely on scoops and drops for high-precision research.

    • Consistent Mixing: Use a timer to standardize the mixing duration and employ a consistent mixing technique (e.g., same spatula, same pattern) for every sample.

Issue 3: The set cement appears weak or crumbly.

  • Cause: An incorrect powder-to-liquid ratio is the most common cause. Either too little powder was incorporated, or the mix was contaminated.

  • Solution:

    • Ratio is Critical: Reducing the powder-to-liquid ratio can dramatically decrease the final compressive strength of the cement[8]. Adhere strictly to the intended ratio for your experiment.

    • Prevent Contamination: Ensure the working area is kept dry and free from contamination by water or saliva during application[3]. Water is essential for the reaction but must be a component of the liquid, not an external contaminant.

Temp Temperature SettingTime Setting Time Temp->SettingTime Higher Temp = Faster Set WorkingTime Working Time Temp->WorkingTime Higher Temp = Shorter WT PL_Ratio Powder/Liquid Ratio PL_Ratio->SettingTime Higher Ratio = Faster Set PL_Ratio->WorkingTime Higher Ratio = Shorter WT MechProp Mechanical Properties PL_Ratio->MechProp Ratio too Low = Weaker Cement Humidity Humidity Humidity->SettingTime Affects Ion Mobility Mixing Mixing Technique & Duration Mixing->WorkingTime Affects Consistency

Caption: Key experimental factors and their influence on GIC properties.
Quantitative Data Summary

Table 1: Effect of Temperature on GIC Setting Time
ConditionEffect on Working TimeEffect on Setting TimeCitation
Higher Temperature (>23°C)ShortenedShortened / Accelerated[3][9]
Standard Temperature (23°C)Manufacturer's BaselineManufacturer's Baseline[3]
Lower Temperature (<23°C)ProlongedProlonged[3][5]
Chilled Mixing Slab Significantly ProlongedRemains rapid at mouth temp.[5]
Table 2: Effect of Powder/Liquid (P/L) Ratio on GIC Properties
P/L Ratio ModificationEffect on Setting TimeEffect on Compressive StrengthCitation
Increasing Powder Ratio ShortenedIncreases (up to a point)[3][4]
Decreasing Powder Ratio LengthenedDecreased[8]
Experimental Protocols
Protocol 1: Measuring Setting Time via ISO 9917-1 Standard (Modified)

This protocol describes a method adapted from dental material standards to determine the net setting time of this compound.

1. Materials & Equipment:

  • This compound Powder and Liquid

  • Calibrated digital scale (±0.001 g)

  • Chilled glass slab and non-metallic spatula

  • Stopwatch

  • Temperature and humidity-controlled chamber (set to 37°C and >90% humidity)

  • Brass mold (10 mm diameter, 6 mm height)

  • Gilmore or Vicat needle apparatus with a flat-ended indenter (mass of 400g, tip diameter of 1.0 mm)

2. Procedure Workflow:

  • Acclimatization: Condition all materials (powder, liquid, slab, spatula) to the desired mixing temperature (e.g., 23°C) for at least 1 hour.

  • Mixing:

    • Dispense the precise amount of powder and liquid for your target P/L ratio.

    • Start the stopwatch.

    • Incorporate the powder into the liquid in two to three increments over a standardized period (e.g., 30 seconds). Mix to a homogeneous, glossy consistency.

  • Mold Filling: Immediately pack the mixed cement into the brass mold, ensuring it is slightly overfilled. Use a flat, non-reactive slide to press the material flush with the mold's surface.

  • Incubation: Immediately transfer the filled mold into the 37°C chamber.

  • Indentation:

    • At approximately 2 minutes from the start of the mix, gently lower the indenter needle vertically onto the cement surface. Hold for 5 seconds.

    • Remove the needle and observe if an indentation is made.

    • Repeat this process every 30 seconds, moving to a new location on the cement surface for each test.

  • Determining Set: The net setting time is the time elapsed from the start of mixing until the needle fails to make a complete circular indentation on the cement surface.

  • Replication: Repeat the procedure at least three times (n=3) for each experimental condition to ensure reproducibility.

start Start acclimate 1. Acclimate Materials (e.g., 23°C, 1 hr) start->acclimate mix 2. Dispense & Mix Cement (Start Stopwatch) acclimate->mix fill 3. Fill Brass Mold mix->fill incubate 4. Place in Incubator (37°C, >90% Humidity) fill->incubate indent 5. Lower Indenter Needle (Every 30s) incubate->indent check Indentation Visible? indent->check check->indent Yes record 6. Record Time (Net Setting Time) check->record No end End record->end

Caption: Experimental workflow for measuring GIC setting time.

References

Technical Support Center: Ketac-Bond Adhesion in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor adhesion with Ketac-Bond in their experimental setups.

Troubleshooting Guide

This guide addresses common issues that can lead to compromised adhesion of this compound. Each section is presented in a question-and-answer format to directly tackle specific problems.

Issue: Complete or partial debonding of the this compound cement.

Question: Why is my this compound cement failing to adhere or detaching from the substrate?

Answer: Adhesion failure can stem from several factors throughout the application process. A systematic check of your protocol against the following critical steps is recommended.

1. Was the substrate surface properly prepared and conditioned?

Glass ionomer cements like this compound rely on a chemical bond to the substrate, which is highly dependent on the surface condition.[1]

  • Smear Layer Removal: A "smear layer" of debris can be created on tooth surfaces when they are cut with rotary or hand instruments.[2] This layer must be removed to ensure optimal chemical bonding.[1] For dentin and enamel, conditioning with a polyacrylic acid solution (e.g., Ketac Conditioner) for 10 seconds is crucial to remove this layer and allow for intimate adaptation of the cement.[1]

  • Surface Contamination: Any contaminants such as grease, oil, or even fingerprints on the substrate can severely impede adhesion.[3][4] Ensure the bonding surface is meticulously cleaned and isolated from any potential sources of contamination.

2. Was the substrate moisture level appropriate?

The moisture level of the substrate at the time of cement application is critical for glass ionomer cements.

  • Over-drying: Excessive drying of the substrate, particularly dentin, can lead to post-operative sensitivity and compromised bonding. The surface should not be desiccated.

  • Ideal Moisture: The ideal surface should have a "matt shiny" or "glisteningly moist" appearance. This indicates that the surface is hydrated but without pooled water.[5]

  • Humidity: High humidity in the experimental environment can introduce excess moisture and negatively impact the bond strength of adhesives.[6][7][8][9] Conversely, very low humidity can also affect the setting reaction. Maintaining a controlled laboratory environment is recommended.

3. Was the this compound mixed correctly?

The powder-to-liquid ratio is a critical parameter that influences the physical properties and adhesive strength of the cement.[5][10]

  • Incorrect Ratio: Deviating from the manufacturer's recommended powder-to-liquid ratio can lead to a weaker, more soluble cement with reduced bond strength.[11][12][13] Adding too much powder can result in a dry, unworkable mix, while too little powder will lead to a weak and slow-setting cement.

  • Mixing Technique: Ensure thorough and rapid mixing to achieve a homogenous consistency before the cement begins to set.

4. Was the cement manipulated and placed correctly?

  • Working Time: this compound has a specific working time from the start of mixing. Exceeding this time before placement will result in a loss of adhesion as the chemical bonding process will have already begun to set.

  • Application Pressure: Apply firm and consistent pressure during placement to ensure intimate adaptation to the substrate and minimize voids.

Question: My this compound appears to be setting too quickly/slowly. How does this affect adhesion?

Answer: An altered setting time is a clear indicator of issues with the mixing process or environmental conditions, both of which can negatively impact adhesion.

  • Rapid Setting: This is often caused by a high powder-to-liquid ratio, high ambient temperature, or mixing on a warm slab. A faster set reduces the available working time, potentially leading to placement after the initial adhesive reactions have started, thus weakening the final bond.

  • Slow Setting: This can result from a low powder-to-liquid ratio, low ambient temperature, or high humidity. A slower set can make the cement more susceptible to moisture contamination in its early, vulnerable stages, which can compromise its physical properties and adhesive capabilities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound adhesion?

A1: this compound, a glass ionomer cement, adheres to reactive substrates like enamel and dentin through a chemical process. The polyacrylic acid in the liquid component initiates an ion-exchange with the calcium and phosphate ions in the tooth structure. This creates an ion-exchange layer that forms a true chemical bond between the cement and the substrate.[1]

Q2: Is it necessary to use a conditioner like polyacrylic acid?

A2: Yes, for optimal adhesion to enamel and dentin, conditioning is highly recommended. Applying a 10% polyacrylic acid solution for 10 seconds effectively removes the smear layer, which is a layer of debris that can interfere with the chemical bonding process.[1][2] This allows for better wetting of the surface by the cement and facilitates the ion-exchange mechanism.

Q3: Can this compound be used on substrates other than enamel and dentin?

A3: While this compound is primarily designed for dental applications, its adhesive properties can be explored for other substrates in a research setting. However, the bonding efficacy will depend on the substrate's surface chemistry and reactivity. For non-reactive surfaces, the adhesion will likely be significantly lower and primarily mechanical. Surface treatments to enhance reactivity may be necessary.

Q4: How does humidity affect the long-term stability of the bond?

A4: Glass ionomer cements are sensitive to moisture during their initial setting phase. Early exposure to excessive moisture can lead to a weaker, more soluble cement. Conversely, allowing the cement to dry out before it has fully matured can also compromise its integrity. Protecting the cement from excessive moisture or dehydration during the initial 24 hours is crucial for long-term bond stability.

Data Summary

The following tables summarize quantitative data on the performance of glass ionomer cements under various conditions.

Table 1: Shear Bond Strength of Glass Ionomer Cements to Dentin

Cement TypeConditioningMean Shear Bond Strength (MPa)
Conventional GICWith Conditioner3.3
Conventional GICWithout Conditioner3.02
Resin-Modified GICWith Conditioner3.2
Zirconia Reinforced GICWith Conditioner3.4

Data compiled from a study evaluating various glass ionomer cements.[14]

Table 2: Effect of Surface Treatment on Shear Bond Strength of GIC to Dentin

Surface TreatmentMean Shear Bond Strength (MPa)
Conventional Conditioning (10% Polyacrylic Acid)3.033 ± 0.065
Er, Cr:YSGG Laser Conditioning3.381 ± 0.088

This study highlights that alternative conditioning methods can influence bond strength.[2]

Experimental Protocols

Protocol 1: Shear Bond Strength Testing of this compound to Dentin

This protocol outlines a standard method for evaluating the shear bond strength of this compound.

  • Specimen Preparation:

    • Collect extracted human or bovine teeth and store them in a suitable medium (e.g., saline or distilled water).

    • Embed the teeth in acrylic resin blocks.

    • Grind the tooth surface perpendicular to the long axis to expose a flat dentin surface. A low-speed diamond saw with water cooling is recommended.

    • Polish the dentin surface with a series of silicon carbide papers (e.g., 600-grit) to create a standardized smear layer.

  • Surface Conditioning:

    • Apply a 10% polyacrylic acid conditioner (Ketac Conditioner) to the dentin surface for 10 seconds.

    • Rinse thoroughly with water for 10 seconds.

    • Gently air-dry the surface for 2-3 short intervals, avoiding desiccation. The surface should have a matt, shiny appearance.

  • This compound Application:

    • Mix this compound powder and liquid according to the manufacturer's instructions on a cool, dry glass slab.

    • Place a standardized mold (e.g., a cylindrical plastic tube with a specific internal diameter) onto the conditioned dentin surface.

    • Fill the mold with the mixed this compound cement, ensuring no voids are present.

  • Storage:

    • Store the bonded specimens in an incubator at 37°C and 100% humidity for 24 hours to allow the cement to fully set and mature.

  • Shear Bond Strength Testing:

    • Mount the specimen in a universal testing machine.

    • Apply a shear force to the base of the this compound cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs.

    • Record the force at which debonding occurs.

  • Data Analysis:

    • Calculate the shear bond strength in megapascals (MPa) by dividing the failure load (in Newtons) by the bonding area (in mm²).

Visualizations

TroubleshootingWorkflow start Adhesion Failure (Debonding) sub_prep Substrate Preparation and Conditioning start->sub_prep moisture Substrate Moisture Level start->moisture mixing Cement Mixing (Powder/Liquid Ratio) start->mixing placement Cement Placement and Handling start->placement q1 Smear layer removed? Surface clean? sub_prep->q1 Check q2 Surface 'matt shiny'? Not desiccated or wet? moisture->q2 Check q3 Correct P/L ratio? Homogenous mix? mixing->q3 Check q4 Within working time? Adequate pressure? placement->q4 Check success Adhesion Optimized q1->success Yes r1 Action: Condition surface with polyacrylic acid. Ensure no contaminants. q1->r1 No q2->success Yes r2 Action: Re-prepare surface to achieve ideal moisture. q2->r2 No q3->success Yes r3 Action: Re-mix with correct ratio and technique. q3->r3 No q4->success Yes r4 Action: Ensure timely placement and firm application pressure. q4->r4 No

Caption: Troubleshooting workflow for poor this compound adhesion.

GICBondingMechanism cluster_cement This compound (Glass Ionomer Cement) cluster_substrate Substrate (e.g., Dentin) polyacid Polyacrylic Acid (Liquid) reaction Acid-Base Reaction polyacid->reaction mixes with glass Fluoroaluminosilicate Glass (Powder) glass->reaction hydroxyapatite Hydroxyapatite Ca10(PO4)6(OH)2 ion_exchange Ion Exchange at Interface hydroxyapatite->ion_exchange releases Ca2+ and PO43- ions reaction->ion_exchange releases H+ ions chemical_bond Chemical Bond (Ion-Exchange Layer) ion_exchange->chemical_bond forms

Caption: Chemical bonding mechanism of this compound.

References

Effect of surface conditioning on Ketac-Bond adhesion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of surface conditioning on the adhesion of Ketac-Bond.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of surface conditioning before applying this compound?

Surface conditioning is a critical step for ensuring optimal adhesion of this compound, a glass ionomer cement. The primary purpose is to remove the dentinal smear layer, which is a layer of debris created during cavity preparation.[1][2][3][4] By removing this layer, the conditioner allows for a chemical bond to form between the glass ionomer cement and the tooth structure, leading to improved adhesion and a better marginal seal.[1][5]

Q2: What is the recommended surface conditioner for this compound?

The manufacturer recommends using Ketac™ Conditioner for optimal chemical bonding.[6][7][8] This conditioner is a mild polyacrylic acid solution designed specifically to clean the tooth surface without causing post-operative sensitivity.[1][3][4][5]

Q3: What are the consequences of not using a surface conditioner with this compound?

Failing to use a surface conditioner can lead to a weaker bond between the this compound and the tooth structure. An overextended working time without proper conditioning can result in a loss of adhesion to both enamel and dentin.[8] While some newer glass ionomer products are designed for use without a conditioner, traditional materials like this compound rely on this step for optimal performance.[9]

Q4: Can I use a different type of acid, such as phosphoric acid, to condition the dentin for this compound?

While some studies have investigated the use of phosphoric acid with resin-modified glass ionomer cements (RMGICs), it is generally not recommended for conventional glass ionomers like this compound.[10][11] The use of a mild polyacrylic acid is advised to avoid over-etching the dentin, which can compromise the chemical bond and potentially lead to post-operative sensitivity.[3][4]

Troubleshooting Guide

Q5: We are experiencing low bond strength in our experiments with this compound. What are the potential causes?

Low bond strength with this compound can stem from several factors in the experimental protocol. Here are some common areas to investigate:

  • Inadequate Surface Conditioning: Ensure that the Ketac Conditioner is applied for the recommended time (typically 10-20 seconds) and then thoroughly rinsed.[3][6][7][8] Incomplete removal of the smear layer will impede chemical adhesion.

  • Improper Drying of the Tooth Surface: After rinsing the conditioner, the tooth surface should be gently dried, not desiccated. The surface should have a matt, shiny appearance.[7][8][12] Over-drying can lead to post-operative sensitivity and may affect the bond.[7][8][12]

  • Contamination: After conditioning, the surface must be kept free from contaminants like saliva or blood.

  • Incorrect Mixing Ratio: Ensure the powder-to-liquid ratio of the this compound cement is correct as per the manufacturer's instructions. An incorrect ratio can alter the material's properties, including its adhesive strength.

  • Exceeding Working Time: The cement should be applied within the specified working time. An overextended working time can lead to a loss of adhesion.[8]

Data on Bond Strength

The following table summarizes the shear bond strength of glass ionomer cements under different surface conditioning protocols as reported in various studies.

Glass Ionomer CementSurface ConditioningMean Shear Bond Strength (MPa)
Resin-Modified GIC (Fuji II LC)10% Polyacrylic Acid (10s)8.33 (± 2.35)
Traditional GIC (Ketac-fil)10% Polyacrylic Acid (10s)2.46 (± 1.60)
Traditional GIC (Ketac Molar)10% Polyacrylic Acid (10s)0.83 (± 1.18)
Traditional GIC (Fuji IX)10% Polyacrylic Acid (10s)1.45 (± 1.70)

Note: The data above is from a study on caries-affected dentin and illustrates the comparative bond strengths of different types of glass ionomer cements.[13]

Experimental Protocols

Protocol for Surface Conditioning and Application of this compound
  • Preparation: Prepare the tooth surface by removing any carious tissue. No undercuts are necessary for this compound application.[6][8][12]

  • Pulp Protection: For areas in close proximity to the pulp, apply a hard-setting calcium hydroxide material to protect the pulp from irritation.[6][8][12]

  • Conditioning:

    • Apply Ketac™ Conditioner (polyacrylic acid) to the prepared surfaces.[6][7][8]

    • Allow the conditioner to react for 10 seconds.[6][7][8]

    • Thoroughly rinse the surface with copious amounts of water.[6][7][8]

  • Drying:

    • Gently dry the cavity with 2-3 short intervals of oil- and water-free air, or dab dry with cotton pellets.[7][8][12]

    • Crucially, do not over-dry. The surface should retain a matt, shiny appearance.[7][8][12]

  • Mixing and Application:

    • Dispense the this compound powder and liquid according to the manufacturer's instructions.

    • Mix for the recommended time (e.g., 30 seconds).[12]

    • Apply the mixed cement to the prepared cavity within the specified working time (e.g., 2 minutes including mixing).[12]

  • Setting: Allow the material to set for the recommended time (e.g., 4 minutes from the start of mixing).[12]

Visual Guides

experimental_workflow cluster_prep Surface Preparation cluster_cond Conditioning cluster_app Cement Application prep 1. Prepare Cavity pulp 2. Pulp Protection apply_cond 3. Apply Ketac Conditioner (10s) pulp->apply_cond rinse 4. Rinse Thoroughly apply_cond->rinse dry 5. Gently Dry (Do not desiccate) rinse->dry mix 6. Mix this compound dry->mix apply_cement 7. Apply Cement mix->apply_cement set_cement 8. Allow to Set apply_cement->set_cement

Caption: Experimental workflow for this compound application.

troubleshooting_flowchart start Low Bond Strength Observed cond_check Was Ketac Conditioner used for 10-20s? start->cond_check rinse_check Was conditioner thoroughly rinsed? cond_check->rinse_check Yes sol_cond Action: Apply conditioner for the recommended time. cond_check->sol_cond No dry_check Was the surface gently dried (not desiccated)? rinse_check->dry_check Yes sol_rinse Action: Ensure complete rinsing of the conditioner. rinse_check->sol_rinse No contam_check Was contamination avoided after conditioning? dry_check->contam_check Yes sol_dry Action: Revise drying protocol to leave a matt, shiny surface. dry_check->sol_dry No mix_check Was the powder/liquid ratio correct? contam_check->mix_check Yes sol_contam Action: Maintain a clean, isolated field after conditioning. contam_check->sol_contam No sol_mix Action: Adhere strictly to manufacturer's mixing instructions. mix_check->sol_mix No

Caption: Troubleshooting flowchart for low bond strength.

References

Technical Support Center: Optimizing Ketac-Bond Marginal Adaptation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the marginal adaptation of Ketac-Bond in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of marginal gaps when using this compound as a liner?

A1: Marginal gaps with glass ionomer cements like this compound can arise from several factors. One key reason is the material's inherent setting shrinkage, although this is generally less of a concern than with traditional composite resins.[1] More commonly, inadequate adhesion to the tooth structure is the culprit. This can be due to contamination of the prepared cavity, improper conditioning of the dentin, or incorrect mixing and application of the cement.

Q2: Is it necessary to condition the dentin before applying this compound?

A2: Yes, conditioning the dentin is a critical step for achieving optimal chemical bonding. The manufacturer recommends the use of Ketac Conditioner (a polyacrylic acid solution) to remove the smear layer created during cavity preparation. This enhances the chemical bond between the glass ionomer cement and the tooth structure, which is crucial for a tight marginal seal.[2] Studies have shown that conditioning can significantly improve the bond strength of glass ionomer cements to dentin.[3]

Q3: Can salivary contamination affect the marginal seal of this compound?

A3: Absolutely. Salivary contamination is highly detrimental to the marginal adaptation of glass ionomer cements. If saliva comes into contact with the prepared cavity surface, it can interfere with the chemical bonding process, leading to a weaker seal and increased microleakage.[4] It is imperative to maintain a dry and clean operating field throughout the application process.

Q4: What is the recommended procedure for applying this compound to minimize marginal gaps?

A4: To minimize marginal gaps, it is essential to follow the manufacturer's instructions precisely. After preparing the cavity, apply Ketac Conditioner for 10 seconds, rinse thoroughly with water, and gently dry the cavity without desiccating the dentin. The surface should have a moist, glossy appearance.[2] Mix the this compound powder and liquid to a uniform consistency and apply it to the cavity walls, ensuring good adaptation. Avoid any delays between mixing and application, as the material begins to set quickly.

Q5: How does this compound compare to resin-modified glass ionomers (RMGIs) in terms of marginal adaptation?

A5: Generally, resin-modified glass ionomers (RMGIs) may exhibit improved marginal adaptation compared to conventional glass ionomer cements like this compound, especially when used in conjunction with a bonding agent.[5] This is attributed to the resin component in RMGIs, which can enhance the bond strength to both the tooth and the overlying composite restoration. However, proper technique is paramount for both materials to achieve a successful outcome.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible marginal gap after restoration Inadequate dentin conditioning.Ensure the use of Ketac Conditioner for the recommended time (10 seconds) to properly remove the smear layer.[2]
Salivary or water contamination.Maintain strict isolation of the operating field. If contamination occurs, re-etch, rinse, and dry before applying this compound.[4]
Delayed application after mixing.Apply the mixed this compound immediately to the cavity. The material has a limited working time.
Over-drying of the dentin surface.After rinsing the conditioner, gently dry the cavity, leaving a slightly moist surface. Over-drying can compromise the chemical bond.[2]
Microleakage detected in experimental analysis Poor adhesion of this compound to the tooth.Review the entire application protocol, paying close attention to the conditioning and isolation steps.[2][4]
Incompatibility with the overlying restorative material.While this compound is designed as a liner, ensure that the composite resin used is compatible and properly bonded to the liner surface.
Low bond strength measurements Incorrect powder-to-liquid ratio.Adhere strictly to the manufacturer's recommended powder-to-liquid ratio to ensure optimal physical properties of the cement.
Inadequate mixing of the cement.Mix the powder and liquid thoroughly to a homogeneous consistency before application.

Experimental Protocols

Protocol 1: Evaluation of Microleakage with this compound as a Liner

This protocol outlines a typical procedure for assessing the marginal seal of a Class II composite restoration using this compound as a liner.

  • Tooth Preparation:

    • Select sound, extracted human premolars or molars.

    • Prepare standardized Class II cavities with the gingival margin located 1 mm below the cementoenamel junction.

    • Ensure all cavity preparations are of uniform dimensions.

  • Restorative Procedure:

    • Group 1 (Control): Restore the cavity with a composite resin and a bonding agent according to the manufacturer's instructions, without a liner.

    • Group 2 (this compound Liner):

      • Apply Ketac Conditioner to the prepared cavity for 10 seconds, rinse for 10 seconds, and gently air-dry.[2]

      • Mix this compound according to the manufacturer's instructions and apply a thin layer to the cavity floor.

      • Apply a dental adhesive to the entire cavity, including the this compound liner, and light-cure.

      • Place the composite resin in increments and light-cure each increment.

  • Thermocycling and Dye Penetration:

    • Store the restored teeth in distilled water at 37°C for 24 hours.

    • Subject the teeth to thermocycling (e.g., 500 cycles between 5°C and 55°C).

    • Seal the apices of the teeth with sticky wax and cover the entire tooth surface, except for 1 mm around the restoration margins, with two coats of nail varnish.

    • Immerse the teeth in a 0.5% basic fuchsin dye solution for 24 hours.

  • Evaluation:

    • Embed the teeth in acrylic resin and section them longitudinally through the center of the restoration.

    • Examine each section under a stereomicroscope at a magnification of 40x.

    • Score the extent of dye penetration at the gingival margin according to a standardized scale (e.g., 0 = no dye penetration, 1 = dye penetration up to half the cavity depth, 2 = dye penetration to the full cavity depth, 3 = dye penetration along the axial wall).

Protocol 2: Shear Bond Strength of this compound to Dentin

This protocol describes a method for measuring the shear bond strength of this compound to a dentin surface.

  • Specimen Preparation:

    • Select sound, extracted human molars.

    • Create a flat dentin surface by grinding the occlusal surface with a model trimmer and then polishing with progressively finer grit silicon carbide papers.

    • Mount the teeth in acrylic resin with the flattened dentin surface exposed.

  • Bonding Procedure:

    • Group 1 (No Conditioning): Apply this compound directly to the untreated dentin surface.

    • Group 2 (Conditioning):

      • Apply Ketac Conditioner to the dentin surface for 10 seconds, rinse for 10 seconds, and gently air-dry.[2]

      • Apply this compound to the conditioned dentin surface using a standardized cylindrical mold (e.g., 3 mm in diameter and 4 mm in height).

  • Storage and Testing:

    • Store the bonded specimens in distilled water at 37°C for 24 hours.

    • Mount the specimens in a universal testing machine.

    • Apply a shear force to the base of the this compound cylinder at a crosshead speed of 0.5 mm/min until failure occurs.

    • Record the force at which failure occurs and calculate the shear bond strength in megapascals (MPa).

Data Presentation

Table 1: Comparative Microleakage Scores of Class II Restorations with and without this compound Liner (Hypothetical Data Based on Literature Trends)

GroupLiner MaterialNo Leakage (Score 0)Slight Leakage (Score 1)Moderate Leakage (Score 2)Severe Leakage (Score 3)
ANone (Control)20%30%40%10%
BThis compound 50%40%10%0%
CResin-Modified Glass Ionomer60%35%5%0%

Note: This table presents hypothetical data for illustrative purposes, reflecting the general trend found in the literature that the use of a glass ionomer liner tends to reduce microleakage compared to restorations without a liner.[5][6]

Table 2: Shear Bond Strength of this compound to Dentin with Different Surface Treatments (Hypothetical Data Based on Literature Trends)

GroupDentin Surface TreatmentMean Shear Bond Strength (MPa)Standard Deviation (MPa)
1None (Smear Layer Present)3.51.2
2Ketac Conditioner (Polyacrylic Acid) 7.82.1
337% Phosphoric Acid Etch5.21.8

Note: This table illustrates the expected trend that conditioning with polyacrylic acid enhances the bond strength of glass ionomer cement to dentin compared to no treatment. Phosphoric acid etching is generally not recommended for conventional glass ionomers as it can weaken the bond.[3]

Visualizations

Experimental_Workflow_Microleakage cluster_prep Preparation cluster_restoration Restoration cluster_testing Testing start Extracted Teeth prep_cavity Prepare Class II Cavities start->prep_cavity condition Dentin Conditioning (Ketac Conditioner) prep_cavity->condition apply_liner Apply this compound Liner condition->apply_liner apply_adhesive Apply Adhesive apply_liner->apply_adhesive place_composite Place Composite Resin apply_adhesive->place_composite thermocycle Thermocycling place_composite->thermocycle dye_immersion Dye Immersion thermocycle->dye_immersion section Section Teeth dye_immersion->section evaluate Microscopic Evaluation section->evaluate end Results evaluate->end Microleakage Score

Caption: Workflow for Microleakage Evaluation of this compound.

Troubleshooting_Logic start Marginal Gap Observed q1 Was the dentin conditioned? start->q1 a1_no Action: Condition with Ketac Conditioner for 10s q1->a1_no No q1->a1_yes Yes end Improved Marginal Adaptation a1_no->end q2 Was isolation maintained? a1_yes->q2 a2_no Action: Re-isolate, clean, and re-apply liner q2->a2_no No q2->a2_yes Yes a2_no->end q3 Was the dentin over-dried? a2_yes->q3 a3_yes Action: Ensure a moist, glossy surface before application q3->a3_yes Yes q3->end No a3_yes->end

Caption: Logic for Troubleshooting Marginal Gaps with this compound.

References

Technical Support Center: Enhancing Fluoride Release from Ketac-Bond

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the fluoride release rate of Ketac-Bond and other glass ionomer cements (GICs).

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at increasing fluoride release from this compound.

Issue Potential Cause Troubleshooting Steps
Lower than expected fluoride release. Storage Medium: Artificial saliva can inhibit fluoride release compared to deionized or distilled water.[1][2][3]For mechanistic studies, consider using deionized water to establish a baseline. If using artificial saliva, be aware that the ionic composition can influence the exchange process.
Surface Coating: The application of a protective varnish or resin coating can significantly reduce the initial fluoride release.[3][4][5]If the goal is to maximize initial release, conduct experiments on uncoated specimens. If a coating is necessary, select one that has been shown to have a minimal inhibitory effect.
Material Composition: Different brands and types of GICs have inherently different fluoride release profiles.[6][7]Ensure consistent use of the same material (e.g., this compound) throughout a study for comparable results.
Inconsistent fluoride release measurements. pH Fluctuation: The pH of the storage solution is a critical factor; acidic conditions increase fluoride release.[6][8][9][10]Maintain a constant and recorded pH in your storage medium throughout the experiment. Use buffered solutions if necessary.
Temperature Variation: Higher temperatures can accelerate fluoride release.[1]Ensure all samples are incubated at a constant, controlled temperature (e.g., 37°C) to mimic oral conditions.
Measurement Timing: Fluoride release is highest in the first 24-48 hours (the "burst effect") and then decreases to a lower, sustained level.[1][6][10][11]Standardize your measurement intervals, ensuring you capture the initial burst and the subsequent sustained release phase.
Physical properties of the cement are compromised. Additive Concentration: High concentrations of certain additives (e.g., NaF) may alter the setting time and mechanical strength.[12]When incorporating additives, perform parallel testing of key physical properties like compressive strength and setting time to identify any detrimental effects. Start with lower concentrations of additives and incrementally increase them.

Frequently Asked Questions (FAQs)

Formulation and Additives

Q1: How can I increase the intrinsic fluoride-releasing capability of this compound?

A1: You can enhance the fluoride release by modifying the cement's composition. One documented method is to increase the total fluoride content within the glass powder of the cement formulation. Another approach is the incorporation of nanoparticles, such as titanium dioxide (TiO2N), which has been shown to enhance both the release and recharge of fluoride.[13][14]

Q2: Can I mix additives directly into the this compound liquid or powder?

A2: Yes, studies have successfully increased fluoride release by mixing additives. For instance, mixing a water-activated GIC with a 4% sodium fluoride (NaF) solution significantly increased the initial fluoride release without a major negative impact on compressive strength, though it did lengthen the setting time.[12]

Environmental Factors

Q3: Does the storage medium affect the rate of fluoride release?

A3: Yes, the storage medium plays a significant role. Fluoride release is generally higher in deionized or distilled water compared to artificial saliva.[1][2][3] The ions present in artificial saliva can influence the ion-exchange mechanism responsible for fluoride release.

Q4: What is the effect of pH on fluoride release from this compound?

A4: An acidic environment (lower pH) significantly enhances fluoride release from glass ionomer cements.[6][8][9][10] This is clinically relevant as the pH in the oral cavity can drop to acidic levels, and increased fluoride release in such conditions is beneficial for caries prevention.

Fluoride Recharge

Q5: Can the fluoride in this compound be replenished after it has been released?

A5: Yes, glass ionomer cements like this compound can be "recharged" with fluoride from external sources. Exposing the set cement to fluoride-containing products like a 1.23% acidulated phosphate fluoride (APF) gel or a 0.2% NaF solution can lead to a subsequent increase in fluoride release.[15][16]

Experimental Design

Q6: What is a typical pattern of fluoride release I should expect to see over time?

A6: Most studies report a biphasic pattern of fluoride release. This is characterized by a significant "burst effect" where a large amount of fluoride is released within the first 24-48 hours. This is followed by a sharp decline and then a slower, sustained release at a much lower level over an extended period.[6][10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on fluoride release from glass ionomer cements under different conditions.

Table 1: Effect of Additives on Fluoride Release

MaterialAdditiveStorage MediumTimeFluoride Release (ppm)Reference
Water-activated GIC4% NaF SolutionDemineralized WaterInitial phaseSignificantly higher than control[12]
Ketac Molar3.2% TiO2 NanoparticlesDeionized Water24 hours17.47 ± 0.80[13]
Fuji IX3.2% TiO2 NanoparticlesDeionized Water24 hours34.99 ± 4.45[13]

Table 2: Effect of Storage Medium and pH on Fluoride Release

MaterialStorage MediumpHTimeCumulative Fluoride ReleaseReference
Dyract Flow-4.084 days516 ± 6 µg/cm²[8]
GIC (General)Distilled Water--Higher than artificial saliva[1]
GIC (General)Artificial Saliva--Lower than distilled water[1]
Ketac-FilDeionized Water-28 days~4x higher than Ketac-Silver[3]
Ketac-FilArtificial Saliva-28 daysSignificantly less than in deionized water[3]

Experimental Protocols

Protocol 1: Enhancing Fluoride Release with Sodium Fluoride (NaF) Solution

This protocol is adapted from a study that enhanced fluoride release by modifying the mixing liquid.[12]

  • Materials:

    • Water-activated glass ionomer cement powder (e.g., a material similar in composition to the powder component of this compound).

    • Control liquid: Deionized water.

    • Experimental liquid: 2% and 4% (w/v) solutions of Sodium Fluoride (NaF) in deionized water.

  • Specimen Preparation:

    • Mix the GIC powder with the control or experimental liquids according to the manufacturer's recommended powder-to-liquid ratio.

    • Place the mixed cement into cylindrical molds (e.g., 6 mm diameter, 2 mm height).

    • Allow the specimens to set completely.

  • Fluoride Release Measurement:

    • Individually immerse each set specimen in a sealed container with a fixed volume of demineralized water (e.g., 10 mL).

    • Store the containers in an incubator at 37°C.

    • At predetermined time intervals (e.g., 1, 2, 7, 14, 30, 60, 80 days), remove the storage solution for analysis and replace it with fresh demineralized water.

    • Measure the fluoride concentration in the collected solutions using a fluoride ion-selective electrode calibrated with standard fluoride solutions.

Protocol 2: Evaluating the Effect of Titanium Dioxide Nanoparticles (TiO2N)

This protocol is based on a study that incorporated TiO2N into commercial GICs.[13]

  • Materials:

    • Ketac Molar (or other GIC).

    • Titanium dioxide nanoparticles (TiO2N).

  • Specimen Preparation:

    • Prepare an experimental group by incorporating TiO2N into the GIC powder at a specific concentration (e.g., 3.2% by weight). Ensure homogenous mixing.

    • Prepare a control group using the unmodified GIC.

    • Mix both control and experimental powders with their respective liquids and prepare disc-shaped specimens (e.g., 5 mm width, 1 mm thickness).

  • Fluoride Release Measurement:

    • Store each specimen in 5 mL of deionized water at 37°C.

    • Measure fluoride release at various time points (e.g., 1, 2, 6, 10, 31, 90, 180, 240, 300 days) using a fluoride ion-selective electrode.

  • Fluoride Recharge Protocol (Optional):

    • On a specific day (e.g., day 30), recharge the specimens by immersing them in a high-concentration fluoride gel (e.g., 20,000 ppm NaF gel) for a short duration (e.g., 4 minutes).

    • Rinse the specimens thoroughly with deionized water.

    • Continue the fluoride release measurements to assess the recharge capability.

Visualizations

Experimental_Workflow_Fluoride_Release start Start: Prepare GIC (e.g., this compound) modification Modification (Optional) - Add TiO2N - Use NaF solution start->modification If enhancing mix Mix Cement start->mix Control modification->mix prepare_specimen Prepare Specimen (e.g., Disc) mix->prepare_specimen storage Immerse in Storage Medium (Water or Saliva) prepare_specimen->storage incubate Incubate at 37°C storage->incubate measure Measure F⁻ Release (Ion-Selective Electrode) incubate->measure At time intervals recharge Recharge with Fluoride Gel (Optional) measure->recharge Post-initial release end End: Analyze Data measure->end recharge->storage Re-immerse

Caption: Workflow for measuring enhanced fluoride release from GIC.

Factors_Influencing_Fluoride_Release cluster_material Material Properties cluster_environment Environmental Factors cluster_external External Influences center Fluoride Release Rate from this compound additives Additives (+ TiO2N, NaF) additives->center + base_composition Base F⁻ Content base_composition->center + ph Low pH (Acidic) ph->center + medium Storage Medium (Water > Saliva) medium->center ± temp High Temperature temp->center + coating Surface Coating coating->center - recharge Fluoride Recharge recharge->center +

Caption: Factors that positively (+) or negatively (-) influence fluoride release.

References

Validation & Comparative

A Comparative Analysis of Ketac-Bond and Other Glass Iomer Cements for Dental Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the performance characteristics of Ketac-Bond in relation to other leading glass ionomer cements (GICs), supported by experimental data, to guide material selection in clinical and research settings.

Glass ionomer cements (GICs) have been a cornerstone of restorative dentistry for decades, valued for their unique properties such as chemical adhesion to tooth structure, fluoride release, and biocompatibility.[1][2][3] Among the various commercially available GICs, the Ketac™ line of products from 3M ESPE has been widely utilized. This guide provides a comparative analysis of this compound and other GICs, focusing on key performance indicators including mechanical strength, bond strength, and fluoride release, based on data from multiple in-vitro studies.

Mechanical Properties: A Tale of Strength and Brittleness

The clinical longevity of a restorative material is heavily dependent on its mechanical properties, primarily its ability to withstand the forces of mastication. Compressive strength and flexural strength are two of the most critical parameters in this regard.

Visible light-cured (VLC) GICs generally exhibit superior mechanical properties compared to autopolymerizing GICs like this compound.[4] For instance, a study comparing three glass ionomer base materials found that Fuji LC had greater diametral tensile strength and compressive strength than both Vitrebond and this compound.[4] However, the compressive modulus of this compound was significantly higher than that of the VLC glass ionomer materials Vitrebond and Fuji LC.[4]

Another study comparing the compressive strength of four restorative glass ionomers used in pediatric dentistry found that at 24 hours, Ketac-Molar® had the highest compressive strength (194MPa).[2] However, at 14 days, Equia-F® demonstrated superior compressive strength.[2] This highlights the importance of the maturation process for GICs, as their mechanical properties can change over time.

Table 1: Comparative Compressive Strength of Various Glass Ionomer Cements

MaterialCompressive Strength (MPa)Time PointReference
Ketac-Molar®19424 hours[2]
Ketac-Molar®129 (median)14 days[2]
Equia-F®157 ± 26.124 hours[2]
Equia-F®197 ± 23.814 days[2]
Ketac-N100®159 ± 28.524 hours[2]
Ketac-N100®165 ± 12.9514 days[2]
Vitremer™147 ± 12.324 hours[2]
Vitremer™139 ± 14.814 days[2]
Ketac Universal284.00 ± 24.90Not Specified[5]
Fuji IX264.46 ± 3.43Not Specified[5]
EQUIA Fil299.8024 hours[6]
Ketac Universal™ HM75.482 months[6]

Table 2: Comparative Flexural Strength of Various Glass Ionomer Cements

MaterialFlexural Strength (MPa)Reference
Ketac™ Molar62.68 ± 13.59[7]
Zirconomer52.46 ± 10.68[7]
Fuji IX GP Extra46.73 ± 6.77[7]
Ketac Molar21.154[8]
Miracle Mix>13.108[8]
RMGIC13.108[8]
Posterior GIC7.488[8]

Adhesion to Tooth Structure: The Bonding Efficacy

The ability of a restorative material to bond effectively to enamel and dentin is crucial for preventing microleakage, secondary caries, and ensuring the longevity of the restoration.[1] GICs are known for their chemical adhesion to tooth structure.[1]

Studies have shown variable shear bond strengths (SBS) for different GICs. One study found that Ketac™ Molar demonstrated the highest mean SBS to both enamel (6.07 ± 0.50 MPa) and dentin (7.43 ± 0.69 MPa) compared to Zirconomer and Fuji IX GP Extra.[7] Another study comparing three GICs for orthodontic band retention found that at 24 hours, the chemically polymerized Ketac-Cem was the strongest.[9]

In a comparative evaluation of three commercially available GICs in primary teeth, Amalgomer CR exhibited a significantly higher SBS (6.38 MPa) than Miracle Mix (5.39 MPa) and Ketac Molar (4.84 MPa).[1] It is important to note that the bond strength of GICs can be influenced by the substrate, with some studies showing higher bond strength to dentin than enamel.[7]

Table 3: Comparative Shear Bond Strength (SBS) of Various Glass Ionomer Cements

MaterialSubstrateShear Bond Strength (MPa)Reference
Ketac™ MolarEnamel6.07 ± 0.50[7]
ZirconomerEnamel5.86 ± 0.50[7]
Fuji IX GP ExtraEnamel5.79 ± 0.48[7]
Ketac™ MolarDentin7.43 ± 0.69[7]
ZirconomerDentin6.43 ± 0.41[7]
Fuji IX GP ExtraDentin6.04 ± 0.32[7]
Amalgomer CRPrimary Teeth6.38[1]
Miracle MixPrimary Teeth5.39[1]
Ketac MolarPrimary Teeth4.84[1]
Ketac FilEnamel4.5 ± 1.7[10]
Fuji II LCEnamel10.3 ± 3.9 (24h-3mo)[10]
VitremerEnamel13.8 ± 4.3 (1, 3, 6mo)[10]
DyractDentin13.0 ± 2.6[10]
Fuji II LCDentin12.7 ± 1.7[10]
Ketac FilDentin4.9 ± 1.2[10]

Fluoride Release: A Key Therapeutic Benefit

One of the most significant advantages of GICs is their ability to release fluoride over an extended period, which helps in the prevention of secondary caries.[1][2] The pattern of fluoride release typically involves an initial burst followed by a gradual decrease to a more constant, lower level.

A comparative study of three glass ionomer base materials revealed that Vitrebond released more fluoride than this compound or Fuji LC.[4] Another study found that Ketac Universal released significantly more fluoride than Cention N, Equia Forte Fil, and Beautifil II at 1, 14, and 28 days.[11] However, on days 3 and 7, Cention N released significantly more fluoride.[11] This indicates that the fluoride release kinetics can vary considerably among different materials.

Table 4: Comparative Fluoride Release of Various Glass Ionomer Cements

MaterialFluoride Release (ppm) - Day 1Fluoride Release (ppm) - Day 14Reference
Ketac UniversalHighestHighest[11]
Cention NLower than Ketac UniversalLower than Ketac Universal[11]
Equia Forte FilLower than Cention NLower than Cention N[11]
Beautifil IILowestLowest[11]
Ketac Molar1.5 (at 10 days)12 ± 8[12]
Fuji IX (conventional mixing)30.0-[12]
Fuji IX (mechanical mixing)17.8-[12]

Biocompatibility: Ensuring Patient Safety

The biocompatibility of dental materials is of paramount importance to prevent adverse tissue reactions. GICs are generally considered to be biocompatible materials.[1][3] A comparative biological study on this compound concluded that it is an acceptable restorative material, showing only slight, reversible pulp reactions in various tooth models and no chronic persistent pulp irritation after 90 days.[13] Another study on Ketac-Endo, a glass-ionomer root canal sealer, observed a mild inflammatory reaction at day 5 which progressively diminished over 120 days.[14]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to understand the methodologies employed in these studies.

Compressive and Flexural Strength Testing

Cylindrical specimens for compressive strength and bar-shaped specimens for flexural strength are fabricated using standardized molds.[5][15] The specimens are then stored in distilled water at 37°C for a specified period (e.g., 24 hours, 7 days, or 14 days) to allow for maturation of the cement.[2][5] Testing is performed using a universal testing machine at a constant crosshead speed until the specimen fractures.[5][16] The maximum load at fracture is recorded and used to calculate the compressive or flexural strength.

experimental_workflow_strength_testing start Start: Prepare GIC mixture mold Place mixture into standardized molds (Cylindrical for Compressive, Bar for Flexural) start->mold cure Allow cement to set/cure mold->cure storage Store specimens in distilled water at 37°C (e.g., 24h, 7d, 14d) cure->storage testing Mount specimen in Universal Testing Machine storage->testing fracture Apply load at constant crosshead speed until fracture testing->fracture calculate Calculate Compressive/Flexural Strength from fracture load fracture->calculate end_node End: Record Data calculate->end_node

Fig. 1: Workflow for Mechanical Strength Testing.
Shear Bond Strength Testing

For shear bond strength testing, sound human molars are typically used.[17][18] The enamel or dentin surface is prepared to create a flat bonding area. The tooth surface is then conditioned, and a cylinder of the GIC material is bonded to the prepared surface. After a specified storage period in water, a shear force is applied to the base of the cylinder using a universal testing machine until debonding occurs.[7][9] The force at which the bond fails is recorded, and the shear bond strength is calculated by dividing the force by the bonding area.

experimental_workflow_sbs_testing start Start: Prepare tooth specimen prepare_surface Create flat enamel or dentin bonding surface start->prepare_surface condition_surface Condition tooth surface (e.g., with polyacrylic acid) prepare_surface->condition_surface bond_gic Bond a cylinder of GIC material to the prepared surface condition_surface->bond_gic storage Store bonded specimen in water at 37°C (e.g., 24h) bond_gic->storage testing Mount specimen in Universal Testing Machine storage->testing apply_force Apply shear force to the base of the GIC cylinder testing->apply_force debonding Record force at which debonding occurs apply_force->debonding calculate Calculate Shear Bond Strength (Force/Area) debonding->calculate end_node End: Analyze failure mode calculate->end_node

Fig. 2: Workflow for Shear Bond Strength Testing.
Fluoride Release Measurement

To measure fluoride release, disc-shaped specimens of the GIC materials are prepared and immersed in a known volume of deionized water or a buffer solution.[19] At regular time intervals (e.g., 24 hours, 7 days, 14 days, 28 days), the specimens are removed, and the fluoride concentration in the storage solution is measured using a fluoride ion-selective electrode.[19][20] The specimens are then placed in a fresh solution for the next measurement period. This allows for the determination of both the initial burst and the long-term fluoride release profile.

Conclusion

The selection of a glass ionomer cement should be based on a thorough understanding of its specific properties and the clinical requirements of the situation. While this compound and other autopolymerizing GICs offer ease of use and acceptable biocompatibility, visible light-cured and resin-modified GICs often provide superior mechanical strength and, in some cases, higher fluoride release. The data presented in this guide, compiled from various scientific studies, offers a valuable resource for researchers and clinicians to make informed decisions when selecting the most appropriate GIC for their needs. It is important to consider that in-vitro studies may not always perfectly predict clinical performance, and further long-term clinical trials are often necessary to fully validate the efficacy of these materials.

References

A Comparative Analysis of Shear Bond Strength: Ketac-Bond vs. Resin-Modified Glass Ionomers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of dental restorative materials, achieving a durable bond to tooth structure is paramount for clinical success. This guide provides an objective comparison of the shear bond strength (SBS) of Ketac-Bond, a conventional glass ionomer cement (GIC), with various resin-modified glass ionomers (RMGIs). This analysis is supported by experimental data from multiple in-vitro studies to inform researchers, scientists, and dental professionals.

Overview of Materials

This compound is an autopolymerizing, conventional glass ionomer cement often used as a liner or base. Its adhesion relies on a chemical acid-base reaction that forms ionic bonds with the calcium and phosphate ions in dentin and enamel.

Resin-Modified Glass Ionomers (RMGIs) are hybrid materials that combine the traditional acid-base reaction of conventional GICs with a light-curing or chemical-curing resin polymerization. This modification, typically involving the addition of monomers like HEMA (2-hydroxyethyl methacrylate), aims to enhance physical properties, including bond strength and handling characteristics.[1] The dual curing mechanism provides an initial rapid set through polymerization, followed by the slower, ongoing acid-base reaction.[1]

Quantitative Comparison of Shear Bond Strength

Numerous studies have demonstrated that resin-modified glass ionomers generally exhibit higher shear bond strength to dentin compared to conventional glass ionomer cements.[1][2][3] The addition of a resin component and the potential for creating a hybrid layer contribute to this enhanced adhesion.[1][4] However, values can vary significantly based on the specific product, experimental conditions, and dentin surface treatments.[2][5][6]

The following table summarizes shear bond strength data from various studies comparing conventional Ketac products to a range of RMGIs.

Material TypeProduct NameShear Bond Strength (MPa) (Mean ± SD)SubstrateKey Finding/Comparison
Conventional GIC This compoundValue not specified, but lower than Fuji LC & VitrebondDentinVisible light-cured (VLC) base materials outperformed the autopolymerizing this compound.[3]
Conventional GIC Ketac-Fil (Control)Value lower than most RMGIsDentinMean bond strengths of RMGIs (except Photac-Fil) were significantly higher than the control.[7]
Conventional GIC Ketac-Molar3.77 ± 1.76DentinShowed the lowest mean SBS compared to an RMGI (Fuji II LC) and compomers.[1][8]
Conventional GIC Ketac-Molar4.84Primary Tooth DentinExhibited the lowest SBS among the three GICs tested in this study.[9][10]
Conventional GIC Ketac-Molar7.43 ± 0.69DentinShowed significantly higher mean SBS to dentin compared to Zirconomer and Fuji IX GP Extra.[11]
Resin-Modified GIC Fuji II LC12.3DentinExhibited the highest mean bond strength among the five RMGIs tested.[7]
Resin-Modified GIC Fuji II LC9.55 ± 1.06DentinSBS was significantly higher than the conventional GIC, Ketac-Molar (3.77 MPa).[1][8]
Resin-Modified GIC Fuji LCValue not specified, but greater than this compoundDentinHad greater bond to dentin than Vitrebond or this compound.[3]
Resin-Modified GIC VitremerValue not specified, but higher than controlDentinSBS was significantly higher than the conventional GIC control (Ketac-Fil).[7]
Resin-Modified GIC VitrebondValue not specified, but higher than this compoundDentinAs a VLC material, it outperformed the autopolymerizing this compound.[3]
Nanofilled RMGI Ketac N1000.64DentinExhibited significantly lower SBS compared to nano-composites.[12]
Nanofilled RMGI Ketac N100Lowest mean SBS without conditioningDentinWith dentin conditioning (primer), Ketac N100 had higher SBS than Chemfil Rock.[13]

Experimental Protocols for Shear Bond Strength Testing

The methodology for evaluating shear bond strength is critical for interpreting and comparing results. While specific parameters may vary, a generalized protocol derived from multiple studies is outlined below.[7][8][14][15]

  • Tooth Selection and Preparation :

    • Sound, caries-free human or bovine molars are selected and stored appropriately.[7][14]

    • The occlusal or buccal surfaces are ground flat using a model trimmer or silicon carbide abrasive paper (e.g., 600-grit) to expose a standardized dentin surface.[7][14][16]

    • The prepared teeth are embedded in acrylic resin or a similar mounting material, leaving the flattened dentin surface exposed.[13][14]

  • Dentin Surface Conditioning :

    • The dentin surface is treated according to the manufacturer's instructions for each material being tested.[7][8]

    • For conventional GICs and some RMGIs, this may involve applying a conditioner, such as polyacrylic acid, to remove the smear layer.[1] Studies show that surface conditioning significantly improves bond strength compared to unconditioned surfaces.[5][6]

    • Other protocols may involve different conditioning agents like phosphoric acid or specific primers provided with the material.[4][6]

  • Material Application :

    • A cylindrical mold (e.g., a gelatin capsule or nylon cylinder, typically 2-3 mm in diameter) is placed on the conditioned dentin surface.[7][8]

    • The mixed restorative material (GIC or RMGI) is condensed into the mold.[14]

    • For light-cured RMGIs, the material is polymerized according to the manufacturer's specified time and intensity.[16]

  • Specimen Storage and Aging :

    • After application, specimens are typically stored in distilled water or artificial saliva at 37°C for a specified period, often 24 hours, before testing.[12][14][17]

    • To simulate clinical conditions, some protocols include thermocycling, where specimens are subjected to repeated cycles between hot and cold water baths (e.g., 500 cycles between 5°C and 55°C).[16][18]

  • Shear Bond Strength Measurement :

    • The mounted specimen is secured in a universal testing machine.[8][15]

    • A shearing force is applied at the base of the material cylinder, parallel to the dentin surface, using a chisel-shaped rod or a wire loop.[8][17][18]

    • The force is applied at a constant crosshead speed (e.g., 0.5 mm/min or 1.0 mm/min) until the bond fails.[8][14]

    • The force at failure (in Newtons) is recorded and divided by the bonded surface area (in mm²) to calculate the shear bond strength in megapascals (MPa).[10][15]

  • Failure Mode Analysis :

    • After debonding, the specimen surface is examined under a stereomicroscope to determine the mode of failure: adhesive (at the interface), cohesive (within the material or dentin), or mixed.[9][11]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a shear bond strength (SBS) experiment.

SBS_Workflow cluster_prep Specimen Preparation cluster_bonding Bonding Procedure cluster_testing Testing & Analysis A Tooth Selection (e.g., Human Molars) B Embedding in Resin A->B C Surface Grinding (Expose Dentin) B->C D Dentin Surface Conditioning C->D E Material Application (in Mold) D->E F Curing (as required) E->F G Storage / Aging (e.g., 24h in H2O, 37°C) F->G H Thermocycling (Optional) G->H I Shear Bond Strength Test (Universal Testing Machine) G->I H->I J Data Calculation (MPa) I->J K Failure Mode Analysis (Microscopy) J->K

Figure 1. Standard experimental workflow for shear bond strength testing of dental materials.

Conclusion

The available experimental data consistently indicates that resin-modified glass ionomers offer superior shear bond strength to dentin compared to conventional, autopolymerizing glass ionomers like this compound.[1][3][7] The resin component in RMGIs enhances their adhesive capabilities, likely through micromechanical interlocking in addition to the chemical bonding characteristic of GICs.[4] While this compound serves as a reliable material for certain applications, for situations demanding higher adhesion to dentin, an RMGI is generally the preferred choice based on in-vitro shear bond strength performance. It is crucial for researchers to consider the specific material compositions and follow standardized testing protocols to ensure the validity and comparability of experimental results.

References

A Comparative Analysis of Ketac-Bond and Composite Resin for Occlusal Sealant Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance, efficacy, and experimental validation of leading occlusal sealant materials.

The prevention of occlusal caries remains a cornerstone of pediatric and preventive dentistry. Pit and fissure sealants are a highly effective intervention, creating a physical barrier that obturates morphologically susceptible tooth surfaces from cariogenic bacteria and fermentable carbohydrates.[1] The two predominant classes of materials used for this purpose are glass ionomer cements (GICs), such as Ketac-Bond, and resin-based composites.

This guide provides a detailed comparison of these two material classes, focusing on their clinical performance, retention rates, and caries prevention efficacy, supported by data from clinical trials. Methodological details of representative studies are provided to allow for critical appraisal and replication.

Material Science Overview

This compound (Glass Ionomer Cement): GICs are characterized by their chemical adhesion to tooth structure (both enamel and dentin) and, most notably, their ability to release fluoride over an extended period.[1] This fluoride release offers a therapeutic, caries-inhibiting effect on the surrounding enamel, which may confer protection even after the sealant has been partially or fully lost.[1] GICs are hydrophilic, making them more tolerant to moisture during application—a significant clinical advantage, particularly in pediatric patients where achieving perfect isolation can be challenging.[1][2]

Composite Resin Sealants: These materials are polymer-based and rely on creating a micromechanical bond with the tooth surface.[1] This is achieved by first etching the enamel with an acid (typically phosphoric acid) to create microscopic pores, into which the resin flows and polymerizes, creating strong interlocking tags.[1] Resin-based sealants generally exhibit higher mechanical strength and wear resistance compared to GICs.[1] However, they are hydrophobic and require a meticulously dry field for application to ensure a durable bond.[2][3]

Quantitative Performance Data

The clinical performance of occlusal sealants is primarily evaluated based on two key metrics: retention (the ability of the sealant to remain intact on the tooth surface) and caries prevention (the incidence of new carious lesions on sealed surfaces). The following tables summarize data from various clinical trials comparing GIC and resin-based sealants.

Table 1: Comparison of Sealant Retention Rates (Complete Retention)

Study / Follow-up PeriodThis compound / GIC (% Completely Retained)Composite Resin (% Completely Retained)Key Findings
Alkhodairi et al. (3 Months) [4]63.3%83.3%Resin sealant showed significantly better complete retention (p=0.006).
Alkhodairi et al. (6 Months) [4]50.0%60.0%Resin continued to show higher complete retention rates.
Khan et al. (3 Months) [5]66.0%94.0%Resin demonstrated substantially higher initial complete retention.
Khan et al. (6 Months) [5]40.0%89.0%The retention gap between resin and GIC widened significantly.
Khan et al. (12 Months) [5]Not Reported69.0%Resin maintained high retention over one year.
Prathibha et al. (12 Months) [6]Not specified, but lowerHigher than GICResin-based sealant retention was found to be higher at the 12-month mark.

Table 2: Comparison of Caries Incidence in Sealed Teeth

Study / Follow-up PeriodThis compound / GIC (% Caries Incidence)Composite Resin (% Caries Incidence)Key Findings
Prathibha et al. (12 Months) [6]9.0%5.4%No statistically significant difference in caries prevention was found between the two materials (P=0.34).[6]
Khan et al. (12 Months) [5]Not ReportedNo caries reportedThe study concluded no difference in caries preventive effect despite superior resin retention.[5]
Systematic Reviews [7][8]--Multiple reviews conclude that despite lower retention rates, GICs show no significant difference in caries prevention compared to resin-based sealants.[7][8]

Summary of Findings: The data consistently demonstrates that resin-based sealants have significantly higher retention rates than glass ionomer sealants like this compound at all evaluation intervals.[2][3][4][5] However, a compelling and recurring finding is that this superiority in retention does not necessarily translate to superior caries prevention.[5][6][7][8] The therapeutic effect of fluoride release from GICs is thought to provide a protective benefit even after the material is no longer fully retained.[1]

Experimental Protocols

Understanding the methodologies used in clinical trials is crucial for interpreting the results. Below is a detailed protocol for a representative split-mouth randomized controlled trial comparing the two types of sealants.

Protocol: Split-Mouth Randomized Controlled Trial
  • Patient Selection:

    • Inclusion Criteria: Children aged 7-9 years with fully erupted permanent first molars.[6] Teeth must be free of caries or have only incipient, non-cavitated lesions. Patients must be in good general health with moderate to high caries risk.

    • Exclusion Criteria: Patients with known allergies to dental materials, teeth with existing restorations or cavitated lesions, or those with developmental defects of the enamel.

  • Study Design:

    • A split-mouth design is employed, where contralateral (left vs. right) molars in the same patient are randomly assigned to receive either the GIC sealant or the resin-based sealant.[6] This design minimizes inter-patient variability.

    • Randomization is achieved using a coin toss or a computer-generated sequence.

  • Sealant Application Procedure:

    • Universal Steps (Both Groups):

      • The occlusal surface is cleaned with a pumice slurry using a prophy cup.

      • The tooth is thoroughly rinsed with water and dried with oil-free air.

      • Isolation is achieved using cotton rolls and suction.

    • Composite Resin Group:

      • The enamel is etched with 37% phosphoric acid gel for 15-20 seconds, then rinsed for 20 seconds and thoroughly dried until a chalky white appearance is observed.

      • A bonding agent is applied if recommended by the manufacturer.

      • The resin sealant is applied to the pits and fissures and light-cured for 20-40 seconds according to manufacturer instructions.

    • This compound (GIC) Group:

      • The enamel is conditioned with 10% polyacrylic acid for 10 seconds to remove the smear layer, then rinsed and gently dried, leaving a slightly moist surface.

      • The GIC is mixed according to the manufacturer's ratio, applied to the pits and fissures, and allowed to set. A finger press technique with a petroleum jelly-coated glove may be used to adapt the material.

  • Evaluation:

    • Clinical evaluations are performed at baseline, 3, 6, and 12 months by calibrated examiners blinded to the type of sealant applied.[4][6]

    • Retention: Assessed using a dental explorer and categorized as:

      • Completely Retained: Sealant is fully intact.

      • Partially Retained: Sealant is missing from a portion of the fissure system.

      • Completely Lost: No sealant material is visible.

    • Caries Development: The presence of new carious lesions is assessed visually and tactilely.

  • Statistical Analysis:

    • The Chi-square test is used to compare differences in retention rates between the two groups.[6]

    • The McNemar's test is used for matched-pair analysis to compare caries incidence.[6] A p-value of <0.05 is considered statistically significant.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical clinical trial comparing occlusal sealants.

G Workflow for a Split-Mouth Clinical Trial of Occlusal Sealants cluster_screening Phase 1: Screening & Enrollment cluster_intervention Phase 2: Intervention cluster_ketac Group A cluster_resin Group B cluster_followup Phase 3: Evaluation Start Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Obtained Start->Consent Baseline Baseline Examination (Caries-free Molars Identified) Consent->Baseline Randomization Randomization (Split-Mouth Assignment) Baseline->Randomization Prep_GIC Tooth Preparation (Conditioner) Randomization->Prep_GIC Contralateral Molar 1 Prep_Resin Tooth Preparation (Acid Etch) Randomization->Prep_Resin Contralateral Molar 2 Apply_GIC This compound Application Prep_GIC->Apply_GIC Eval_3m 3-Month Follow-up Apply_GIC->Eval_3m Apply_Resin Composite Resin Application Prep_Resin->Apply_Resin Apply_Resin->Eval_3m Eval_6m 6-Month Follow-up Eval_3m->Eval_6m Eval_12m 12-Month Follow-up Eval_6m->Eval_12m Data_Analysis Data Analysis (Retention & Caries Incidence) Eval_12m->Data_Analysis

Caption: Flowchart of a split-mouth randomized controlled trial protocol.

Conclusion and Implications for Research

For researchers and drug development professionals, the choice between GIC and resin-based sealants involves a trade-off between physical properties and bioactive potential.

  • Composite Resins are the material of choice when optimal, long-term retention is the primary goal and when strict moisture control can be guaranteed. Their superior mechanical properties make them highly durable.[2][3]

  • This compound (GIC) serves as a crucial alternative, especially in clinical situations where moisture control is compromised, such as in school-based programs or for partially erupted molars.[2][9] While its retention is lower, its fluoride-releasing capability provides a significant therapeutic advantage, resulting in a caries prevention efficacy that is statistically comparable to that of resin sealants.[6][7][8]

Future research should focus on longer-term studies (beyond 24 months) to fully elucidate the cumulative benefit of fluoride release from GICs. Furthermore, the development of new "bioactive" or "smart" sealant materials that combine the superior retention of resins with the therapeutic ion-releasing properties of GICs represents a promising frontier in preventive dental science.

References

In-Vitro Showdown: Ketac-Bond's Sealing Efficacy Against Competing Dental Liners

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of durable and long-lasting dental restorations, the prevention of microleakage at the tooth-restoration interface remains a critical challenge. Microleakage can lead to postoperative sensitivity, marginal discoloration, secondary caries, and eventual restoration failure. Dental liners play a pivotal role in mitigating this issue by providing a protective barrier and enhancing the seal between the restorative material and the tooth structure. This guide provides an in-vitro comparative analysis of the microleakage performance of Ketac-Bond, a well-established glass ionomer cement, against other commonly used dental liners, supported by experimental data from multiple studies.

Comparative Microleakage Data

The sealing ability of this compound and its variants has been rigorously tested against other dental liners and restorative materials in various in-vitro studies. The following table summarizes the quantitative data on microleakage from these comparative evaluations. Microleakage is often assessed by immersing restored teeth in a dye solution and then sectioning the teeth to measure the extent of dye penetration, which is typically scored on an ordinal scale.

Study (Year)Materials ComparedCavity TypeThermocyclingDye UsedKey Findings on Microleakage
Gupta et al.Ketac N100 (nano-ionomer), Fuji II LC (RMGI), Fuji IX (conventional GIC)Class I & VYesAcridineKetac N100 showed the least leakage, followed by Fuji II LC, with Fuji IX showing the most. In Class I, the difference between Ketac N100 and Fuji II LC was not significant, but both were significantly better than Fuji IX. In Class V, differences between all three were significant.[1]
Walia et al. (2016)Ketac Molar, Giomer, Zirconomer, Ceram-xClass VYesNot SpecifiedKetac Molar demonstrated the least microleakage, followed by Ceram-x, Zirconomer, and Giomer, although the differences among all groups were not statistically significant.[2]
Sankar et al. (2016)Ketac Molar, Ketac Silver, Ketac N100Class I100 cyclesNot SpecifiedKetac N100 (a nano-filled resin-modified GIC) showed the least microleakage, proving to be a better restorative material in the study. Ketac Silver exhibited significantly higher dye penetration.[3]
El-Sayed & El-Badrawy (Year not specified)Ketac-Fil (Glass Ionomer) vs. various dentin bonding systems (Gluma, Tenure, Scotchbond 2, ferric oxalate system)Class V3800 cyclesSilver NitrateThe ferric oxalate system showed significantly less microleakage than Ketac-Fil. Other dentin bonding systems demonstrated microleakage similar to Ketac-Fil.[4]
Asafarlal et al. (Year not specified)Ketac Molar, Zirconomer, Fuji IX Extra GCClass V500 cycles0.5% Methylene BlueKetac Molar showed the least microleakage, followed by Fuji IX Extra GC and then Zirconomer.[5]

GIC: Glass Ionomer Cement; RMGI: Resin-Modified Glass Ionomer Cement

Experimental Protocols

The in-vitro evaluation of microleakage typically follows a standardized, multi-step protocol to simulate clinical conditions and ensure reproducible results. The methodologies detailed below are a synthesis of the procedures described in the cited studies.

1. Tooth Selection and Preparation:

  • Selection: Non-carious, freshly extracted human premolars or molars are selected for these studies. The teeth are cleaned of any soft tissue and debris and stored in a solution like distilled water to prevent dehydration.[1][2][4][6]

  • Cavity Preparation: Standardized cavities (e.g., Class I, II, or V) are prepared on the teeth using a high-speed dental drill with water cooling. The dimensions of the cavities are kept uniform across all samples to ensure consistency.[1][2][7][8] For Class V restorations, the cavities are often centered on the cementoenamel junction.[8]

2. Restorative Procedure:

  • The prepared teeth are randomly divided into different groups, with each group assigned a specific liner or restorative material.

  • The materials, including this compound and its comparators, are mixed and applied to the cavities according to the manufacturers' instructions. For some materials, a conditioning agent may be applied to the tooth surface before placing the restoration.[6]

3. Thermocycling (Artificial Aging):

  • To simulate the temperature changes that occur in the oral cavity, the restored teeth undergo thermocycling. This involves alternating the samples between cold and hot water baths (e.g., 5°C and 55°C) for a predetermined number of cycles (e.g., 100 to 3800 cycles).[1][2][3][4] This process stresses the tooth-restoration interface and can induce or exacerbate microleakage.

4. Dye Immersion:

  • Following thermocycling, the surfaces of the teeth, except for the restoration and a small margin around it, are sealed with a waterproof varnish.

  • The teeth are then immersed in a dye solution, such as 2% methylene blue, acridine, or silver nitrate, for a specified period (typically 24 hours).[1][5][6][8] The dye will penetrate any gaps present at the tooth-restoration interface.

5. Sectioning and Evaluation:

  • After dye immersion, the teeth are thoroughly rinsed and sectioned longitudinally through the center of the restoration using a diamond disc or a specialized saw.[1][4][8]

  • The sectioned samples are then examined under a stereomicroscope at a specific magnification (e.g., 40x).[2]

  • The extent of dye penetration is scored by independent evaluators using a predefined ordinal scale (e.g., 0 for no penetration, 1 for penetration up to one-third of the cavity depth, etc.). The scores are then statistically analyzed to compare the performance of the different materials.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the typical workflow of an in-vitro microleakage study.

Microleakage_Workflow cluster_prep Preparation Phase cluster_restoration Restoration Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A Tooth Selection (Non-carious, extracted) B Cavity Preparation (Standardized dimensions) A->B C Grouping of Samples B->C D Application of Liners (e.g., this compound, others) C->D E Thermocycling (Simulated aging) D->E F Dye Immersion (e.g., Methylene Blue) E->F G Sectioning of Teeth F->G H Microscopic Evaluation (Dye penetration scoring) G->H I Statistical Analysis H->I

Experimental workflow for in-vitro microleakage evaluation.

Conclusion

Based on the reviewed in-vitro studies, nano-filled and resin-modified glass ionomers, such as Ketac N100, tend to exhibit less microleakage compared to conventional glass ionomer cements.[1][9] Specifically, Ketac Molar has demonstrated superior sealing ability in some studies when compared to materials like Giomer and Zirconomer.[2][5] However, it is important to note that no single material has been shown to completely eliminate microleakage.[1][5] The performance of a liner can be influenced by various factors, including the cavity configuration and the specific restorative material it is used with. Therefore, while this compound and its variants show strong in-vitro performance, clinical judgment remains paramount in the selection of the most appropriate liner for a given restorative procedure. Further long-term clinical studies are essential to validate these in-vitro findings.

References

Biocompatibility of Ketac-Bond compared to zinc phosphate cement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biocompatibility of Ketac-Bond and Zinc Phosphate Cement

For researchers, scientists, and drug development professionals, understanding the biocompatibility of dental materials is paramount for ensuring safety and efficacy. This guide provides an objective comparison of the biocompatibility of this compound, a glass ionomer cement (GIC), and traditional zinc phosphate cement. The following sections present a synthesis of experimental data on their cytotoxic effects and pulpal response, detailed methodologies from pertinent studies, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: A Quantitative Comparison

The biocompatibility of dental cements can be assessed through various lenses, primarily cytotoxicity and the in vivo pulpal response. Below is a summary of quantitative data from several studies comparing glass ionomer cements, including this compound, with zinc phosphate cement.

Table 1: Cytotoxicity and Pulpal Response of this compound (and other GICs) vs. Zinc Phosphate Cement

ParameterMaterialCell Line/Animal ModelTime PointResultReference
Cytotoxicity (Cell Viability %) This compoundNot Specified96 hours90%[1]
Glass Ionomer Cement (Fuji I)L929 Mouse Fibroblasts24 hours92.6%
48 hours89.9%
72 hours67.2%
Resin-Modified GIC (Fuji PLUS)L929 Mouse Fibroblasts24 hours47.7%
48 hours37.7%
72 hours11.7%
Zinc Phosphate Cement (Harvard)L929 Mouse Fibroblasts24 hours2.9%
48 hours2.2%
72 hours0.9%
Glass Ionomer CementHuman Gingival Fibroblasts24 hours2.21%
Zinc Phosphate CementHuman Gingival Fibroblasts24 hours2.46%
Zinc Phosphate CementMG63 Osteosarcoma Cells24 hours86%[2]
72 hours>71%[2]
120 hours76.8%[2]
Pulpal Response This compoundRat Incisors, Pig and Human TeethUp to 90 daysSlight, reversible pulp reactions; no chronic persistent irritation.[1]
Zinc Phosphate CementHuman TeethNot SpecifiedInflammatory reaction in 2 out of 39 preparations.[3]
No notable irritating effect on the pulp in the absence of bacteria.[3]

Experimental Protocols

The data presented above is derived from studies employing standardized and rigorous experimental methodologies. Below are detailed protocols for key experiments cited.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a synthesis of methodologies described in studies evaluating the cytotoxicity of dental cements, adhering to ISO 10993-5 standards.

  • Specimen Preparation: Cement discs (e.g., 5 mm in diameter and 2 mm in height) of this compound and zinc phosphate cement are prepared according to the manufacturers' instructions. The specimens are then sterilized, for example, by UV irradiation.

  • Cell Culture: Human Gingival Fibroblasts (HGF) or L929 mouse fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded in 96-well plates and incubated until they form a semi-confluent monolayer.

  • Material Exposure: Eluates from the cement specimens are prepared by incubating the discs in a culture medium for 24 hours. These extracts are then applied to the cell cultures. Alternatively, for direct contact testing, the sterilized cement discs are placed directly onto the cell monolayer.

  • Incubation: The cells are incubated with the material extracts or in direct contact with the specimens for various time points (e.g., 24, 48, and 72 hours).

  • MTT Assay: After the incubation period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the untreated control cells.

In Vivo Pulpal Response Evaluation

This protocol is based on studies assessing the pulpal reaction to dental cements in animal models and human subjects.

  • Animal/Human Models: Studies often utilize rat incisors, pig teeth, or human premolars scheduled for extraction for orthodontic reasons.

  • Cavity Preparation: Standardized cavities are prepared in the teeth, extending close to the dental pulp.

  • Cement Application: The prepared cavities are filled with either this compound or zinc phosphate cement according to the manufacturer's instructions.

  • Observation Period: The teeth are left in situ for various periods, ranging from a few days to several months (e.g., up to 90 days).

  • Histological Analysis: After the designated time, the teeth are extracted, fixed in formalin, decalcified, and embedded in paraffin. Thin sections are prepared and stained with hematoxylin and eosin (H&E).

  • Evaluation: The stained sections are examined under a light microscope to assess the pulpal tissue's response. This includes evaluating the presence and severity of inflammation (e.g., counting inflammatory cells), tissue disorganization, and the formation of a dentin bridge. The response is often scored based on a predefined set of criteria (e.g., slight, moderate, severe inflammation).

Signaling Pathways and Experimental Workflow

To visualize the complex biological interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Cellular Response to Dental Cement Components Leachable Components Leachable Components ROS_Production Reactive Oxygen Species (ROS) Production Leachable Components->ROS_Production NFkB_Pathway NF-κB Pathway Activation Leachable Components->NFkB_Pathway Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction MAPK_Pathway MAPK Pathway Activation (e.g., p38, JNK, ERK) Oxidative_Stress->MAPK_Pathway Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammation (Pro-inflammatory Cytokines) MAPK_Pathway->Inflammation NFkB_Pathway->Inflammation Cell_Survival Decreased Cell Survival / Cytotoxicity Apoptosis->Cell_Survival Inflammation->Cell_Survival

Caption: Cellular signaling pathways in response to dental cements.

G cluster_1 Experimental Workflow: Biocompatibility Assessment cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Material_Preparation Material Preparation (this compound vs. Zinc Phosphate) Cell_Culture Cell Culture (e.g., HGF, L929) Material_Preparation->Cell_Culture Animal_Model Animal/Human Model (e.g., Rat, Human Teeth) Material_Preparation->Animal_Model Material_Exposure Material Exposure (Direct Contact / Eluates) Cell_Culture->Material_Exposure Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Material_Exposure->Cytotoxicity_Assay Data_Analysis_Invitro Data Analysis (Cell Viability %) Cytotoxicity_Assay->Data_Analysis_Invitro Biocompatibility_Comparison Biocompatibility Comparison Data_Analysis_Invitro->Biocompatibility_Comparison Cement_Application Cement Application (Cavity Filling) Animal_Model->Cement_Application Histological_Prep Histological Preparation (Sectioning & Staining) Cement_Application->Histological_Prep Pulpal_Response_Eval Pulpal Response Evaluation (Inflammation Score) Histological_Prep->Pulpal_Response_Eval Pulpal_Response_Eval->Biocompatibility_Comparison

Caption: Experimental workflow for biocompatibility comparison.

References

A Head-to-Head Comparison of Ketac-Bond and Fuji IX in Restorative Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the field of restorative dentistry, glass ionomer cements (GICs) hold a significant position due to their unique properties of chemical adhesion to tooth structure and fluoride release. Among the plethora of GICs available, 3M's Ketac-Bond (commonly referred to in studies as Ketac Molar) and GC's Fuji IX are two prominent conventional GICs frequently utilized for a variety of restorative procedures. This guide provides a comprehensive, data-driven comparison of these two materials, aimed at researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key performance indicators of Ketac Molar and Fuji IX based on various in-vitro studies. It is important to note that direct comparisons can be challenging due to variations in testing methodologies and specific product versions used across different studies (e.g., Ketac Molar Easymix, Fuji IX GP).

Table 1: Compressive Strength (MPa)

Study ReferenceKetac Molar (MPa)Fuji IX (MPa)Time Point
Barretto E, et al.182.2137.724 hours
Kunte S, et al.[1]-112.48Not Specified
Almuammar MF, et al.---
A study cited by Barretto E, et al.[2]Significantly higher than Fuji IX-Not Specified

Table 2: Flexural Strength (MPa)

Study ReferenceKetac Molar (MPa)Fuji IX (MPa)Time Point
Bhattacharya P, et al.[3]62.68 ± 13.5946.73 ± 6.77Not Specified
A study by Peez et al. cited by Bhattacharya P, et al.[3]51 ± 542 ± 424 hours
A study by Bonifaccio et al. cited by Bhattacharya P, et al.[3]34.5 ± 7.233.3 ± 6.1Not Specified
A 2022 studyHigher than Fuji IXLower than Ketac MolarNot Specified

Table 3: Shear Bond Strength (MPa)

Study ReferenceSubstrateKetac Molar (MPa)Fuji IX (MPa)
Carvalho TS, et al.[4][5][6]Enamel6.4 ± 1.45.9 ± 1.5
Carvalho TS, et al.[4][5][6]Dentin7.6 ± 1.56.0 ± 1.9
Bhattacharya P, et al.[3]Enamel6.07 ± 0.505.79 ± 0.48
Bhattacharya P, et al.[3]Dentin7.43 ± 0.696.04 ± 0.32
Almuammar MF, et al.[7]Not Specified3.77 ± 1.76-

Table 4: Fluoride Release

Study ReferenceKetac MolarFuji IXMeasurement Period
Virmani S, et al.[8]Exhibited maximum releaseLower than Ketac Molar20 days
A 2012 study[9]Statistically significant at 24 hoursStatistically significant at 24 hoursUp to 4 weeks
A 2017 study[10]17.4 ppm (lowest concentration)30.0 ppmFirst 24 hours

Table 5: Wear Resistance

Study ReferenceKetac MolarFuji IX
A study by Kunzelmann et al. cited in a 2022 study[11]Higher material loss than Fuji IXLeast amount of material loss

Experimental Protocols

The methodologies employed in the cited studies to evaluate the performance of Ketac Molar and Fuji IX are detailed below. These protocols provide a framework for understanding how the quantitative data were obtained.

Compressive Strength Testing

The compressive strength of the GICs is a critical measure of their ability to withstand masticatory forces.

Specimen Preparation: Cylindrical specimens of the GIC materials are fabricated using a mold, typically with dimensions of 6 mm in height and 4 mm in diameter. The materials are mixed according to the manufacturer's instructions and packed into the mold. The specimens are then stored in distilled water at 37°C for 24 hours to allow for complete setting.[2][12]

Testing Procedure: The compressive strength is determined using a universal testing machine. The specimens are placed in the machine and a compressive load is applied at a constant crosshead speed, commonly 0.5 mm/min or 0.75 mm/min, until fracture occurs.[2][12] The maximum load at fracture is recorded and the compressive strength is calculated in Megapascals (MPa).

Compressive_Strength_Workflow cluster_prep Specimen Preparation cluster_testing Testing cluster_analysis Data Analysis p1 Mix GIC p2 Pack into Mold (6mm x 4mm) p1->p2 p3 Store in Distilled Water (37°C, 24h) p2->p3 t1 Mount in Universal Testing Machine p3->t1 t2 Apply Compressive Load (0.5-0.75 mm/min) t1->t2 t3 Record Fracture Load t2->t3 a1 Calculate Compressive Strength (MPa) t3->a1

Workflow for Compressive Strength Testing.
Flexural Strength Testing

Flexural strength, or bending strength, is essential for restorative materials, particularly in areas subjected to tensile and compressive stresses.

Specimen Preparation: Bar-shaped specimens are prepared, often with dimensions of 25 mm x 2 mm x 2 mm, following ISO 9917-2 standards. After mixing, the material is placed into a mold. The specimens are then stored in distilled water at 37°C for 24 hours.

Testing Procedure: A three-point bending test is conducted using a universal testing machine. The specimen is supported at two points and a load is applied to the center of the specimen at a crosshead speed of 1.0 mm/min until it fractures.[3] The flexural strength is then calculated.

Flexural_Strength_Workflow cluster_prep Specimen Preparation cluster_testing Testing cluster_analysis Data Analysis p1 Mix GIC p2 Prepare Bar Specimen (25x2x2mm) p1->p2 p3 Store in Distilled Water (37°C, 24h) p2->p3 t1 Three-Point Bending Test in Universal Testing Machine p3->t1 t2 Apply Load at Center (1.0 mm/min) t1->t2 t3 Record Fracture Load t2->t3 a1 Calculate Flexural Strength (MPa) t3->a1

Workflow for Flexural Strength Testing.
Shear Bond Strength Testing

Shear bond strength measures the adhesion of the restorative material to the tooth structure (enamel and dentin).

Specimen Preparation: Extracted human molars are used. The buccal surfaces are ground to expose flat enamel or dentin surfaces. The surfaces are then conditioned, typically with polyacrylic acid. A cylindrical mold is placed on the conditioned surface, and the GIC is packed into the mold. The specimens are stored in water at 37°C for 24 hours.[4][5][6]

Testing Procedure: The shear bond strength is tested using a universal testing machine. A shear force is applied to the base of the GIC cylinder at a crosshead speed of 0.5 mm/min until debonding occurs.[3][4][5][6] The force required to dislodge the material is recorded, and the shear bond strength is calculated in MPa.

Shear_Bond_Strength_Workflow cluster_prep Specimen Preparation cluster_testing Testing cluster_analysis Data Analysis p1 Prepare Tooth Surface (Enamel/Dentin) p2 Condition Surface (Polyacrylic Acid) p1->p2 p3 Apply GIC in Mold p2->p3 p4 Store in Water (37°C, 24h) p3->p4 t1 Mount in Universal Testing Machine p4->t1 t2 Apply Shear Force (0.5 mm/min) t1->t2 t3 Record Debonding Force t2->t3 a1 Calculate Shear Bond Strength (MPa) t3->a1 Fluoride_Release_Workflow cluster_prep Specimen Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis p1 Prepare Disc-shaped GIC Specimen p2 Immerse in Solution (e.g., Artificial Saliva) p1->p2 m1 Measure Fluoride Concentration at Time Intervals p2->m1 m2 Replace with Fresh Solution m1->m2 Repeat a1 Calculate Cumulative Fluoride Release (ppm) m1->a1

References

Ketac-Bond's Fluoride Release Profile Compared to Other Glass Ionomer Cements: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the fluoride release characteristics of Ketac-Bond, a well-established glass ionomer cement (GIC), with other conventional and resin-modified glass ionomer cements (RMGICs). The information presented is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of performance based on experimental data from multiple in-vitro studies.

Glass ionomer cements are widely used in dentistry due to their unique properties, including chemical adhesion to tooth structure and fluoride release, which helps in the prevention of secondary caries. The rate and duration of fluoride release can vary significantly among different GIC formulations. This comparison focuses on positioning this compound within the broader landscape of available GICs.

Quantitative Comparison of Fluoride Release

The following tables summarize the cumulative and time-dependent fluoride release of various Ketac formulations alongside other GICs as reported in several in-vitro studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental protocols.

Table 1: Cumulative Fluoride Release Over 6 Months

MaterialTypeCumulative Fluoride Release (ppm) (Mean ± SD)
Fuji ORTHO LCRMGIC221.7 ± 10.29
Fuji ORTHOConventional GIC191.5 ± 15.03
Meron Plus QMRMGIC173.0 ± 5.89
MeronConventional GIC161.3 ± 7.84
Ketac Cem Easymix Conventional GIC154.6 ± 6.09

Data sourced from a study by Stübinger et al. (2021)[1][2]

Table 2: Fluoride Release Over 28 Days

MaterialTypeDay 1 (ppm)Day 7 (ppm)Day 14 (ppm)Day 28 (ppm)
Ketac Universal Conventional GIC24.69 ± 0.94 Increased from day 3-27.45 ± 0.84
Equia Forte FilHigh-Viscosity GICLower than Ketac Universal-Lower than Ketac UniversalLower than Ketac Universal
Cention NAlkasiteLower than Equia Forte FilHigher than Ketac UniversalLower than Ketac UniversalLower than Ketac Universal
Beautifil IIGiomerLowest among all-Lowest among allLowest among all

Data sourced from a study by Al-Haj Ali et al. (2023)[3]

Table 3: Comparative Fluoride Release of this compound and Other Base Materials

MaterialTypeRelative Fluoride Release
VitrebondVLC GICGreater than this compound and Fuji LC
This compound Autopolymerizing GICLower than Vitrebond
Fuji LCVLC GICLower than Vitrebond

Data sourced from a study by Burgess et al. (1993)[4]

Table 4: Fluoride Release from Orthodontic Adhesives Over 28 Days

MaterialTypeInitial Fluoride Release (First 24 hours)
Fuji Ortho LCRMGICHigh, and significantly more than other adhesives
Ketac Cem µ Conventional GICHigh
Light-BondResin CompositeHigh

Data sourced from a study by Chin et al. (2009)[5]

Experimental Protocols

The methodologies for evaluating fluoride release from GICs generally follow a standardized in-vitro process. While specific parameters may vary between studies, the core protocol involves the preparation of standardized cement specimens, their immersion in a storage solution, and the periodic measurement of fluoride ions leached into the solution.

Specimen Preparation: Disc-shaped specimens of the glass ionomer cements are fabricated using standardized molds. The dimensions typically range from 4 mm in diameter and 6 mm in height to 8.60 mm in diameter and 1.65 mm in thickness.[6][7] The materials are mixed according to the manufacturers' instructions. For light-cured or resin-modified GICs, a curing light is used for polymerization.

Storage and Immersion: The prepared specimens are immersed in a specific volume of a storage solution, which is often deionized water or a buffered solution like Total Ionic Strength Adjustment Buffer (TISAB).[2] The samples are then stored in an incubator at 37°C to simulate oral conditions.[7]

Fluoride Measurement: At predetermined time intervals (e.g., 24 hours, 7 days, 14 days, 28 days), the specimens are removed from the storage solution.[8][9][10] The fluoride ion concentration in the storage solution is measured using a fluoride ion-selective electrode connected to a potentiometer.[8][9][10] After each measurement, the specimens are placed in a fresh storage solution to continue the experiment.

Data Analysis: The measured fluoride concentrations are typically converted to parts per million (ppm) or micrograms of fluoride released per square centimeter of the specimen surface (µg/cm²).[6] Statistical analyses, such as ANOVA and Tukey's post-hoc test, are often employed to determine significant differences in fluoride release between the materials being tested.[1][6]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for measuring fluoride release from glass ionomer cements.

experimental_workflow cluster_prep Specimen Preparation cluster_immersion Immersion and Incubation cluster_measurement Fluoride Measurement cluster_analysis Data Analysis start Mix GIC according to manufacturer's instructions mold Place mixed GIC into standardized mold start->mold cure Light-cure if RMGIC or allow to set mold->cure demold Remove set specimen from mold cure->demold immerse Immerse specimen in deionized water or TISAB demold->immerse incubate Store at 37°C immerse->incubate remove Remove specimen at specified time intervals incubate->remove measure Measure fluoride in solution using ion-selective electrode remove->measure replace Place specimen in fresh solution measure->replace calculate Calculate fluoride release (ppm or µg/cm²) measure->calculate replace->incubate analyze Perform statistical analysis (e.g., ANOVA) calculate->analyze end Comparative results analyze->end

Experimental workflow for fluoride release measurement.

Summary of Findings

The fluoride release from glass ionomer cements is a dynamic process, typically characterized by an initial "burst" effect within the first 24 hours, followed by a sustained, lower-level release over an extended period.[6]

  • Conventional vs. Resin-Modified GICs: There is no universal rule stating that conventional GICs release more or less fluoride than RMGICs.[1][11] The fluoride release is highly dependent on the specific composition of the material rather than its category.[11] Some studies show higher release from RMGICs, while others find conventional GICs to have a greater initial release.[1][10][12]

  • Ketac Formulations: Different formulations of Ketac exhibit varied fluoride release profiles. For instance, Ketac Cem Easymix showed lower cumulative fluoride release over six months compared to Fuji Ortho LC, Fuji Ortho, Meron Plus QM, and Meron.[1][2] In contrast, Ketac Universal demonstrated the highest fluoride release at day 1 and day 28 when compared to Equia Forte Fil, Cention N, and Beautifil II.[3] An older formulation, this compound, was found to have lower fluoride release than Vitrebond but was comparable to Fuji LC in a 1993 study.[4]

  • Factors Influencing Fluoride Release: The amount of fluoride released is influenced by several factors, including the material's composition, powder-to-liquid ratio, and the surrounding environment, such as the pH of the storage medium.[13][14] An acidic environment tends to increase fluoride release from GICs.[14]

References

A Comparative Analysis of Ketac Glass Ionomer Cements and Amalgam for Dental Restorations

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Ketac-Bond": It is important to clarify that "this compound" is a glass ionomer material intended for use as a liner or base under restorations, not as a standalone restorative material for filling cavities.[1][2][3][4][5] Therefore, clinical trials directly comparing the longevity of "this compound" restorations to amalgam restorations are not available in the scientific literature. This guide will instead focus on the clinical longevity of restorative materials from the Ketac family, specifically Ketac-Fil and Ketac-Molar , in comparison to traditional amalgam restorations.

Longevity and Performance: A Review of Clinical Trials

The longevity of a dental restoration is a critical measure of its clinical success. Numerous studies have compared the performance of Ketac glass ionomer cements (GICs) with amalgam, a long-standing restorative material. The findings often vary depending on the specific material, cavity type, and the dentition (primary vs. permanent).

Quantitative Data Summary

The following table summarizes the key quantitative findings from clinical trials comparing the longevity of Ketac restorative materials with amalgam.

Study Restorative Materials Follow-up Period Key Findings Annual Failure Rate (AFR) Primary Reasons for Failure
Qvist et al. (1997)[6]Ketac-Fil vs. Dispersalloy Amalgam3 yearsAmalgam restorations had a significantly lower failure rate (18%) compared to Ketac-Fil (37%). The 75% survival time for Class II amalgam restorations exceeded 36 months, while the 50% median survival time for Class II Ketac-Fil was 34.5 months.[6]Not explicitly stated, but calculable from failure rates.Fractures were the most frequent cause of failure for Ketac-Fil restorations.[6]
Qvist et al. (2004)[7][8][9]Ketac-Fil vs. Dispersalloy Amalgam8 yearsThe median survival time for all types of Ketac-Fil restorations was 42 months, whereas the median survival for amalgam restorations exceeded 7.8 years.[9]Not explicitly stated.Not detailed in the abstract.
Anonymous (2006)[10]3M Ketac Molar vs. Silver Amalgam2 yearsSuccess rate at 1 year: Ketac Molar 96.30%, Amalgam 91.03%. Success rate at 2 years: Ketac Molar 91.36%, Amalgam 90.34%. No statistically significant difference was found between the two groups.[10]Not explicitly stated.Not detailed in the abstract.
Mickenautsch et al. (2013)[11]High-Viscosity GIC (including Ketac Molar) vs. AmalgamMeta-analysisThe survival rate for High-Viscosity GIC (HVGIC) was found to be similar to that of amalgam.[11]Not applicable (meta-analysis).Not applicable (meta-analysis).

Experimental Protocols

The methodologies of the clinical trials cited provide the framework for understanding the presented data.

Study Design: Qvist et al. (1997)[6]
  • Objective: To compare the longevity and cariostatic effects of conventional glass-ionomer (Ketac-Fil) and amalgam (Dispersalloy) restorations in primary teeth.

  • Participants: 666 children, aged 3 to 13 years, receiving treatment within the Danish Public Dental Health Service.

  • Restorations: 515 Ketac-Fil restorations and 543 Dispersalloy amalgam restorations were placed by 14 dentists. 79% of the restorations were of the Class II type.

  • Evaluation: Restorations were evaluated over a 3-year period.

  • Outcome Measures: Failure of the restoration and caries progression on adjacent tooth surfaces.

Study Design: Anonymous (2006)[10]
  • Objective: To compare the clinical effects of 3M Ketac Molar ultrahard glass ionomer cements and silver amalgams in filling dental cavities.

  • Study Type: A retrospective analysis and comparative observation.

  • Participants: 187 patients (average age 45) with a total of 307 teeth.

  • Restorations: 162 cavities were filled with 3M Ketac Molar and 145 with silver amalgam.

  • Evaluation: The clinical effects were evaluated at 1 and 2 years post-restoration.

  • Success Criteria: A successful restoration was defined as one where the filling material was intact, with marginal adoption, and without recurrent caries or abrasion.

Visualizing the Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a clinical trial comparing the longevity of two dental restorative materials, such as a Ketac product and amalgam.

G PatientScreening Patient Screening & Recruitment InformedConsent Informed Consent PatientScreening->InformedConsent BaselineExam Baseline Examination & Cavity Selection InformedConsent->BaselineExam Randomization Randomization BaselineExam->Randomization GroupA Group A: Ketac Restoration Randomization->GroupA Material 1 GroupB Group B: Amalgam Restoration Randomization->GroupB Material 2 RestorationPlacement Restoration Placement GroupA->RestorationPlacement GroupB->RestorationPlacement FollowUp Follow-up Evaluations (e.g., 6mo, 1yr, 2yr, 3yr) RestorationPlacement->FollowUp DataCollection Data Collection (e.g., USPHS criteria) FollowUp->DataCollection DataAnalysis Statistical Analysis (e.g., Survival Analysis) DataCollection->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: Generalized workflow of a randomized clinical trial comparing two restorative materials.

References

A Comparative Analysis of Ketac-Bond and Vitremer for Dental Sealant Retention

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sealant retention performance of Ketac-Bond, a conventional glass ionomer cement, and Vitremer, a resin-modified glass ionomer cement. This analysis is supported by experimental data from clinical trials to inform material selection and future research.

Executive Summary

The selection of a dental sealant is critical for the long-term prevention of occlusal caries. Both this compound and Vitremer are glass ionomer cements utilized for this purpose, but their physical properties and clinical performance differ. Vitremer, a resin-modified glass ionomer, has consistently demonstrated significantly higher retention rates in clinical studies compared to this compound, a conventional glass ionomer. This guide will delve into the quantitative data, experimental protocols, and a visual representation of the clinical trial workflow to provide a comprehensive comparison.

Data Presentation: Sealant Retention Rates

The following table summarizes the quantitative data on the total retention rates of Vitremer and this compound at various time points as documented in a clinical study.

Sealant Material6-Month Retention Rate12-Month Retention Rate24-Month Retention Rate
Vitremer 59%[1]36%[1]14.2%[2]
This compound 24%[1]15%[1]3.5%[2]

Statistically significant differences in retention were observed between Vitremer and this compound at both 6 months (P < 0.01) and 12 months (P < 0.05).[1]

Experimental Protocols

The data presented above is derived from a clinical trial designed to assess the retention and caries-preventing capabilities of Vitremer and this compound as occlusal sealants. A detailed methodology of a key study is outlined below.

Study Design: A comparative clinical trial with a control group.

Sample Population: The study included 200 schoolchildren, aged 6-8 years, who had sound and unsealed permanent first molars.[1]

Grouping:

  • Control Group: 432 teeth without sealants.[1]

  • Vitremer Experimental Group: 200 teeth sealed with Vitremer.[1]

  • This compound Experimental Group: 200 teeth sealed with this compound.[1]

Procedure:

  • Tooth Selection: Sound and unsealed permanent first molars were selected for the study.

  • Sealant Application: In the experimental groups, Vitremer was applied to teeth 16 and 46, while this compound was applied to teeth 26 and 36.[1] The application followed the manufacturers' instructions.

  • Evaluation: The retention of the sealants was evaluated at 6 and 12 months.[1] Caries incidence was also recorded for all groups.

Outcome Measures:

  • Primary Outcome: Sealant retention, categorized as total or partial.

  • Secondary Outcome: Incidence of dental caries.

Interestingly, while sealant retention was significantly different, no new dental caries were recorded in either of the experimental groups over the 12-month period.[1] Furthermore, there was no significant difference in caries prevention between the two sealant groups, even when the sealants were partially or completely lost.[1] However, a significant difference in caries development was observed between the experimental groups and the control group.[1]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow of a clinical trial evaluating dental sealant retention.

Sealant_Retention_Trial_Workflow cluster_setup Study Setup cluster_procedure Clinical Procedure cluster_followup Follow-up and Evaluation cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (e.g., 6-8 year old children) Inclusion_Criteria Inclusion Criteria Check (Sound, unsealed molars) Patient_Recruitment->Inclusion_Criteria Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Randomization Randomization to Groups (Vitremer vs. This compound) Informed_Consent->Randomization Tooth_Preparation Tooth Preparation Randomization->Tooth_Preparation Sealant_Application Sealant Application Tooth_Preparation->Sealant_Application Follow_Up_6M 6-Month Follow-up Sealant_Application->Follow_Up_6M Follow_Up_12M 12-Month Follow-up Follow_Up_6M->Follow_Up_12M Data_Collection Data Collection (Retention & Caries Assessment) Follow_Up_6M->Data_Collection Follow_Up_24M 24-Month Follow-up Follow_Up_12M->Follow_Up_24M Follow_Up_12M->Data_Collection Follow_Up_24M->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation Conclusion Conclusion Results_Interpretation->Conclusion

Caption: Workflow of a typical clinical trial for dental sealant retention.

Conclusion

The available evidence strongly suggests that Vitremer, a resin-modified glass ionomer sealant, offers superior retention compared to this compound, a conventional glass ionomer sealant. This difference is statistically significant at both 6 and 12-month follow-ups. While both materials have shown efficacy in preventing caries compared to no treatment, the enhanced retention of Vitremer may contribute to its longer-term protective effect. For researchers and drug development professionals, these findings underscore the impact of material modification, specifically the inclusion of a resin component, on the clinical performance of glass ionomer cements as dental sealants. Future research could focus on the mechanisms underlying these retention differences and the development of materials with even greater longevity and caries-preventive properties.

References

Ketac-Bond: A Comparative Analysis of its Efficacy in Preventing Secondary Caries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ketac-Bond, a conventional glass ionomer cement (GIC), with alternative dental restorative materials in the context of secondary caries prevention. The following sections present a synthesis of experimental data, detailed methodologies of cited studies, and visual representations of underlying mechanisms and workflows to facilitate a comprehensive understanding of the material's performance.

Executive Summary

This compound and its related conventional glass ionomer cements, such as Ketac Molar, have demonstrated efficacy in preventing secondary caries, primarily attributed to their fluoride-releasing properties. Clinical studies indicate that while their retention rates may be lower than resin-modified glass ionomer cements (RMGICs) and composite resins, their ability to inhibit caries formation at the restoration margin remains comparable. In-vitro studies corroborate these findings, showing significant demineralization-free zones adjacent to GIC restorations under cariogenic challenges. However, the mechanical properties of conventional GICs, such as compressive and bond strength, are generally lower than those of RMGICs and composite resins. The choice of material should, therefore, be guided by the specific clinical situation, considering factors such as caries risk, occlusal load, and aesthetic requirements.

Data Presentation: Performance Comparison

The following tables summarize quantitative data from various studies, comparing this compound and similar conventional GICs with other restorative materials.

Table 1: Clinical Performance of this compound vs. Resin-Modified Glass Ionomer (Vitremer)

ParameterThis compoundVitremerTime FrameSignificanceSource
Total Retention Rate 24%59%6 MonthsP < 0.01[1]
15%36%12 MonthsP < 0.05[1]
Secondary Caries Incidence 0%0%12 MonthsNo significant difference[1]

Table 2: In-Vitro Demineralization Inhibition (4-hour cariogenic challenge)

MaterialLocationDemineralization Depth (μm ± SD)Source
Ketac Molar (Conventional GIC) Enamel Margin12 ± 8[2]
Enamel (0.5mm from margin)33 ± 7[2]
Dentin Margin56 ± 11[2]
Dentin (0.5mm from margin)79 ± 6[2]
Photac Fil (RMGIC) Enamel Margin19 ± 13[2]
Enamel (0.5mm from margin)34 ± 13[2]
Dentin Margin53 ± 10[2]
Dentin (0.5mm from margin)77 ± 12[2]
Ketac N100 (Nano-filled RMGIC) Enamel Margin26 ± 5[2]
Enamel (0.5mm from margin)38 ± 6[2]
Dentin Margin57 ± 11[2]
Dentin (0.5mm from margin)71 ± 7[2]
Filtek Supreme XTE (Composite) -Significantly higher demineralization[2]

Table 3: Fluoride Release Comparison of Various Glass Ionomer Cements

MaterialTypeMean Fluoride Release (µgF/cm²) - Day 1Cumulative Fluoride Release (15 days)Source
Ketac Fil Conventional GICLowest among testedLowest among tested[3]
Vitremer RMGIC12.12 ± 6.91-[4]
Fuji IX Conventional GICHigh-[5]
Ketac Molar Conventional GIC1.5 ppm (after 10 days)-[6]
Ketac Universal Conventional GICHighest at day 1, 14, and 28-[7]

Table 4: Comparative Clinical Performance of Ketac Universal, GC 9 EXTRA, and Cention N at 12 Months

ParameterKetac UniversalGC 9 EXTRACention NSignificanceSource
Secondary Caries 1 case observed--No significant difference[8]
Marginal Integrity (Compromised) 18.2%9.5%5%No significant difference[8]
Anatomic Contour (Poor) ---Significant difference (Ketac vs Cention N)[8]
Surface Texture (Poor) ---Significant difference (Ketac vs Cention N)[8]

Mechanism of Action: Secondary Caries Prevention

The primary mechanism by which glass ionomer cements like this compound prevent secondary caries is through the sustained release of fluoride ions into the adjacent tooth structure and oral environment. This process is multifaceted and involves several key actions:

  • Inhibition of Demineralization: Fluoride ions adsorb onto the enamel and dentin surfaces, reducing their solubility in acidic conditions produced by cariogenic bacteria.

  • Enhancement of Remineralization: Fluoride promotes the precipitation of calcium and phosphate ions from saliva, forming a more acid-resistant fluorapatite layer on the tooth surface.

  • Antibacterial Effects: Fluoride can interfere with the metabolic activity of cariogenic bacteria, such as Streptococcus mutans, by inhibiting key enzymes involved in acid production.

This sustained ion exchange is a dynamic process, with the GIC matrix also capable of being "recharged" with fluoride from external sources like fluoridated toothpaste.

Mechanism_of_Action cluster_GIC This compound (GIC) cluster_Tooth Adjacent Tooth Structure cluster_Oral_Environment Oral Environment GIC_Matrix GIC Matrix Fluoride_Ions Fluoride Ions (F⁻) GIC_Matrix->Fluoride_Ions Contains Enamel_Dentin Enamel/Dentin (Hydroxyapatite) Fluoride_Ions->Enamel_Dentin Inhibits Demineralization Bacteria Cariogenic Bacteria (e.g., S. mutans) Fluoride_Ions->Bacteria Inhibits Metabolism Fluorapatite Fluorapatite (Acid Resistant) Enamel_Dentin->Fluorapatite Saliva Saliva (Ca²⁺, PO₄³⁻) Saliva->Fluorapatite Promotes Remineralization Acid Acid Production Bacteria->Acid Produces Acid->Enamel_Dentin Causes Demineralization

Mechanism of secondary caries prevention by this compound.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and validated experimental methodologies. Below are detailed descriptions of the key protocols cited.

In-Vitro Biofilm Model for Secondary Caries Assessment

This protocol is designed to simulate the cariogenic environment of the oral cavity and assess the inhibitory effects of restorative materials on secondary caries formation.

  • Specimen Preparation: Class V cavities are prepared in extracted human or bovine teeth. The cavities are then restored with the test materials (e.g., Ketac Molar, RMGICs, composite resin) according to the manufacturer's instructions.

  • Pre-treatment: Restored teeth are stored in water or artificial saliva for a specified period (e.g., 14 days) to allow for initial material setting and ion release. Specimens may undergo thermocycling to simulate temperature changes in the oral cavity.

  • Cariogenic Challenge: The specimens are subjected to a cariogenic challenge using a biofilm model. This typically involves inoculation with a pure culture of Streptococcus mutans or a mixed-species biofilm. The specimens are intermittently exposed to a sucrose-containing medium to promote acid production by the bacteria.

  • Lesion Assessment: After the challenge period (e.g., 10 days), the teeth are sectioned, and the demineralization depth at the restoration margins and at a specified distance from the margins is evaluated using techniques such as fluorescence microscopy, confocal laser scanning microscopy, or micro-computed tomography.

In_Vitro_Biofilm_Workflow Start Start: Extracted Teeth Cavity_Prep Cavity Preparation (Class V) Start->Cavity_Prep Restoration Restoration with Test Materials (e.g., this compound, Composite) Cavity_Prep->Restoration Storage Water/Artificial Saliva Storage (14 days) Restoration->Storage Thermocycling Thermocycling (e.g., 10,000 cycles) Storage->Thermocycling Biofilm_Challenge Cariogenic Challenge: S. mutans Biofilm + Sucrose (10 days) Thermocycling->Biofilm_Challenge Sectioning Longitudinal Sectioning of Teeth Biofilm_Challenge->Sectioning Analysis Analysis: Fluorescence Microscopy/ Micro-CT Sectioning->Analysis End End: Measure Demineralization Depth Analysis->End

Workflow for in-vitro secondary caries biofilm model.
Clinical Evaluation using Modified USPHS Criteria

Clinical trials evaluating the performance of dental restorations often use the United States Public Health Service (USPHS) criteria, or a modified version thereof. This system provides a standardized method for direct clinical evaluation of restorations.

  • Patient Recruitment and Restoration Placement: A cohort of patients requiring restorations is recruited. Restorations with the materials being compared are placed by calibrated operators following a standardized protocol.

  • Baseline Evaluation: Shortly after placement, the restorations are evaluated to establish a baseline.

  • Follow-up Evaluations: Patients are recalled at specific intervals (e.g., 6 months, 1 year, 2 years). At each recall, two independent, calibrated examiners, who are blinded to the restorative material used, evaluate the restorations.

  • Evaluation Criteria: The examiners assess various parameters, including:

    • Secondary Caries: Presence of caries at the margin of the restoration.

    • Marginal Integrity: The fit of the restoration at the tooth margin, checking for gaps or discrepancies.

    • Anatomic Form: How well the restoration replicates the natural tooth anatomy.

    • Surface Texture: Smoothness or roughness of the restoration surface.

    • Marginal Discoloration: Staining at the junction of the restoration and the tooth.

    • Retention: The presence and integrity of the restoration.

  • Scoring: Each criterion is typically rated using a multi-point scale (e.g., Alpha, Bravo, Charlie), where 'Alpha' represents an excellent clinical performance and other ratings indicate varying degrees of degradation.

USPHS_Evaluation_Logic Start Restoration Evaluation (Follow-up) Caries_Check Is there evidence of caries at the restoration margin? Start->Caries_Check Caries_Yes Score: Secondary Caries Present (Clinically Unacceptable) Caries_Check->Caries_Yes Yes Caries_No Score: No Secondary Caries (Clinically Acceptable) Caries_Check->Caries_No No Margin_Check Is there a visible crevice at the margin that the explorer catches? Caries_No->Margin_Check Margin_Yes Score: Marginal Defect (e.g., Bravo/Charlie) Margin_Check->Margin_Yes Yes Margin_No Score: Margin Intact (Alpha) Margin_Check->Margin_No No Proceed Evaluate Other Criteria (Anatomic Form, Surface Texture, etc.) Margin_Yes->Proceed Margin_No->Proceed

Logical flow for secondary caries assessment using USPHS criteria.

Conclusion

This compound and other conventional glass ionomer cements serve as effective materials for the prevention of secondary caries, particularly in patients with high caries risk. Their primary advantage lies in their ability to release and be recharged with fluoride, creating a caries-inhibitory environment at the restoration margin. While they may exhibit lower retention and mechanical strength compared to resin-modified and composite materials, their cariostatic properties are well-supported by both in-vitro and clinical data. The selection of this compound for a specific clinical application should be a carefully considered decision, weighing its anticariogenic benefits against its physical limitations. Further long-term clinical trials are warranted to continue to evaluate its performance against newer generations of restorative materials.

References

Safety Operating Guide

Proper Disposal of Ketac-Bond: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory materials is a critical component of operational excellence and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Ketac-Bond, a glass ionomer cement. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Core Disposal Principles

According to the Safety Data Sheets (SDS), this compound waste is not classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] However, proper disposal is still necessary to minimize environmental impact. The primary recommendation is to dispose of waste product in a permitted industrial waste facility.[1][2][3] An alternative is incineration at a permitted waste incineration facility.[1][2] Always consult local, regional, national, and international regulations to ensure full compliance, as disposal requirements can vary.[3][4][5][6][7]

For spills, the area should be evacuated and ventilated.[1][2] The spilled material should be collected as much as possible, using a wet sweeping compound or water to avoid creating dust, and placed in a closed, approved container for transportation and disposal.[1][2][3]

Disposal Procedures for this compound Components

The disposal approach for this compound depends on whether the components (powder and liquid) are mixed or unmixed.

Unmixed Components:

  • This compound Powder: Unused or waste powder should not be disposed of in the sink.[5][6] It should be collected and placed in a sealed container for disposal. For quantities less than 100 lbs (50 kg), disposal in a sanitary landfill may be an option, but this should be verified with local authorities.[8]

  • This compound Liquid: While some general glass ionomer cement SDSs suggest that the liquid component may be acceptable for disposal into a sewer system with water, it is best practice to consult the specific SDS for this compound and local regulations.[5][6] To ensure compliance, it is recommended to treat the liquid with the same disposal protocol as the powder.

Mixed Components (Cured or Polymerized):

  • Once the this compound powder and liquid are mixed and have fully cured or polymerized, the resulting solid material should be disposed of in a permitted industrial waste facility.[4]

Quantitative Data Summary

While the SDS for this compound does not provide extensive quantitative data relevant to disposal, the following table summarizes key information regarding its characteristics.

ParameterValue/InformationSource(s)
EPA Hazardous Waste Number (RCRA) Not regulated[1][2]
Chemical Stability Stable under normal use conditions[1][2]
Hazardous Polymerization Will not occur[1][2]
Incompatible Materials None known[1][2]
Disposal of Powder Do not dispose into sink.[5][6]
Disposal of Liquid Sink disposal may be acceptable for some glass ionomer liquids, but professional disposal is recommended.[5][6]
Primary Disposal Method Dispose of waste product in a permitted industrial waste facility.[1][2][3]
Alternative Disposal Method Incinerate in a permitted waste incineration facility.[1][2]

Experimental Protocols

The disposal procedures outlined in this document are based on the safety and regulatory information provided in the manufacturer's Safety Data Sheets. No experimental protocols are cited as the information is procedural.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

KetacBondDisposal start Start: this compound Waste is_mixed Is the waste a mixed (cured) product? start->is_mixed unmixed Unmixed Components (Powder and/or Liquid) is_mixed->unmixed No mixed Mixed and Cured Material is_mixed->mixed Yes containerize_unmixed Place in a sealed, approved container unmixed->containerize_unmixed containerize_mixed Place in a sealed, approved container mixed->containerize_mixed consult_regs Consult Local, State, and Federal Regulations containerize_unmixed->consult_regs containerize_mixed->consult_regs industrial_facility Dispose in a permitted industrial waste facility or incinerate consult_regs->industrial_facility end End: Proper Disposal industrial_facility->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Ketac-Bond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of all laboratory materials is paramount to ensuring a safe and efficient work environment. This guide provides essential safety protocols, operational plans, and disposal procedures for Ketac-Bond, a glass ionomer cement. Adherence to these guidelines will help minimize risks and streamline laboratory workflows.

Personal Protective Equipment (PPE)

When handling this compound powder and liquid, it is crucial to use the appropriate personal protective equipment to prevent irritation and ensure safety. Although not classified as a hazardous material by OSHA, direct contact with the skin, eyes, or inhalation of the powder can cause mechanical irritation[1].

Recommended PPE:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shieldsProtects against splashes of the liquid and airborne powder particles that can cause eye irritation[1][2].
Hand Protection Nitrile or latex glovesPrevents skin contact with the powder and liquid, which can cause mechanical skin irritation[1]. It is important to note that some dental materials may penetrate gloves; therefore, if a glove is contaminated, it should be removed immediately, and hands should be washed thoroughly with soap and water before re-gloving[2][3].
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. A dust mask may be used if there is a risk of generating significant airborne powder.Minimizes the risk of respiratory tract irritation from inhaling the powder particles[1].
Protective Clothing Laboratory coatProtects personal clothing from contamination.
Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure for handling this compound will ensure consistent results and a safe working environment.

  • Preparation:

    • Ensure the work area is clean and well-ventilated.

    • Assemble all necessary materials: this compound powder and liquid, mixing pad, and spatula.

    • Don the recommended personal protective equipment (safety glasses, gloves, and lab coat).

  • Dispensing:

    • Shake the powder bottle gently before use.

    • Dispense the recommended ratio of powder and liquid onto the mixing pad according to the manufacturer's instructions.

  • Mixing:

    • Incorporate the powder into the liquid in increments.

    • Mix thoroughly until a homogenous and glossy consistency is achieved. The mixing time should not exceed the manufacturer's recommendation.

  • Application:

    • Apply the mixed cement as required for the specific laboratory application.

  • Post-Application:

    • Immediately clean any excess material from instruments and surfaces before it sets.

    • Properly dispose of all single-use materials.

Spill Management Plan

In the event of a spill, a prompt and appropriate response is necessary to mitigate any potential hazards.

Small Spills (Powder or Liquid):

  • Isolate the spill area.

  • Wear appropriate PPE (gloves and safety glasses).

  • For powder spills, gently sweep or vacuum the material to avoid generating dust. A wet sweeping compound or water can be used to aid in cleanup[4].

  • For liquid spills, absorb with an inert material (e.g., paper towels, vermiculite).

  • Wipe the spill area with a damp cloth.

  • Place all contaminated materials into a sealed container for disposal.

Large Spills:

  • Evacuate the immediate area.

  • Ensure the area is well-ventilated.

  • Follow the same cleanup procedure as for small spills, using appropriate spill control materials.

  • If necessary, contact the institution's safety officer for assistance.

Disposal Plan

Proper disposal of this compound is essential to comply with local regulations and prevent environmental contamination.

Unmixed Components:

  • Powder: Dispose of in a sealed container in accordance with local, state, and federal regulations. Do not dispose of the powder down the sink[5].

  • Liquid: While some sources suggest that the liquid may be acceptable for sink disposal, it is best practice to check with local wastewater regulations[5]. If in doubt, treat it as chemical waste.

Mixed (Cured) Material:

  • Once fully set, the mixed this compound is considered non-hazardous.

  • It can be disposed of as general solid waste, unless it has been contaminated with hazardous materials during the experimental process.

Contaminated Waste:

  • All PPE and disposable materials (e.g., mixing pads, applicators) that have come into contact with this compound should be placed in a designated waste container.

  • Dispose of this container in accordance with institutional and local guidelines for non-hazardous solid waste.

Workflow for Handling this compound

KetacBond_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Management start Start prep_area Prepare Clean & Ventilated Workspace start->prep_area don_ppe Don PPE: - Safety Glasses - Gloves - Lab Coat prep_area->don_ppe dispense Dispense Powder & Liquid don_ppe->dispense mix Mix to Homogenous Consistency dispense->mix apply Apply Mixed Cement mix->apply spill_check Spill Occurs? apply->spill_check clean_tools Clean Instruments & Surfaces dispose_waste Dispose of Single-Use Items clean_tools->dispose_waste end End dispose_waste->end spill_check->clean_tools No isolate_spill Isolate Spill Area spill_check->isolate_spill Yes cleanup_spill Clean Spill per Protocol isolate_spill->cleanup_spill dispose_spill_waste Dispose of Contaminated Materials cleanup_spill->dispose_spill_waste dispose_spill_waste->clean_tools

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.